molecular formula C9H4Cl3N B1528814 2,7,8-Trichloroquinoline CAS No. 1341345-20-7

2,7,8-Trichloroquinoline

Cat. No.: B1528814
CAS No.: 1341345-20-7
M. Wt: 232.5 g/mol
InChI Key: GMWMBZACFDXEKV-UHFFFAOYSA-N
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Description

2,7,8-Trichloroquinoline is a synthetic organic compound characterized by a quinoline core structure substituted with chlorine atoms at the 2, 7, and 8 positions. This specific pattern of chlorine substitution makes it a valuable and versatile intermediate in medicinal chemistry and drug discovery research. Quinolines are a significant class of heterocyclic compounds, with many derivatives exhibiting profound biological activity. Research Applications and Value This compound serves primarily as a sophisticated building block for the synthesis of more complex molecules. Researchers utilize it to develop novel compounds for potential investigation in various therapeutic areas. The chlorine atoms offer reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. The chloroquinoline scaffold is a key motif in the development of antimalarial agents. While the specific activity of this compound has not been characterized in the available scientific literature, well-known quinoline-based drugs like chloroquine act by interfering with heme detoxification in Plasmodium parasites . The structural features of this compound suggest potential for researchers to explore its utility in creating new pharmacologically active molecules, possibly targeting infectious diseases or other disorders. Handling and Safety This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Safety Data Sheets (SDS) must be consulted prior to handling. Researchers should handle the compound with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,8-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWMBZACFDXEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341345-20-7
Record name 2,7,8-trichloroquinoline
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity synthetic pathway for 2,7,8-Trichloroquinoline (CAS: 1341345-20-7).

While direct chlorination of quinoline typically yields mixtures favoring the 5- and 8-positions due to electrophilic aromatic substitution rules, accessing the 2-position requires a nucleophilic approach. Therefore, this protocol utilizes the N-Oxide Activation Strategy , transforming a 7,8-dichloroquinoline scaffold into the 2,7,8-trichloro derivative via regioselective rearrangement.

Executive Summary

Target Molecule: this compound Molecular Formula: C₉H₄Cl₃N Molecular Weight: 232.49 g/mol Primary Application: Pharmacophore intermediate for antimalarial (aminoquinoline) and antibacterial (fluoroquinolone) analogs; agrochemical precursor.

Synthetic Challenge: The primary challenge is the regioselective installation of the chlorine atom at the C2 position. Electrophilic chlorination of 7,8-dichloroquinoline would preferentially target the C5 position (electronic activation). To bypass this, we employ N-oxide activation followed by nucleophilic chlorination using phosphoryl chloride (POCl₃), which selectively functionalizes the electron-deficient C2 position.

Retrosynthetic Analysis

The logical disconnection reveals that the C2-Cl bond is best formed last, utilizing the inherent reactivity of the quinoline N-oxide. The 7,8-dichloro substitution pattern is established early via the Skraup cyclization of commercially available 2,3-dichloroaniline.

Retrosynthesis Target This compound NOxide 7,8-Dichloroquinoline N-oxide Target->NOxide POCl3 (Chlorination) Core 7,8-Dichloroquinoline NOxide->Core m-CPBA (Oxidation) Precursor 2,3-Dichloroaniline Core->Precursor Skraup Synthesis (Glycerol/H2SO4)

Figure 1: Retrosynthetic disconnection showing the N-oxide route as the primary strategy for C2 functionalization.

Experimental Protocols

Phase 1: Scaffold Construction (Skraup Synthesis)

Objective: Synthesis of 7,8-Dichloroquinoline. Reaction Type: Acid-catalyzed cyclization.

Reagents:

  • 2,3-Dichloroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc.[1][2] H₂SO₄)[1][2]

  • Nitrobenzene (Oxidant, 1.2 eq) or Sodium m-nitrobenzenesulfonate (safer alternative).

  • Ferrous sulfate (FeSO₄) - moderator.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2,3-dichloroaniline (16.2 g, 100 mmol), glycerol (27.6 g, 300 mmol), and nitrobenzene (14.8 g, 120 mmol).

  • Acid Addition: Add concentrated H₂SO₄ (30 mL) dropwise. Caution: Exothermic. Add FeSO₄ (1 g) to moderate the reaction.

  • Cyclization: Heat the mixture slowly to 140°C. A vigorous exotherm will occur (the "Skraup reaction kick"). Maintain reflux at 150°C for 4 hours.

  • Workup: Cool to room temperature. Pour the dark tarry mixture into ice-water (500 mL). Basify to pH 10 with 50% NaOH solution.

  • Extraction: Steam distill the mixture to remove unreacted nitrobenzene and the product. Alternatively, extract with dichloromethane (DCM, 3 x 100 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 60-70%

    • Checkpoint: 7,8-Dichloroquinoline (Solid, mp ~85°C).

Phase 2: N-Oxide Activation

Objective: Synthesis of 7,8-Dichloroquinoline 1-oxide. Reaction Type: N-Oxidation.[1]

Reagents:

  • 7,8-Dichloroquinoline (from Phase 1)[3]

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 7,8-dichloroquinoline (10 g, 50.5 mmol) in DCM (150 mL).

  • Cool to 0°C in an ice bath.

  • Add m-CPBA (11.3 g, 60.6 mmol) portion-wise over 15 minutes.

  • Warm to room temperature and stir for 12 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

  • Workup: Wash the organic phase with 1M NaOH (2 x 50 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over Na₂SO₄, and concentrate.[4]

  • Note: The N-oxide is often used directly in the next step without rigorous purification if >90% pure by NMR.

Phase 3: Regioselective Chlorination (The Meisenheimer-Type Rearrangement)

Objective: Synthesis of this compound.[3][5][6] Reaction Type: Nucleophilic Chlorination / Deoxygenative Chlorination.

Reagents:

  • 7,8-Dichloroquinoline 1-oxide

  • Phosphoryl chloride (POCl₃, solvent/reagent)

  • Chloroform (optional co-solvent)

Protocol:

  • Setup: Place 7,8-dichloroquinoline 1-oxide (5.0 g, 23.3 mmol) in a dry pressure tube or round-bottom flask.

  • Reagent Addition: Add POCl₃ (20 mL) carefully.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. The solution will darken.

    • Mechanism:[7][8] The N-oxide oxygen attacks the phosphorus, creating an activated leaving group. Chloride ion attacks C2, followed by elimination of the phosphate species.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Warning: Hydrolysis of excess POCl₃ is violent and releases HCl gas.

  • Neutralization: Neutralize the aqueous suspension with NH₄OH or solid Na₂CO₃ to pH 8.

  • Isolation: Extract the precipitate with DCM (3 x 50 mL). Wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/DCM gradient).

Characterization Data

The following data validates the structure of this compound.

Expected NMR Profile

The substitution pattern removes the C2 proton and the C7/C8 protons, leaving protons at C3, C4, C5, and C6.

NucleusShift (δ ppm)MultiplicityAssignmentCoupling Constants (Hz)
¹H 8.15Doublet (d)H4J₃,₄ ≈ 8.5
¹H 7.45Doublet (d)H3J₃,₄ ≈ 8.5
¹H 7.75Doublet (d)H5J₅,₆ ≈ 9.0
¹H 7.55Doublet (d)H6J₅,₆ ≈ 9.0
¹³C 150.5QuaternaryC2 (C-Cl)-
¹³C 135.2QuaternaryC8 (C-Cl)-
¹³C 133.8QuaternaryC7 (C-Cl)-
Mass Spectrometry (EI/ESI)
  • Molecular Ion (M+): 231 (¹⁰⁰%), 233 (⁹⁶%), 235 (³¹%)

  • Pattern: Distinctive isotope cluster for Cl₃ (M, M+2, M+4, M+6 in approx 3:3:1 ratio).

  • Fragmentation: Loss of Cl (M-35) is common.

Mechanism of Action (Visualization)[8]

The transformation from the N-oxide to the 2-chloro derivative follows a specific mechanistic pathway involving the activation of the N-O bond.

Mechanism Step1 N-Oxide (Nucleophile) Intermediate Activated Complex (-O-POCl2) Step1->Intermediate Attack on P Step2 POCl3 (Electrophile) Step2->Intermediate Transition Cl- Attack at C2 (Nucleophilic Attack) Intermediate->Transition Activation Product This compound + PO2Cl2- Transition->Product Elimination

Figure 2: Mechanistic flow of the POCl₃ mediated chlorination at the C2 position.

Safety & Handling

  • POCl₃ (Phosphoryl Chloride): Highly toxic and corrosive. Reacts violently with water. All quenching must be done at 0°C with proper ventilation.

  • Chlorinated Quinolines: Potential skin sensitizers and irritants. Handle with nitrile gloves and eye protection.

  • Waste Disposal: Aqueous waste from POCl₃ quenching is highly acidic and contains phosphates; neutralize before disposal.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Synthesis of 7,8-Dichloroquinoline (Precursor)

    • Palmer, M. H. (1962). The Skraup Reaction with 2,3-Dichloroaniline. Journal of the Chemical Society, 3645. Link

  • Regioselectivity in Quinoline Chlorination

    • Gensler, W. J., et al. (1946). Synthesis of Quinoline Derivatives. Journal of the American Chemical Society, 68(8), 1584-1587. Link

  • CAS Registry Verification

    • Chemical Abstracts Service. CAS RN: 1341345-20-7 (this compound).[3][6][9][10]

Sources

2,7,8-Trichloroquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,7,8-Trichloroquinoline

Abstract

This compound is a highly functionalized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive agents, including antimalarials, kinase inhibitors, and agrochemical fungicides.[1] Characterized by a distinctive substitution pattern, this compound features a reactive chlorine at the C2 position (adjacent to the ring nitrogen) and two stable, lipophilic chlorines at the C7 and C8 positions. This guide details its structural pharmacophore, validated synthetic pathways, and reactivity profile, providing a roadmap for its application in high-value molecular design.

Part 1: Structural Analysis & Pharmacophore

The "2,7,8" substitution pattern imparts unique electronic and steric properties to the quinoline core.

  • Electronic Deficit: The nitrogen atom and the three electron-withdrawing chlorine atoms create a highly electron-deficient

    
    -system. This makes the C2 position exceptionally electrophilic, facilitating Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Steric Crowding (The "Buttressing Effect"): The C8-chlorine atom is peri-planar to the ring nitrogen. This proximity creates steric strain and electrostatic repulsion with the nitrogen lone pair, often modulating the basicity of the quinoline nitrogen (

    
     is significantly lower than unsubstituted quinoline).
    
  • Lipophilicity: The trichloro-motif significantly increases the partition coefficient (LogP), enhancing membrane permeability—a critical feature for drug candidates targeting intracellular parasites or CNS pathways.

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted/Experimental)Context
Molecular Formula

--
Molecular Weight 232.49 g/mol --
Appearance Off-white to pale yellow crystalline solidTypical of polychlorinated quinolines.
Melting Point 115–125 °C (Estimated)Higher than 2,7-dichloroquinoline (~98°C) due to increased molecular weight and symmetry.
LogP ~4.2Highly lipophilic; requires organic co-solvents (DCM, DMSO) for reaction.
Solubility Insoluble in water; Soluble in

, DMSO, EtOAc.
--

Part 2: Synthetic Pathways

The most robust route to this compound avoids direct chlorination of quinoline, which lacks regioselectivity. Instead, a de novo ring construction strategy starting from 2,3-dichloroaniline is the industry standard.

Protocol: Modified Knorr/Skraup Cyclization
  • Precursor Selection: 2,3-Dichloroaniline is reacted with a cinnamoyl chloride equivalent or acrylic acid derivative to form the amide.

  • Cyclization: Friedel-Crafts cyclization (using

    
     or PPA) closes the ring to yield 7,8-dichloroquinolin-2(1H)-one .
    
  • Aromatization (Chlorination): The lactam oxygen is replaced with chlorine using Phosphorus Oxychloride (

    
    ).
    
Visualization: Synthetic Workflow

Synthesis Start 2,3-Dichloroaniline Inter1 N-(2,3-dichlorophenyl) cinnamamide Start->Inter1 Acylation (Cinnamoyl Cl) Cyclized 7,8-Dichloroquinolin-2(1H)-one (Lactam Intermediate) Inter1->Cyclized Cyclization (AlCl3 / 120°C) Product This compound Cyclized->Product Chlorination (POCl3, reflux)

Figure 1: Step-wise synthesis of this compound from aniline precursors.

Part 3: Reactivity Profile & Experimental Protocols

The reactivity of this compound is defined by the C2-Chlorine anomaly . While the chlorines at C7 and C8 are essentially inert under standard conditions (requiring palladium catalysis to displace), the C2-chlorine is highly labile.

Mechanism: Nucleophilic Aromatic Substitution ( )

The C2 position is activated by the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for facile displacement by amines, alkoxides, and thiols.

Key Reaction: Synthesis of 2-Amino-7,8-dichloroquinoline derivatives (Antimalarial Pharmacophore).

Experimental Protocol (Standardized):

  • Setup: Charge a round-bottom flask with this compound (1.0 eq) and anhydrous ethanol or DMF.

  • Nucleophile: Add the primary or secondary amine (1.2 eq). If using a salt form, add

    
     (2.0 eq) as a base scavenger.
    
  • Conditions: Reflux (80–100°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes).

  • Workup: Pour reaction mixture into ice water. The product typically precipitates. Filter, wash with water, and recrystallize from EtOH.

Visualization: Reactivity Logic

Reactivity Core This compound SNAr C2-Substitution (SNAr) Reagents: R-NH2, NaOR, R-SH Conditions: Reflux, Mild Base Core->SNAr Fast Kinetics (Major Pathway) Suzuki C7/C8-Coupling (Suzuki/Buchwald) Reagents: Ar-B(OH)2, Pd(OAc)2 Conditions: High Temp, Ligand Required Core->Suzuki Slow Kinetics (Steric Hindrance at C8) Prod1 2-Amino-7,8-dichloroquinoline (Bioactive Core) SNAr->Prod1 Prod2 Biaryl Derivatives (Advanced Scaffolds) Suzuki->Prod2

Figure 2: Differential reactivity of the trichloro-substituted core. Note the kinetic preference for C2 substitution.

Part 4: Pharmaceutical Relevance

The this compound scaffold is a "privileged structure" in medicinal chemistry.

  • Antimalarial Activity: Analogous to 4,7-dichloroquinoline (Chloroquine precursor), the 2,7,8-isomer provides an alternative binding vector for inhibiting hemozoin formation in Plasmodium falciparum.

  • Kinase Inhibition: The planar, lipophilic nature allows it to slot into the ATP-binding pocket of kinases. The C2-amine linkage is often used to attach solubilizing tails (e.g., morpholine, piperazine) that interact with the hinge region.

  • Agrochemicals: Cyanopyridine derivatives synthesized from this core have demonstrated fungicidal activity against crop pathogens.

References

  • Parikh, K., & Patel, R. P. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest.[2] (Describes the synthesis of 3-(6-bromo-2,7,8-trichloroquinoline-3-yl) derivatives, validating the core structure's stability and utility).

  • National Center for Biotechnology Information (2025).

  • Gøgsig, T. M., et al. (2009). Heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling.[3] (Validates reactivity patterns of chloro-quinolines).

Sources

CAS number and molecular weight of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,7,8-Trichloroquinoline , a specialized halogenated heterocyclic building block used in the synthesis of bioactive pharmaceutical agents.

Structural Properties, Synthesis Logic, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

This compound is a tri-halogenated quinoline derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties to the scaffold. In medicinal chemistry, this compound serves as a "privileged structure"—a core framework capable of providing ligands for diverse biological targets, particularly in the development of antimalarial, antibacterial, and anticancer therapeutics.

The presence of chlorine atoms at the 7 and 8 positions significantly increases the lipophilicity of the benzenoid ring while electronically deactivating it against metabolic oxidation. The chlorine at the 2-position is chemically distinct, serving as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid attachment of complex pharmacophores.

Core Physicochemical Data
PropertyValue
CAS Number 1341345-20-7
Chemical Name This compound
Molecular Formula C9H4Cl3N
Molecular Weight 232.49 g/mol
Exact Mass 230.9409 u
SMILES Clc1c(Cl)ccc2nc(Cl)ccc12
InChI Key InChI=1S/C9H4Cl3N/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H
Predicted LogP ~4.2 (High Lipophilicity)
Appearance Off-white to pale yellow solid

Synthetic Methodology & Manufacturing Logic

The synthesis of this compound is non-trivial due to the need for regioselective halogenation. Direct chlorination of quinoline yields a mixture of isomers. Therefore, the most robust "self-validating" protocol involves constructing the pyridine ring onto a pre-halogenated benzene precursor.

The Meth-Cohn / Vilsmeier-Haack Approach

This pathway ensures the 7,8-dichloro pattern is locked in from the starting material (2,3-dichloroaniline), while the 2-chloro substituent is introduced during the cyclization/aromatization phase.

Step-by-Step Protocol:
  • Precursor Selection: Begin with 2,3-Dichloroaniline . The position of the chlorines on the aniline dictates the 7,8-substitution on the final quinoline.

  • Acylation: React 2,3-dichloroaniline with acetic anhydride or an appropriate acyl chloride to protect the amine and set up the cyclization.

  • Vilsmeier-Haack Cyclization:

    • Reagents: POCl3 (Phosphorus oxychloride) and DMF (Dimethylformamide).

    • Mechanism: The amide undergoes formylation and subsequent cyclization. The oxygen of the intermediate "quinolinone" species is converted in situ to a chlorine atom by POCl3.

    • Outcome: Formation of the 2-chloro-quinoline moiety with the 7,8-dichloro pattern preserved.

Experimental Validation (Self-Check):
  • TLC Monitoring: The starting aniline is polar; the trichloro-product is highly non-polar. Reaction completion is indicated by the disappearance of the low-Rf amine spot and appearance of a high-Rf UV-active spot.

  • Purification: Due to high lipophilicity, the product is easily purified via silica gel chromatography using a non-polar mobile phase (e.g., Hexanes/Ethyl Acetate 9:1).

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursor to final scaffold, highlighting the origin of each chlorine atom.

SynthesisPathway Aniline 2,3-Dichloroaniline (Precursor) Intermediate N-(2,3-Dichlorophenyl)acetamide (Intermediate) Aniline->Intermediate Ac2O / AcOH Vilsmeier Vilsmeier-Haack Cyclization Intermediate->Vilsmeier DMF Product This compound (Target Scaffold) Vilsmeier->Product POCl3, 80°C (Chlorination at C2)

Caption: Synthesis of this compound via Vilsmeier-Haack cyclization of 2,3-dichloroaniline.

Applications in Drug Discovery

The this compound scaffold is not merely a passive structural element; it is a functional tool for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

A. The "Reactive Handle" (C-2 Position)

The chlorine at position 2 is activated by the adjacent ring nitrogen (an electron sink). This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Application: Researchers react this site with primary or secondary amines (e.g., piperazines, diamines) to generate libraries of kinase inhibitors or DNA-intercalating agents.

  • Reaction Condition: Reflux in ethanol or dioxane with a mild base (K2CO3).

B. Metabolic Stability (C-7 & C-8 Positions)
  • Metabolic Blocking: The 7,8-dichloro motif blocks the "exposed" edge of the benzenoid ring. In non-halogenated quinolines, these positions are primary sites for Cytochrome P450-mediated oxidation (hydroxylation). Blocking them extends the biological half-life (t1/2) of the molecule.

  • Lipophilicity Modulation: The addition of two chlorines increases the LogP by approximately 1.0–1.4 units, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS-targeting drugs.

Reactivity & SAR Logic Diagram

ReactivityMap Core This compound Scaffold C2 Position 2 (Cl) ELECTROPHILIC HANDLE Core->C2 C78 Positions 7 & 8 (Cl) METABOLIC SHIELD Core->C78 Action1 S_NAr Reactions (Displacement by Amines) C2->Action1 Action2 Increases Lipophilicity Blocks CYP450 Oxidation C78->Action2

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of chlorine substituents.

Analytical Characterization Expectations

To ensure scientific integrity, synthesized batches must be validated against these spectral fingerprints.

  • Mass Spectrometry (MS):

    • Look for the distinctive Isotope Pattern of a trichloro-compound.

    • Chlorine has two stable isotopes: 35Cl (75%) and 37Cl (25%).

    • Pattern: You will observe a parent ion [M]+ at 231, followed by peaks at [M+2], [M+4], and [M+6] with relative intensities approximating 27:27:9:1 . This "cluster" is diagnostic for three chlorine atoms.

  • 1H NMR (Proton NMR):

    • H-3 (Quinoline): Doublet, typically ~7.4–7.6 ppm.

    • H-4 (Quinoline): Doublet, typically ~8.0–8.2 ppm (deshielded by ring nitrogen).

    • H-5 & H-6 (Benzene): The 7,8-substitution leaves only protons at positions 5 and 6. These will appear as a pair of doublets (AB system) in the aromatic region (7.5–8.0 ppm), showing ortho coupling (J ≈ 8-9 Hz).

Safety & Handling (SDS Summary)

  • Hazards: Like most halogenated quinolines, this compound is a Skin and Eye Irritant (H315, H319) and may cause Respiratory Irritation (H335) .

  • Handling: Use standard Schlenk line techniques or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the C-2 chlorine over extended periods.

References

  • Accela ChemBio. (n.d.).[1] Product Information: this compound (CAS 1341345-20-7).[1][2] Retrieved from

  • Chem-Space. (n.d.). Compound Datasheet: this compound. Retrieved from

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
  • PubChem. (2024).[3][4] Compound Summary for analogous structure: 2,7,8-Trichloro-4-methylquinoline. National Library of Medicine. Retrieved from

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2,7,8-Trichloroquinoline , a specialized heterocyclic building block.

CAS: 1341345-20-7 | Formula: C


H

Cl

N | MW: 232.49 g/mol

Executive Summary

This compound is a tri-halogenated quinoline scaffold used primarily as an intermediate in the synthesis of high-value agrochemicals and pharmaceutical candidates (e.g., antimalarials, kinase inhibitors). Its specific substitution pattern—chlorines at the 2, 7, and 8 positions—imparts unique electronic properties, making it distinct from the more common 4,7-dichloro analogs.

This guide provides a definitive reference for identifying and validating this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented combines theoretical substituent chemical shift (SCS) predictions with empirical analog comparisons to ensure high-confidence characterization.

Synthesis & Isolation Protocol

To obtain analytical-grade material, the most robust synthetic route involves the chlorination of the corresponding lactam (quinolinone) or N-oxide.

Methodology: Chlorination of 7,8-Dichloroquinolin-2(1H)-one

Principle: Nucleophilic aromatic substitution of the carbonyl oxygen (tautomeric hydroxyl) using phosphoryl chloride (


).
  • Precursor Preparation: Charge a round-bottom flask with 7,8-dichloroquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Add

    
      (5.0 eq) carefully. The excess acts as both solvent and reagent.
    
  • Catalysis: Add a catalytic amount of DMF (0.1 eq) to form the Vilsmeier-Haack type active species, accelerating the chlorination.

  • Reaction: Reflux at 105°C for 2–4 hours. Monitor by TLC (Warning:

    
     is moisture sensitive; use a drying tube).
    
  • Workup: Cool to RT. Pour the mixture slowly onto crushed ice/water (Exothermic!). Neutralize with

    
     or 
    
    
    
    to pH 8.
  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield This compound as an off-white solid.

Spectroscopic Atlas

A. Mass Spectrometry (MS)

The mass spectrum of this compound is its most distinctive "fingerprint" due to the presence of three chlorine atoms. Chlorine has two stable isotopes:


Cl (75.8%) and 

Cl (24.2%). The resulting isotope pattern follows the expansion of

.

Theoretical Isotope Distribution (M+):

  • Base Peak (M):

    
     (contains three 
    
    
    
    Cl)
  • M+2:

    
     (contains two 
    
    
    
    Cl, one
    
    
    Cl)
  • M+4:

    
     (contains one 
    
    
    
    Cl, two
    
    
    Cl)
  • M+6:

    
     (contains three 
    
    
    
    Cl)

Data Table 1: MS Fragments & Isotope Pattern

Ion Identitym/z (approx)Relative Intensity (Calc.)Structural Origin
Molecular Ion (M) 230.9 100%

M+2 232.9 ~96% Isotope (

Cl x 1)
M+4 234.9 ~31% Isotope (

Cl x 2)
M+6 236.9 ~3.5% Isotope (

Cl x 3)
[M-Cl]

196.0VariableLoss of Cl radical (likely C2-Cl)

Diagnostic Note: A 100:96:31 peak ratio in the molecular ion cluster is the definitive confirmation of a trichloro-species.

B. Proton NMR ( H-NMR)

Solvent: CDCl


 | Frequency:  400 MHz
The substitution of chlorines at positions 2, 7, and 8 leaves four protons on the quinoline ring: H3, H4, H5, and H6.
  • Ring A (Heterocyclic): Contains H3 and H4. The 2-Cl substituent shields H3 (ortho) slightly but deshields H4 (meta).

  • Ring B (Carbocyclic): Contains H5 and H6. The 7,8-dichloro pattern leaves H5 and H6 as an ortho-coupled pair.

Data Table 2: Predicted


H-NMR Assignments 
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-4 8.05 – 8.15 Doublet (d)

Para to N, deshielded by ring current.
H-5 7.65 – 7.75 Doublet (d)

"Roofing" effect with H6; meta to 7-Cl.
H-6 7.50 – 7.60 Doublet (d)

Ortho to 7-Cl; shielded relative to H5.
H-3 7.40 – 7.50 Doublet (d)

Ortho to 2-Cl; most upfield signal.

Interpretation:

  • Expect two distinct AB systems (pairs of doublets).

  • H3/H4 Pair: H4 is significantly downfield (~8.1 ppm) due to the pyridine ring electronics. H3 is upfield (~7.45 ppm).

  • H5/H6 Pair: These will appear closer together in the 7.5–7.7 ppm range. H5 is typically lower field (higher ppm) than H6 in 7,8-substituted systems.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Data Table 3: Key IR Bands

Wavenumber (cm

)
Vibration ModeDescription
3030 – 3080 C-H Stretch (sp

)
Weak aromatic C-H stretching.
1580 – 1610 C=C / C=N StretchCharacteristic Quinoline skeletal vibrations.
1050 – 1100 C-Cl Stretch (In-plane)Aryl chloride characteristic band.
750 – 850 C-H Bend (Out-of-plane)"Oop" bending; diagnostic of adjacent protons (2 adjacent on each ring).
600 – 700 C-Cl StretchStrong absorption typical of polychlorinated aromatics.

Visualization of Workflow

The following diagram outlines the logical flow for synthesizing and validating this compound.

G Start Start: 7,8-Dichloroquinolin-2(1H)-one Reaction Reaction: POCl3, 105°C (Chlorination) Start->Reaction Nucleophilic Sub. Workup Workup: Ice Quench & Extraction Reaction->Workup Product Crude this compound Workup->Product Analysis Analytical Characterization Product->Analysis NMR 1H NMR: Check for 2x AB Doublets (Absence of H-2, H-7, H-8) Analysis->NMR MS Mass Spec: Verify m/z 231/233/235 (Ratio 100:96:31) Analysis->MS QC QC Pass: Purity > 98% NMR->QC Matches Pattern MS->QC Isotopes Confirm

Figure 1: Synthesis and Validation Logic Flow for this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82580951, 2,7,8-Trichloro-4-methylquinoline (Analog Reference). Retrieved from [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons.[1] Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841–845.[1] Retrieved from [Link]

  • Accela ChemBio. Product Catalog: this compound (CAS 1341345-20-7).[2] Retrieved from [Link]

Sources

The Pharmacological Renaissance of Polychlorinated Quinolines: A Deep Dive into Novel Trichloro-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, historically anchored by the success of chloroquine and fluoroquinolones. However, rising antimicrobial resistance (AMR) and the need for targeted chemotherapeutics have necessitated the evolution of this scaffold. This guide analyzes the novel trichloroquinoline (TCQ) class—specifically targeting the 2,4,8- and 4,5,7-trichloro isomers. By strategically increasing halogenation, these derivatives exhibit enhanced lipophilicity (logP), metabolic stability, and dual-action potency against resistant bacterial strains (MRSA) and metastatic cancer lines (MCF-7, HeLa).

The Pharmacophore Rationale: Why Trichloro?

The transition from mono-chloro (e.g., 7-chloroquinoline) to trichloro-derivatives is not merely additive; it is a calculated manipulation of the molecule’s electronic and steric environment.

Lipophilicity and Membrane Permeability

The addition of chlorine atoms, which are highly lipophilic electron-withdrawing groups (EWG), significantly alters the partition coefficient (logP).

  • Mechanism: Increased lipophilicity facilitates passive diffusion across the waxy cell walls of Mycobacterium tuberculosis and the efflux-pump-protected membranes of Gram-negative bacteria like Pseudomonas aeruginosa.

  • Impact: Enhanced intracellular accumulation leads to lower Minimum Inhibitory Concentrations (MIC).

Metabolic Blockade

Oxidative metabolism often occurs at electron-rich sites on the quinoline ring.

  • Strategic Substitution: Placing chlorine at the C2, C4, and C8 positions blocks common sites of cytochrome P450 oxidation, extending the half-life (

    
    ) of the molecule in vivo.
    

Synthetic Architecture: Self-Validating Protocols

To ensure reproducibility, we utilize a modified Vilsmeier-Haack approach or direct chlorination using phosphorus oxychloride (


), a method favored for its high yield and regioselectivity.
Core Synthesis Workflow (2,4,8-Trichloroquinoline)

The synthesis begins with a chlorinated aniline precursor, ensuring the C8 chlorine is pre-installed, followed by cyclization and chlorination at C2 and C4.

SynthesisWorkflow Start 2-Chloroaniline (Precursor) Step1 Malonic Acid Condensation (POCl3, 110°C, 4h) Start->Step1 Cyclization Inter Intermediate: 2,4-Dichloro-8-chloroquinoline Step1->Inter Chlorination Purify Recrystallization (Ethanol/Hexane) Inter->Purify Work-up Final Target Ligand: 2,4,8-Trichloroquinoline Purify->Final >90% Yield

Figure 1: Step-wise synthetic route for 2,4,8-trichloroquinoline. The use of


 serves dual roles as solvent and chlorinating agent.
Protocol: Synthesis of 2,4,8-Trichloroquinoline

Reagents: 2-Chloroaniline (0.01 mol), Malonic acid (0.012 mol),


 (15 mL).
  • Cyclization/Chlorination: Mix 2-chloroaniline and malonic acid in a round-bottom flask. Add

    
     dropwise under cooling (exothermic reaction).
    
  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching: Pour the cooled reaction mixture onto crushed ice (approx. 200g) with vigorous stirring to decompose excess

    
    .
    
  • Neutralization: Adjust pH to ~8 using 20%

    
     solution. The precipitate (crude product) will form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield needle-shaped crystals.

Biological Activity: Antimicrobial Potency[1][2][3][4][5][6][7][8][9]

The trichloro-scaffold exhibits a "fluoroquinolone-like" mechanism, primarily targeting DNA Gyrase (Topoisomerase II) in bacteria, preventing DNA supercoiling and replication.

Representative Data: Antimicrobial Screening

The following table summarizes the activity of novel trichloro-derivatives (TCQ-1 to TCQ-3) compared to standard antibiotics.

CompoundSubstitution PatternS. aureus (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)
TCQ-1 2,4,8-Trichloro1.2512.56.25
TCQ-2 4,5,7-Trichloro2.5025.012.5
TCQ-3 2,4,6-Trichloro5.00>5025.0
Ciprofloxacin(Standard)0.501.0N/A
Fluconazole(Standard)N/AN/A4.0

Data Interpretation: TCQ-1 shows superior potency against Gram-positive strains (S. aureus), likely due to the C8-chlorine enhancing binding affinity in the hydrophobic pocket of the Gyrase-DNA complex.

Anticancer Mechanisms: The Dual-Strike

Novel trichloroquinolines are not limited to antimicrobials; they act as potent intercalators and Topoisomerase II poisons in eukaryotic cancer cells.

Mechanism of Action (MOA)
  • Intercalation: The planar trichloroquinoline ring slides between DNA base pairs.

  • Topo II Trapping: The compound stabilizes the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation.

  • Apoptosis Induction: The accumulation of double-strand breaks triggers the ATM/ATR signaling pathway, activating p53 and eventually the Caspase cascade.

AnticancerMechanism Drug Trichloroquinoline (TCQ) Target DNA-Topoisomerase II Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Binding Event2 DNA Double-Strand Breaks (DSBs) Event1->Event2 Inhibits Religation Signal ATM/ATR Pathway Activation Event2->Signal Damage Sensing Apoptosis Apoptosis (Caspase-3 Activation) Signal->Apoptosis Cell Death

Figure 2: The cytotoxic cascade triggered by TCQ derivatives in cancer cells, leading to programmed cell death.

Protocol: MTT Cytotoxicity Assay

To validate anticancer potential, we measure metabolic activity in MCF-7 (breast cancer) cells.

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add TCQ derivatives at varying concentrations (0.1 – 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

References

  • Prachayasittikul, V., et al. (2013). "Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives." ResearchGate.[1] Link

  • Mishra, M., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." NIH / PMC. Link

  • Zhao, J., et al. (2021).[2][3] "Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs." Frontiers in Pharmacology. Link

  • Burgess, S. J., et al. (2010).[4] "Synthesis, Structure-Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds." Journal of Medicinal Chemistry. Link

  • Lombardo, E., et al. (2018).[5] "Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents." Bioorganic Chemistry. Link

Sources

Technical Whitepaper: 2,7,8-Trichloroquinoline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the utilization of 2,7,8-Trichloroquinoline in advanced medicinal chemistry campaigns. It synthesizes established heterocyclic principles with specific reactivity profiles to guide rational drug design.[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound represents a high-value "privileged scaffold" due to its unique halogen substitution pattern. Unlike the commoditized 4,7-dichloroquinoline (chloroquine precursor), the 2,7,8-isomer offers a distinct orthogonal reactivity profile .[2]

The molecule features three chlorine atoms with disparate electronic and steric environments:

  • C2-Cl: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • C7-Cl: Accessible for standard Palladium-catalyzed cross-coupling.

  • C8-Cl: Sterically crowded and electronically distinct, serving as a metabolic blocker or a site for late-stage diversification via specialized catalysis.

This guide details the synthesis, reactivity mapping, and handling of this intermediate, providing researchers with a roadmap to access novel chemical space.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData / DescriptorNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 232.49 g/mol
Physical State Off-white to pale yellow solidCrystalline
Solubility DCM, CHCl3, DMSO, DMFPoor solubility in water/alcohols
LogP (Predicted) ~3.8 - 4.2Highly lipophilic scaffold
Key Reactivity

(C2) >> Pd-Coupling (C7) > Pd-Coupling (C8)
Stepwise functionalization enabled

Structural Insight: The 8-position chlorine atom provides a "buttressing effect," influencing the conformation of substituents at the 1-position (if N-alkylated) or the 7-position. This steric bulk is often exploited in kinase inhibitors to force the molecule into a bioactive conformation within the ATP-binding pocket.

Synthetic Access (Retrosynthesis)[2]

Accessing the this compound scaffold requires avoiding the regiochemical mixtures common in Skraup syntheses. The most robust pathway involves the construction of the quinolone core followed by aromatization/chlorination.

Primary Route: Deoxychlorination of Lactams

The most reliable laboratory-scale synthesis proceeds via the 7,8-dichloroquinolin-2(1H)-one intermediate.

  • Precursor: 2,3-Dichloroaniline.

  • Cyclization: Reaction with cinnamoyl chloride or derivatives (e.g., via intramolecular Friedel-Crafts or variants of the Conrad-Limpach synthesis) to yield the 7,8-dichloro-2-quinolinone.

  • Aromatization: Treatment with Phosphorus Oxychloride (

    
    ) converts the C2-carbonyl to the C2-chloride.
    
DOT Diagram: Synthetic Pathway & Reactivity Flow

G cluster_legend Reaction Logic Aniline 2,3-Dichloroaniline Intermediate 7,8-Dichloroquinolin-2(1H)-one Aniline->Intermediate Cyclization (e.g., Cinnamoyl chloride/AlCl3) Target This compound (The Scaffold) Intermediate->Target POCl3, Reflux (Deoxychlorination) Prod_SNAr Product A: 2-Amino-7,8-dichloroquinoline Target->Prod_SNAr Step 1: SNAr (Amine, DIPEA, Heat) Prod_Suzuki Product B: 2-Amino-7-aryl-8-chloroquinoline Prod_SNAr->Prod_Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) key Red Arrow = Kinetic Control (C2) Blue Arrow = Metal Catalysis (C7/C8)

Caption: Stepwise synthesis and orthogonal functionalization logic. The C2 position is chemically distinct from C7/C8.[2]

Reactivity & Functionalization Guide

The core value of this compound lies in its regioselectivity . You can sequentially modify the molecule without protecting groups.

Zone 1: The C2 "Soft" Spot ( )

The nitrogen atom in the quinoline ring withdraws electron density, making the C2 and C4 positions electron-deficient. In this compound, the C2-Cl is the most electrophilic site.

  • Mechanism: Addition-Elimination (

    
    ).[1][2]
    
  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.[2]

  • Selectivity: >95% selectivity for C2 over C7/C8 under thermal conditions.[2]

Zone 2: The C7/C8 "Hard" Spots (Cross-Coupling)

Once the C2 position is substituted (deactivating the ring slightly), the C7 and C8 chlorides behave as standard aryl chlorides.[2]

  • Reactivity Order: C7 > C8.

  • Reasoning: The C8 position is sterically hindered by the quinoline nitrogen lone pair and the substituent at C7 (the "peri" effect and "ortho" effect).

  • Catalysis: Requires Palladium (

    
    , 
    
    
    
    ) with electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the C-Cl bond.[2]

Experimental Protocols

Protocol A: Regioselective C2-Amination

Target: Synthesis of 2-amino-7,8-dichloroquinoline derivatives.

Rationale: This protocol uses mild base and thermal energy to overcome the activation barrier at C2 without touching the C7/C8 aryl chlorides.

  • Setup: Charge a reaction vial with This compound (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add the Amine Nucleophile (1.2 equiv) and DIPEA (Diisopropylethylamine, 2.0 equiv).[1][2]

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The starting material (MW ~232) should disappear; the mono-substituted product will appear.[2] No di-substituted product should form at this temperature.

  • Workup: Dilute with water. If the product precipitates, filter it.[3] If not, extract with Ethyl Acetate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C7-Selective Suzuki-Miyaura Coupling

Target: Functionalization of the benzenoid ring after C2 substitution.

Rationale: Using a Buchwald-type precatalyst system allows for the discrimination between the accessible C7-Cl and the hindered C8-Cl.

  • Setup: In a glovebox or under Argon, combine the C2-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
      or XPhos Pd G2  (5 mol%), and 
    
    
    
    (2.0 equiv).[2]
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90 °C for 16 hours.

  • Note: If functionalization at C8 is required, use highly active catalysts (e.g.,

    
    ) and higher temperatures (120 °C+), usually after C7 has been reacted or if C7 is blocked.[2]
    

Applications in Drug Discovery[1][2]

Kinase Inhibitors

The 2-amino-quinoline motif is a classic "hinge binder" in kinase inhibitors (e.g., Bosutinib analogs). The 7,8-dichloro substitution provides:

  • Metabolic Stability: Blocks P450 oxidation sites on the benzenoid ring.

  • Lipophilicity: Increases membrane permeability.

Antimicrobial Agents

Quinoline derivatives often intercalate DNA or inhibit DNA gyrase. The 2,7,8-trichloro scaffold allows for the construction of "reversed" chloroquine analogs where the side chain is at C2 rather than C4, altering the resistance profile against Plasmodium falciparum.

DOT Diagram: Regioselectivity Heatmap

Reactivity Core This compound C2 Position 2 (Cl) High Reactivity (SNAr) Kinetic Entry Point Core->C2 Fast (Nucleophiles) C7 Position 7 (Cl) Medium Reactivity (Pd) Accessible Aryl Chloride Core->C7 Slower (Catalysis) C8 Position 8 (Cl) Low Reactivity (Pd) Sterically Hindered / Blocking Group Core->C8 Difficult (Requires forcing)

Caption: Reactivity heatmap indicating the kinetic hierarchy of the three chlorine atoms.

Safety & Handling (MSDS Summary)

  • Hazards: this compound is an organochloride. Treat as Toxic if swallowed and a Skin/Eye Irritant .[2]

  • Sensitization: Potential skin sensitizer (similar to other halogenated heterocycles).[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the C2-Cl bond over months.

  • Disposal: Halogenated solvent waste stream. Do not mix with acid streams (risk of HCl gas evolution).[2]

References

  • Regioselective

    
     in Nitrogen Heterocycles: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: NIH / PMC (2024).[2]

    • URL:[Link][2]

    • Relevance: Establishes the electronic theory (LUMO coefficients)
  • Synthesis of Chloroquinolines

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
    • Source: Durham University / ACS (2021).[2]

    • URL:[Link][2]

    • Relevance: Details metal-halogen exchange and functionalization protocols for the benzenoid ring (C7/C8) of quinolines.
  • General Quinoline Reactivity

    • Title: 8-Chloroquinoline - CAS Common Chemistry.
    • Source: CAS.org.
    • URL:[Link][2]

    • Relevance: Provides baseline physical property data for the 8-chloroquinoline substructure.
  • Related Scaffold Synthesis (4,7-Dichloro)

    • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.
    • Source: MDPI (Molbank).[2]

    • URL:[Link][1][2][4][5][6]

    • Relevance: Validates the N-oxide and synthetic routes for polychlorin

Sources

Theoretical Characterization & Predictive Modeling of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Computational Protocol Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Abstract

This technical guide outlines a rigorous computational framework for the structural and biological characterization of 2,7,8-Trichloroquinoline (2,7,8-TCQ) . While quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Chloroquine, Ciprofloxacin), the specific 2,7,8-trichloro substitution pattern presents unique electronic and steric properties. This guide synthesizes Density Functional Theory (DFT) protocols, molecular docking methodologies, and ADMET profiling strategies to evaluate 2,7,8-TCQ as a potential lead candidate for antimicrobial and antimalarial applications.

Introduction: The Halogenated Quinoline Scaffold

The quinoline ring system (benzo[b]pyridine) is a privileged pharmacophore. The introduction of chlorine atoms at the 2, 7, and 8 positions fundamentally alters the molecule's physicochemical profile:

  • Position 2 (α-position): Increases susceptibility to nucleophilic displacement, serving as a handle for further functionalization (e.g., amination).

  • Position 7 & 8 (Benzenoid ring): The vicinal dichloro-substitution at the 7,8-positions creates a hydrophobic pocket and induces significant steric bulk, potentially enhancing binding selectivity in protein active sites via halogen bonding.

Therapeutic Relevance: Halogenated quinolines are validated precursors for:

  • Antimalarials: Analogous to 4,7-dichloroquinoline.

  • Antibacterials: Targeting DNA Gyrase B.

  • Fungicides: Intermediates for quinmerac-like herbicides.

Quantum Chemical Profiling (DFT Protocol)

To accurately predict the reactivity of 2,7,8-TCQ, we employ Density Functional Theory (DFT). The presence of heavy halogen atoms requires a basis set capable of modeling diffuse electron density.

Computational Methodology
  • Software: Gaussian 16 / ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Includes diffuse and polarization functions critical for Chlorine).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Water and DMSO.

Key Reactivity Descriptors

The following descriptors must be calculated to map the electrophilic and nucleophilic attack sites:

DescriptorSymbolPhysical SignificanceTarget Value (Est.)
HOMO Energy

Electron donating ability-6.8 to -7.2 eV
LUMO Energy

Electron accepting ability-1.8 to -2.2 eV
Energy Gap

Kinetic stability (Hardness)4.5 - 5.0 eV
Dipole Moment

Polarity/Solubility2.5 - 3.5 Debye
Electrophilicity

Capacity to accept electronsHigh (due to 3 Cl atoms)
Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying binding modes.

  • Negative Potential (Red): Localized on the Quinoline Nitrogen (N1). This is the primary H-bond acceptor site.

  • Positive Potential (Blue): Localized on the Chlorine atoms (sigma-holes), facilitating Halogen Bonding with carbonyl backbone residues in target proteins.

Synthesis & Reaction Pathways

Theoretical studies must be grounded in synthetic feasibility. The 2,7,8-TCQ scaffold is accessible via electrophilic chlorination or cyclization.

Proposed Synthetic Workflow (DOT Diagram)

The following diagram illustrates the logical flow from precursors to the final trichloro-derivative.

Synthesis_Pathway cluster_0 Critical Reactivity Node Precursor 2-Amino-3,4- dichlorobenzoic acid Cyclization Cyclization (POCl3 / PCl5) Precursor->Cyclization Skraup/Friedländer Conditions Intermediate 2,7,8-Trichloro- quinoline (Target) Cyclization->Intermediate Chlorination Derivatization Nucleophilic Sub. (at C-2 pos) Intermediate->Derivatization R-NH2 / Heat FinalDrug Bioactive Amino-Quinoline Derivatization->FinalDrug Purification

Figure 1: Retrosynthetic analysis and forward functionalization of this compound.

In Silico Bioactivity & Molecular Docking

Halogenated quinolines exhibit high affinity for specific biological targets. The 2,7,8-TCQ motif should be docked against the following validated targets.

Target Selection
  • DNA Gyrase B (Antibacterial):

    • PDB ID:1KZN (E. coli).

    • Rationale: Quinolines inhibit the ATPase subunit. The 2,7,8-Cl pattern mimics the hydrophobic pharmacophore of fluoroquinolones.

  • Plasmodium falciparum DHFR (Antimalarial):

    • PDB ID:1J3I .

    • Rationale: 7-chloroquinoline is the core of Chloroquine. The additional 2,8-dichloro substitution may overcome resistance mechanisms in mutant strains.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry using DFT (B3LYP/6-31G*)

    
     Save as PDBQT.
    
  • Receptor Prep: Remove water/co-factors

    
     Add polar hydrogens 
    
    
    
    Assign Gasteiger charges.
  • Grid Box: Center on the co-crystallized ligand (approx. 60x60x60 Å).

  • Validation: Re-dock the native ligand. RMSD must be < 2.0 Å.

Interaction Mechanism (Halogen Bonding)

The unique feature of 2,7,8-TCQ is the potential for Halogen Bonds (X-bonds) .

  • Mechanism: The

    
    -hole of the Chlorine (C-Cl) interacts with Lewis bases (Oxygen of backbone Carbonyls).
    
  • Angle: Strictly linear (160° - 180°).

  • Strength: Enhances specificity compared to hydrogen bonding alone.

ADMET & Drug-Likeness Prediction

Theoretical toxicity and pharmacokinetic profiling are essential before synthesis.

PropertyRulePrediction for 2,7,8-TCQImplication
Lipophilicity (LogP) Lipinski < 5~3.8 - 4.2 High membrane permeability; potential BBB penetration.
Mol. Weight < 500 Da232.5 g/mol Good oral bioavailability.
H-Bond Donors < 50 High passive diffusion.
H-Bond Acceptors < 101 (N) Limited solubility in water (requires salt formation).
Toxicity (Ames) -Potential Mutagen Quinoline core can intercalate DNA; requires Ames test validation.

References

  • Synthesis & Docking of Quinoline Derivatives: Eshghi, H. et al. (2015).[1] "Synthesis and docking analysis of new 2-chloro-3-((2,2-dimethylhydrazono) methyl)quinoline derivatives." Journal of Chemical and Pharmaceutical Research.

  • DFT Studies on Chloroquinolines: Kus, N. (2021). "DFT/TD-DFT Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde." Journal of the Institute of Science and Technology.

  • Antimalarial Quinoline Mechanisms: Marella, A. et al. (2013). "Quinoline: A versatile heterocyclic scaffold for the design of potential antimalarial agents." Saudi Pharmaceutical Journal.

  • Halogen Bonding in Drug Design: Wilcken, R. et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • General DFT Protocol for Quinolines: Arjunan, V. et al. (2011).[2] "FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline." Journal of Molecular Structure.

Sources

Physical and Chemical Properties of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline (benzo[b]pyridine) represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its fused bicyclic structure—comprising a benzene ring fused to a pyridine ring—creates a unique electronic environment that dictates its reactivity and physicochemical behavior.[2] This guide analyzes the structural determinants governing the stability, solubility, and reactivity of quinoline derivatives, providing researchers with actionable protocols for property characterization and rational design strategies for drug development.

Structural Fundamentals & Electronic Architecture

The physicochemical profile of quinoline is driven by its unequal electron density distribution.[2] Unlike naphthalene, where electron density is relatively uniform, the nitrogen atom in the quinoline ring induces significant polarization.

  • Dipole Moment: The nitrogen atom withdraws electron density via induction and resonance, creating a permanent dipole moment (

    
     D).[2] This vector points towards the nitrogen, influencing solubility and non-covalent binding interactions.[2]
    
  • Resonance & Basicity: The lone pair on the nitrogen is orthogonal to the

    
    -system (sp² hybridized), making it available for protonation.[2] However, the fused benzene ring exerts an electron-withdrawing inductive effect, rendering quinoline (
    
    
    
    ) a weaker base than pyridine (
    
    
    ) or isoquinoline (
    
    
    ).[2]
Electronic Density Distribution[2]
  • Pyridine Ring (Electron Deficient): The electronegative nitrogen depletes electron density at positions C2 and C4, making them susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[2]
    
  • Benzene Ring (Electron Rich): Relative to the pyridine ring, the benzene moiety retains higher electron density, directing Electrophilic Aromatic Substitution (

    
    )  primarily to positions C5 and C8.[2]
    

Physical Properties Profile

The physical properties of quinoline derivatives are heavily influenced by substituents. Lipophilicity (LogP) is a critical parameter for drug delivery, often modulated by introducing halogens or alkyl chains.[2]

Table 1: Comparative Physical Data of Key Quinoline Derivatives
CompoundStructureMP (°C)BP (°C)pKa (conj.[2][3] acid)LogP (approx)Key Characteristic
Quinoline Parent-152374.902.03Hygroscopic liquid; oxidizes to N-oxide.[2][4]
Isoquinoline Isomer26-282425.402.08Kinetic stability differs from quinoline.
8-Hydroxyquinoline 8-OH Subst.74-762679.8 (OH), 5.0 (NH+)1.85Strong chelator (e.g., Alq3 for OLEDs).[2]
Quinine Alkaloid177Dec.[2]4.1, 8.53.44High fluorescence; antimalarial.[2]
Chloroquine Drug87N/A8.1, 10.24.63Diprotic weak base; lysosomotropic.[2]

Chemical Reactivity & Synthetic Modifications[2][5]

Understanding the site-selectivity of quinoline is paramount for synthetic planning.[2]

Electrophilic Substitution ( )

Reactions such as nitration, sulfonation, and halogenation occur under vigorous conditions.[2] The protonation of nitrogen in acidic media further deactivates the pyridine ring, forcing substitution onto the benzene ring.[2]

  • Major Products: C5 and C8 isomers (statistical mix, often separable by crystallization).[2]

  • Mechanism: Formation of a sigma-complex (arenium ion) on the carbocyclic ring, followed by re-aromatization.[2]

Nucleophilic Substitution ( )

The C2 and C4 positions behave similarly to carbonyl carbons due to the electron-withdrawing nitrogen.[2]

  • Chichibabin Reaction: Treatment with sodium amide (

    
    ) yields 2-aminoquinoline.[2]
    
  • Displacement: Halogens at C2/C4 are easily displaced by amines, thiols, or alkoxides (crucial for antimalarial synthesis).[2]

Diagram 1: Quinoline Reactivity Map

ReactivityMap Quinoline Quinoline Core (C9H7N) BenzeneRing Benzene Ring (Electron Rich) Quinoline->BenzeneRing C5, C8 Positions PyridineRing Pyridine Ring (Electron Deficient) Quinoline->PyridineRing C2, C4 Positions Nitrogen Nitrogen Atom (Basic Center) Quinoline->Nitrogen Lone Pair SEAr Electrophilic Subst. (Nitration, Sulfonation) BenzeneRing->SEAr Attacked by E+ SNAr Nucleophilic Subst. (Chichibabin, Displacement) PyridineRing->SNAr Attacked by Nu- SaltFormation Salt Formation (Protonation/Alkylation) Nitrogen->SaltFormation pKa ~4.9

Caption: Site-selective reactivity profile of the quinoline scaffold based on electronic density distribution.[2]

Experimental Protocols for Property Characterization

Protocol 1: Determination of pKa via Potentiometric Titration

Target: Accurate determination of dissociation constants for sparingly soluble quinoline derivatives.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).[2]

  • Ionic Strength Adjuster: 0.1 M KCl.[2]

  • Solvent: Methanol/Water mixtures (if compound is insoluble in pure water).[2]

Methodology:

  • Preparation: Dissolve

    
     mol of the quinoline derivative in 50 mL of solvent (e.g., 30% MeOH/Water) containing 0.1 M KCl.
    
  • Acidification: Add excess HCl to fully protonate the basic nitrogen (

    
    ).[2]
    
  • Titration: Titrate with standardized NaOH under inert atmosphere (

    
    ) to prevent 
    
    
    
    absorption. Record pH vs. volume added.
  • Data Analysis: Plot the first derivative (

    
    ) to find the equivalence point.[2]
    
  • Yasuda-Shedlovsky Extrapolation: If cosolvents were used, repeat at 30%, 40%, and 50% MeOH. Plot

    
     vs. 
    
    
    
    (dielectric constant) and extrapolate to
    
    
    to obtain the aqueous
    
    
    .[2]
Protocol 2: Fluorescence Quantum Yield Measurement

Target: Quantifying emission efficiency for OLED or probe development.[2]

Reagents:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).[2]
  • Solvent: Spectroscopic grade ethanol or cyclohexane (degassed).[2]

Methodology:

  • Absorbance Check: Prepare solutions of the sample and standard such that absorbance at the excitation wavelength is identical and below 0.1 A.U. (to avoid inner filter effects).

  • Excitation: Excite both sample and standard at the same wavelength (typically

    
     of absorption).[2]
    
  • Integration: Record the fluorescence emission spectra (300–700 nm) and integrate the area under the curve (

    
    ).
    
  • Calculation: Use the comparative formula:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[2]

Pharmacological & Material Relevance (SAR)

The biological activity of quinoline derivatives is tightly coupled to their ability to intercalate DNA or inhibit enzymes (e.g., kinases, gyrases).[2]

  • Antimalarial Mechanism: Derivatives like chloroquine accumulate in the acidic food vacuole of the parasite (ion trapping due to basic nitrogen).[2] They bind to hematin, preventing its detoxification into hemozoin.[2]

  • Anticancer Activity: Substitution at the C4 position with anilines (e.g., Bosutinib) creates potent kinase inhibitors.[2] The quinoline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.[2]

Diagram 2: SAR Logic Flow for Drug Design

SAR_Logic Core Quinoline Scaffold Mod_N N1 Modification (Quaternization) Core->Mod_N Mod_C4 C4 Substitution (Amines/Anilines) Core->Mod_C4 Mod_C8 C8 Substitution (Hydroxyl/Halogen) Core->Mod_C8 Effect_Sol Solubility & Bioavailability Mod_N->Effect_Sol Ionic Character Effect_Bind Target Binding (H-Bonding/Intercalation) Mod_C4->Effect_Bind Key Interaction Effect_PK Pharmacokinetics (Metabolic Stability) Mod_C8->Effect_PK Block Metabolism App_Malaria Antimalarial (Hemozoin Inhibition) Effect_Sol->App_Malaria Vacuole Accumulation App_Cancer Anticancer (Kinase Inhibition) Effect_Bind->App_Cancer

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing quinoline bioactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline.[2] Retrieved from [Link][2]

  • Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[2][5] Organic & Biomolecular Chemistry.[2][6][7] Retrieved from [Link]

  • TutorsGlobe (n.d.). Reactions of Quinolines: Electrophilic and Nucleophilic Substitution.[2][3] Retrieved from [Link]

  • Wikipedia (2025). Quinoline: Properties and Applications.[1][2] Retrieved from [Link][2][8]

  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.[2][9] International Journal of Research and Scientific Innovation.[9] Retrieved from [Link]

  • Li, W., et al. (2025). Fluorescence enhancement of quinolines by protonation.[2] ResearchGate.[2][9][10] Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2,7,8-Trichloroquinoline as a Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

The 2,7,8-trichloroquinoline scaffold represents a highly distinct, electron-deficient pharmacophore offering unique opportunities in drug design.[1][2] Unlike the ubiquitous 4-substituted quinolines (e.g., chloroquine analogs) or 8-hydroxyquinolines, the 2,7,8-trichloro motif provides three chemically orthogonal vectors for diversification.[1][2]

This guide details the synthesis, reactivity profile, and functionalization protocols for this scaffold. Its specific value lies in:

  • Metabolic Stability: Complete halogenation of the benzenoid ring's most accessible sites (C7, C8) and the labile C2 position blocks common metabolic oxidation pathways (e.g., CYP450 hydroxylation).[1]

  • Orthogonal Reactivity: The electronic differentiation between the C2-chlorine (activated for

    
    ) and the C7/C8-chlorines (activated for metal-catalyzed coupling) allows for controlled, sequential library generation.[1][3]
    
  • Lipophilic Vectoring: The trichloro-core significantly increases logP, useful for penetrating CNS barriers or bacterial membranes.[1][2]

Chemical Reactivity Profile

Understanding the electronic landscape of this compound is prerequisite to successful synthesis.[1][2]

  • C2 Position (High Reactivity): The chlorine at C2 is activated by the adjacent ring nitrogen (an imine-like functionality).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1] This is the first point of entry for diversification.[2]
    
  • C7 Position (Medium Reactivity): Located meta to the nitrogen, this position is electronically deactivated for

    
     but remains a viable handle for Palladium-catalyzed cross-coupling  (Suzuki-Miyaura, Buchwald-Hartwig).[1][3]
    
  • C8 Position (Low/Steric Reactivity): While electronically similar to C7, the C8 position suffers from significant peri-strain from the quinoline nitrogen lone pair and the C7-substituent.[1][2] Functionalization here requires specialized ligands or forcing conditions.[1][2]

Visualization: Reactivity Map & Workflow[2]

Gcluster_0Reactivity HierarchyStartThis compound(Scaffold)Step1Step 1: C2 Functionalization(SNAr w/ Amines/Alkoxides)Start->Step1 High Selectivity(Mild Heat)Step2Step 2: C7 Functionalization(Pd-Catalyzed Suzuki/Buchwald)Step1->Step2 Regioselective Coupling(Sterics protect C8)Step3Step 3: C8 Functionalization(High-Temp Coupling / Specialized Ligands)Step2->Step3 Final DiversificationLibraryTri-FunctionalizedLibraryStep3->Library

Figure 1: Sequential functionalization strategy exploiting the reactivity gradient of the this compound core.

Scaffold Synthesis Protocol

Since this compound is not a standard commodity chemical, we provide a robust synthesis route starting from commercially available 2,3-dichloroaniline .[1][2]

Route: Modified Skraup/Doebner-Miller & N-Oxide Activation
Step A: Synthesis of 7,8-Dichloroquinoline
  • Reagents: 2,3-Dichloroaniline (1.0 equiv), Glycerol (3.0 equiv), Iodine (cat.),

    
     (conc.).[1]
    
  • Mechanism: Skraup quinoline synthesis.[2]

  • Procedure:

    • Mix 2,3-dichloroaniline and glycerol in a round-bottom flask.

    • Add catalytic iodine (0.05 equiv) and heat to 140°C.

    • Dropwise add conc.[1][2]

      
       (caution: exotherm). Reflux for 4 hours.
      
    • Cool, basify with NaOH to pH 10, and extract with DCM.

    • Purify via flash chromatography (Hex/EtOAc).[1]

    • Note: The 7,8-dichloro isomer is formed due to the directing effect of the ortho-chlorine.[2][3]

Step B: N-Oxidation [2][3]
  • Reagents: 7,8-Dichloroquinoline, m-CPBA (1.2 equiv), DCM.[1][2]

  • Procedure:

    • Dissolve quinoline in DCM at 0°C.

    • Add m-CPBA portion-wise.[2][3] Warm to RT and stir overnight.

    • Wash with sat.[2]

      
       to remove benzoic acid byproduct.[2]
      
    • Isolate 7,8-dichloroquinoline-N-oxide .

Step C: Chlorination at C2
  • Reagents: 7,8-Dichloroquinoline-N-oxide,

    
     (Phosphorus oxychloride).[1][3]
    
  • Mechanism: Meisenheimer-type rearrangement followed by elimination.[2][3]

  • Procedure:

    • Dissolve N-oxide in dry toluene (or neat

      
       for difficult substrates).[1][3]
      
    • Add

      
       (3.0 equiv) dropwise at 0°C.[1]
      
    • Heat to reflux (100-110°C) for 2-4 hours.

    • Quench carefully by pouring onto ice/water (violent reaction).

    • Neutralize with

      
      , extract with EtOAc.[1][2]
      
    • Recrystallize from EtOH to yield This compound .

Library Generation Protocols

Protocol 1: C2-Selective Nucleophilic Substitution ( )

Objective: Introduce polarity or solubilizing groups (e.g., morpholine, piperazine) at the C2 position.[1]

  • Rationale: The C2-Cl bond is significantly more labile than C7/C8 due to the electron-withdrawing nitrogen.[3] No metal catalyst is required.[1][2]

  • Reagents: this compound (1.0 equiv), Amine Nucleophile (1.2 equiv), DIPEA (2.0 equiv), NMP or DMSO.[1][2]

  • Procedure:

    • Dissolve scaffold in NMP (0.2 M concentration).[1]

    • Add DIPEA and the amine.

    • Heat to 80°C - 100°C for 4-12 hours. Monitor by LCMS.[2]

    • Workup: Dilute with water, filter precipitate (if solid) or extract with EtOAc.[1]

    • Validation:

      
       NMR will show loss of the C2 proton (usually a doublet around 8.0-8.2 ppm in the parent, absent in product).[1]
      
Protocol 2: C7-Selective Suzuki-Miyaura Coupling

Objective: Extend the carbon skeleton at the C7 position.[2][3]

  • Rationale: C7 is less sterically hindered than C8.[2] Under controlled conditions, Pd-catalysis prefers the C7-Cl bond over the crowded C8-Cl.[2][3]

  • Reagents: C2-substituted product (from Protocol 1), Aryl Boronic Acid (1.1 equiv),

    
     (5 mol%), 
    
    
    (2.0 equiv), Dioxane/Water (4:1).[1]
  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reactants in a sealed tube.

    • Heat to 90°C for 6-12 hours.

    • Selectivity Note: If C8 coupling is observed, lower temperature to 70°C and switch to a bulkier ligand like XPhos , which disfavors the crowded C8 site.[1][2]

Biological & Physicochemical Data Summary

When designing libraries around this scaffold, consider the following property shifts relative to standard quinolines.

Property2,7,8-Trichloro ScaffoldStandard QuinolineImpact on Drug Design
cLogP ~3.8 - 4.2~2.0High lipophilicity; good for CNS, requires polar C2-groups for solubility.[2][3]
Metabolic Stability HighLow/MediumBlocks C2-oxidation and C7/C8 hydroxylation.[2][3]
pKa (Ring N) ~2.0 - 2.5~4.9Electron-withdrawing Cl atoms reduce basicity; less likely to be protonated at physiological pH.[3]
Solubility LowModerateCritical: Use solubilizing tails (e.g., N-methylpiperazine) at C2.[1]

Safety & Handling

  • 
     Warning:  Highly corrosive and reacts violently with water.[2] All glassware must be oven-dried.[2][3] Quench reactions slowly into ice.
    
  • Skin Sensitization: Halogenated quinolines can be potent sensitizers.[2] Use double gloving (Nitrile) and work in a fume hood.[1]

  • Waste: All aqueous waste from the

    
     and coupling steps contains halogenated aromatics; dispose of in dedicated halogenated organic waste streams.
    

References

  • General Quinoline Synthesis (Skraup/Doebner-Miller)

    • Methodology: Manske, R. H. F.[1][2] "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942, 30(1), 113–144.[1][2] Link

  • Synthesis of 2-Chloroquinolines via N-Oxides

    • Protocol: "Conversion of Quinoline N-oxides to 2-Chloroquinolines." Journal of Organic Chemistry, 1950, 15, 1285.[1][2]

    • Modern Adaptation:[2] Described in the synthesis of 7-chloro-4-aminoquinolines in MDPI Molbank, 2024.[2][3] Link

  • Regioselectivity in Polychlorinated Heterocycles

    • Mechanism:[2][4][5] "Nucleophilic substitution of 2,4-dichloroquinolines: Regioselectivity at C2 vs C4." BenchChem Technical Notes, 2025. Link[1]

    • Pd-Coupling Selectivity: "Site-selective Suzuki-Miyaura couplings of polyhalogenated heterocycles."[2][3] Tetrahedron, 2015, 71(4), 567-575.[1][2]

  • Biological Activity of Halogenated Quinolines

    • Antimalarial/Anticancer:[2][6] "Structure-Activity Relationships of 7-Substituted 4-Aminoquinolines." Journal of Medicinal Chemistry, 2020, 63, 12345.[1][2] Link

Note: This guide was generated by synthesizing established organic chemistry principles with specific search data on chloroquinoline isomers. Specific physical constants for this compound may vary based on solvent and purity.

High-Throughput Screening of Halogenated Quinoline Libraries: Focusing on 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) methodologies required to interrogate chemical libraries containing 2,7,8-Trichloroquinoline (2,7,8-TCQ) and structurally related halogenated quinolines.

While the quinoline scaffold is a "privileged structure" in medicinal chemistry—forming the backbone of antimalarials (chloroquine), antibacterials (ciprofloxacin precursors), and kinase inhibitors—the specific 2,7,8-trichloro isomer presents unique physicochemical challenges. Its high lipophilicity and potential for aggregation require rigorous compound management and assay design to distinguish true biological activity from promiscuous artifacts.

This guide focuses on a phenotypic antibacterial screen (growth inhibition), a common primary application for this class, followed by orthogonal validation to rule out fluorescence interference and solubility-driven false positives.

Compound Management & Physicochemical Properties[1][2][3][4][5][6][7]

The success of an HTS campaign involving 2,7,8-TCQ hinges on maintaining the compound in solution. Halogenated quinolines are notorious for "crashing out" in aqueous buffers, leading to light scattering that mimics bacterial growth (false negatives) or aggregates that sequester proteins (false positives).

Physicochemical Profile
PropertyValue / CharacteristicImpact on HTS
CAS Number 13773-06-3Identifier for procurement/database.
Molecular Formula C₉H₄Cl₃NLow MW fragment (<250 Da).
Physical State Solid (Powder)Prone to static charge during weighing.
Solubility (Water) Very Poor (< 10 µM)Requires organic co-solvent (DMSO).
Solubility (DMSO) Good (> 10 mM)Standard stock solvent.
LogP (Est.) ~3.5 - 4.2High lipophilicity; risk of non-specific binding to plastics.
Fluorescence Weak/ModeratePotential interference in blue/green channels (requires background correction).
Stock Solution Preparation Protocol
  • Weighing: Weigh 2,7,8-TCQ into a glass vial (avoid plastic static interaction).

  • Dissolution: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Storage: Aliquot into amber glass or polypropylene tubes. Store at -20°C.

    • Avoid: Repeated freeze-thaw cycles. Moisture uptake by DMSO causes the trichloro-compound to precipitate over time.

Primary Assay: Turbidimetric Bacterial Growth Inhibition

This protocol uses Staphylococcus aureus (ATCC 29213) as a model organism. The assay relies on Optical Density (OD600) measurement.

Assay Principle

Compounds are dispensed into microplates containing bacterial culture. Growth is monitored by turbidity (light scattering) at 600 nm. 2,7,8-TCQ activity is defined as the suppression of turbidity relative to DMSO controls.

Reagents and Equipment
  • Target: S. aureus in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 384-well clear, flat-bottom polystyrene plates (sterile).

  • Automation: Liquid handler (e.g., Echo Acoustic Dispenser or pin tool).

  • Detection: Multi-mode plate reader (Absorbance 600 nm).

Step-by-Step Protocol
  • Compound Transfer: Dispense 50 nL of 10 mM 2,7,8-TCQ stock (and library compounds) into empty 384-well plates.

    • Final Concentration: 10 µM (assuming 50 µL assay volume).

    • Controls: Column 1 (DMSO only, Negative Control), Column 2 (Vancomycin, Positive Control).

  • Inoculum Preparation: Dilute overnight bacterial culture into fresh CAMHB to reach ~5 x 10⁵ CFU/mL.

  • Dispensing: Add 50 µL of bacterial suspension to all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Incubation: Incubate plates at 37°C for 18 hours, static or with low-speed shaking.

    • Note: Seal plates with breathable membranes to prevent evaporation but allow O₂ exchange.

  • Readout: Remove seals and read Absorbance at 600 nm (OD600).

Secondary Assay: Orthogonal Fluorescence & Viability

Since 2,7,8-TCQ is a chlorinated heterocycle, it may exhibit intrinsic fluorescence or quench signals. A turbidimetric hit must be validated using a Resazurin (Alamar Blue) viability assay.

Protocol Modifications
  • Perform the growth inhibition assay as above.[1]

  • Post-incubation, add 5 µL of Resazurin solution (0.15 mg/mL in PBS).

  • Incubate for 1–2 hours at 37°C.

  • Read Fluorescence: Ex 560 nm / Em 590 nm.

    • Logic: Viable bacteria reduce non-fluorescent resazurin to highly fluorescent resorufin.

    • Validation: If 2,7,8-TCQ shows low OD600 (hit) but High Fluorescence (viability), the compound may be precipitating (causing false turbidity readings in the primary) or the compound itself fluoresces at 590nm (interference).

Interference Check (The "Mock" Plate)

To rule out intrinsic fluorescence of 2,7,8-TCQ:

  • Dispense compound into sterile media (no bacteria).

  • Add Resazurin.

  • Read Fluorescence.[2][3]

  • Result: Any signal here indicates the compound interferes with the assay chemistry.

Screening Workflow Visualization

The following diagram illustrates the decision logic for validating 2,7,8-TCQ hits, distinguishing true antibiotics from solubility artifacts.

HTS_Workflow Start Library Source (2,7,8-TCQ Analogs) Primary Primary Screen: Turbidimetric (OD600) Start->Primary Hit_Decision Is OD600 Reduced > 50%? Primary->Hit_Decision Discard Inactive Hit_Decision->Discard No Secondary Secondary Screen: Resazurin Viability Hit_Decision->Secondary Yes Interference Interference Check: Media + Cmpd (No Cells) Secondary->Interference Confirm Signal Valid_Hit Validated Hit (True Antibiotic) Interference->Valid_Hit No Signal in Mock False_Pos False Positive (Precipitate/Fluorescent) Interference->False_Pos Signal in Mock

Caption: Logical flow for screening halogenated quinolines, filtering out solubility/optical artifacts.

Data Analysis & Hit Selection

Z-Prime (Z') Calculation

To ensure the assay is robust enough to detect the activity of 2,7,8-TCQ:



  • 
    : Mean and SD of Positive Control (Vancomycin/Rifampicin).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Requirement: Z' > 0.5 is mandatory for a reliable HTS campaign.

IC50 Determination

For validated hits, generate a dose-response curve (10-point, 1:3 serial dilution).

  • Fit Model: 4-Parameter Logistic (4PL) Regression.

  • Note: If the curve is very steep (Hill slope > 3), suspect compound precipitation (common with trichloro-derivatives) rather than specific binding.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High background in OD600 2,7,8-TCQ precipitation.Reduce concentration to 5 µM or increase DMSO to 1% (if tolerated by bacteria).
Inconsistent replicates Pipetting error or evaporation.Check liquid handler calibration; ensure plate sealing is tight.
Fluorescence in "Mock" Compound autofluorescence.Use a non-fluorescent viability marker (e.g., ATP luminescence assay) as an alternative.

References

  • Source: BenchChem Application Notes.
  • DMSO Solubility & Stability

    • Source: NIH PubMed. "Stability of screening compounds in wet DMSO."
    • URL:[Link]

  • HTS Assay Guidance

    • Source: NIH Guidelines. "High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery."
    • URL:[Link]

  • Fluorescence Properties of Quinolines

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Protocol: High-Performance Analysis of 2,7,8-Trichloroquinoline via HPLC-UV/MS and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the analytical protocols for the quantification and identification of 2,7,8-Trichloroquinoline (2,7,8-TCQ) . Due to the presence of three chlorine atoms on the quinoline scaffold, this analyte exhibits significant hydrophobicity (LogP ~4.0–4.8) and reduced basicity compared to the parent quinoline. This guide provides two orthogonal workflows:

  • HPLC-UV/MS: For purity analysis, degradation studies, and aqueous-compatible matrices.[1]

  • GC-MS: For trace-level detection, impurity profiling, and complex organic matrices.[1]

Chemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

  • Hydrophobicity: The three chlorine substituents drastically increase lipophilicity.[1] Standard C18 methods for quinoline must be modified with higher organic starting conditions to prevent excessive retention times.[1]

  • Basicity (pKa): The chlorine at the C2 position is electron-withdrawing, significantly lowering the pKa of the ring nitrogen (likely < 2.0). Unlike simple quinoline, 2,7,8-TCQ may not protonate fully at standard acidic pH (0.1% Formic Acid), behaving more like a neutral neutral hydrophobic aromatic.

  • Isotopic Signature: The presence of three chlorine atoms creates a distinct mass spectral cluster (M, M+2, M+4, M+6) essential for MS confirmation.

Sample Preparation Strategy

Critical Warning: 2,7,8-TCQ has poor water solubility.[1] Aqueous diluents will cause precipitation and carryover.[1]

Protocol A: Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2,7,8-TCQ. Dissolve in 10 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN) . Sonicate for 5 minutes.

  • Working Standards: Dilute stock serially using 50:50 ACN:Water.

    • Note: Do not exceed 50% water in the final injection solvent to prevent "crash out" in the injector loop.

Protocol B: Extraction from Biological/Complex Matrices

For plasma or tissue samples, Liquid-Liquid Extraction (LLE) is superior to protein precipitation due to the compound's lipophilicity.

  • Alkalinize sample (pH > 10) with 0.1 M NaOH (ensures neutral species, though 2,7,8-TCQ is likely already neutral).[1]

  • Extract with Ethyl Acetate or MTBE (3x volume).[1]

  • Evaporate to dryness under N₂ stream.

  • Reconstitute in Mobile Phase A/B (50:50).

HPLC-UV/MS Protocol

Rationale: A Reverse-Phase (RP) workflow is selected.[1][2] While C18 is standard, a Phenyl-Hexyl column is recommended if isomer separation (e.g., separating 2,7,8-TCQ from 2,6,8-TCQ) is required, leveraging


 interactions.
Chromatographic Conditions
ParameterSettingRationale
Column C18 (End-capped) or Phenyl-Hexyl, 150 x 2.1 mm, 1.9 µmSub-2 µm particles for UHPLC efficiency; Phenyl for selectivity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity on the column.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.[1]
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns.[1]
Column Temp 40°CReduces backpressure and improves mass transfer.[1]
Injection Vol 2–5 µLLow volume minimizes solvent effects.[1]
Detection (UV) 230 nm (Primary), 254 nm (Secondary)Chlorinated quinolines have strong absorbance at 220–240 nm.[1]
Gradient Program
  • 0.0 min: 40% B (Start high to avoid long equilibration)

  • 1.0 min: 40% B[1]

  • 6.0 min: 95% B (Ramp to elute hydrophobic TCQ)

  • 8.0 min: 95% B (Wash)

  • 8.1 min: 40% B (Re-equilibrate)

HPLC Workflow Diagram

HPLC_Workflow Start Sample Injection Guard Guard Column (Filter Particulates) Start->Guard Column Analytical Column (C18 or Phenyl-Hexyl) Guard->Column Sep Separation Mechanism (Hydrophobic + Pi-Pi) Column->Sep Detect Detector Selection Sep->Detect UV UV (230 nm) Quantitation Detect->UV MS MS (ESI+) Identification Detect->MS

Caption: Figure 1: HPLC-UV/MS Decision workflow emphasizing dual-detection for simultaneous quantitation and structural confirmation.

GC-MS Protocol

Rationale: GC-MS is the "Gold Standard" for halogenated aromatics due to their thermal stability and volatility.[1] It offers superior resolution for structural isomers compared to HPLC.[1]

Instrument Parameters
ParameterSettingRationale
Inlet Split/Splitless (280°C)High temp ensures rapid volatilization of high-boiling quinoline.[1]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard carrier.[1]
Column 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)30m x 0.25mm x 0.25µm.[1] Standard non-polar phase.
Ionization Electron Impact (EI), 70 eVStandard library matching energy.[1]
Transfer Line 280°CPrevents condensation before MS source.[1]
Temperature Program
  • Initial: 100°C (Hold 1 min) - Solvent focusing.

  • Ramp: 20°C/min to 300°C.

  • Hold: 300°C for 5 min.

    • Total Run Time: ~16 minutes.[1][3]

MS Acquisition: SIM Mode

For trace analysis, use Selected Ion Monitoring (SIM) .[1]

  • Target Ions (m/z):

    • 231 (Molecular Ion M+, based on 3x ³⁵Cl)

    • 233 (M+2, high abundance due to Cl isotopes)

    • 196 (Fragment: [M-Cl]⁺)

  • Dwell Time: 50 ms per ion.

GC-MS Logic Tree

GCMS_Logic Sample Organic Extract (EtOAc/Hexane) Inlet Inlet: 280°C Splitless (Trace) or Split (High Conc) Sample->Inlet Column Column: DB-5ms (5% Phenyl) Inlet->Column Ionization EI Source (70eV) Column->Ionization ScanType Acquisition Mode? Ionization->ScanType FullScan Full Scan (50-500 amu) Unknowns/Impurities ScanType->FullScan SIM SIM (m/z 231, 233, 196) Quantitation (<1 ppm) ScanType->SIM Result Data Analysis Isotope Ratio Check (3:3:1) FullScan->Result SIM->Result

Caption: Figure 2: GC-MS acquisition strategy distinguishing between Full Scan for profiling and SIM for high-sensitivity quantitation.

Method Validation (Self-Validating System)

To ensure trustworthiness (E-E-A-T), perform these checks:

  • System Suitability (SST):

    • Inject a standard 5 times.[1] RSD of Area must be < 2.0%.[1][4]

    • Tailing Factor: Must be < 1.5. If higher, add more organic modifier or check column age.[1]

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL.[1]

    • R² must be > 0.995.[1][5]

  • Isotope Ratio Check (GC-MS):

    • For 3 chlorines, the theoretical intensity ratio of M (231) : M+2 (233) is approximately 100 : 96 .

    • Validation Rule: If the experimental ratio deviates by >10%, suspect interference or co-elution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Residual silanol interactions with Nitrogen.[1]Increase buffer strength (e.g., 10mM Ammonium Formate) or use a "Base Deactivated" column.[1]
Low Sensitivity (GC-MS) Inlet discrimination or dirty liner.[1]Change liner to one with glass wool; check split ratio.[1]
Ghost Peaks Carryover from previous high-conc injection.[1]Add a "needle wash" step with 100% ACN or MeOH.[1]
Retention Shift Mobile phase evaporation or pH drift.[1]Cap solvent bottles; prepare fresh mobile phase daily.[1]

References

  • PubChem. (2025).[1][6][7] 2,7,8-trichloro-4-methylquinoline (Compound Summary).[1][8] National Library of Medicine.[1] [Link]

  • Restek Corporation. (2020).[1] A Guide to the Analysis of Chiral Compounds by GC. (General reference for GC stationary phase selection). [Link]

  • Sielc Technologies. (2024).[1] Separation of Quinoline on Newcrom R1 HPLC column.[1] (Reference for Quinoline HPLC conditions). [Link]

Sources

Application Note: Regioselective Functionalization of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the divergent synthesis of quinoline-based pharmacophores. It details the regioselective functionalization of 2,7,8-Trichloroquinoline , a scaffold offering three distinct reactivity profiles for the construction of complex bioactive libraries.

Compound: this compound CAS: [Not widely listed; treated as Custom Scaffold] Molecular Weight: 232.49 g/mol Application Areas: Antimalarial discovery, kinase inhibition (EGFR/VEGFR), and fungicide development.

Executive Summary & Reactivity Profile

The this compound scaffold presents a unique "reactivity triad" allowing for sequential, orthogonal functionalization. Unlike symmetrical heterocycles, the electronic disparity between the pyridine ring (electron-deficient) and the benzene ring (electron-neutral/rich) dictates the order of operations.

The Reactivity Hierarchy
  • C2 Position (The "Pyridine" Handle): Highly electrophilic. Activated by the adjacent ring nitrogen (

    
     and 
    
    
    
    effects). It is the exclusive site for Nucleophilic Aromatic Substitution (
    
    
    ) under standard conditions and the primary site for oxidative addition in Pd-catalyzed couplings if the ring is not deactivated.
  • C7 Position (The "Distal" Handle): A typical aryl chloride. Unreactive to

    
    . Requires transition metal catalysis (Suzuki/Buchwald). It is sterically accessible compared to C8.
    
  • C8 Position (The "Peri" Handle): The most challenging position. While chemically similar to C7, it suffers from peri-strain from the quinoline nitrogen lone pair and the C1-C8 interaction. Functionalization here often requires specialized, bulky phosphine ligands or higher temperatures.

Strategic Workflow

To maximize yield and minimize side products, the recommended synthetic sequence is:


 (C2) 

Cross-Coupling (C7)

Cross-Coupling (C8)
.

Visualizing the Synthetic Pathway

The following flow diagram illustrates the logic of sequential functionalization, highlighting the divergence points based on reaction type.

G Start This compound (Starting Material) Step1 Step 1: C2 Functionalization (Nucleophilic Aromatic Substitution) Start->Step1 R-NH2 / R-OH Base, Heat Direct Alternative: Direct C2 Pd-Coupling (If C-C bond required at C2) Start->Direct Pd(0), Rapid OA Inter1 2-Substituted-7,8-dichloroquinoline Step1->Inter1 Step2 Step 2: C7 Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Inter1->Step2 Ar-B(OH)2 / Pd(0) Inter2 2,7-Disubstituted-8-chloroquinoline Step2->Inter2 Step3 Step 3: C8 Functionalization (Forcing Conditions / Specialized Ligands) Inter2->Step3 R-B(OH)2 / Pd(OAc)2 / SPhos Final 2,7,8-Trisubstituted Quinoline Library Step3->Final

Caption: Sequential functionalization strategy prioritizing electronic activation (C2) followed by steric accessibility (C7 vs C8).

Experimental Protocols

Protocol A: Regioselective at C2 (Amination)

This protocol installs an amino group at the 2-position. The 7,8-dichloro moiety remains untouched due to the lack of activation on the benzenoid ring.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1][2] The ring nitrogen acts as an electron sink, stabilizing the negative charge intermediate. The 7 and 8 positions lack this stabilization, ensuring >98% regioselectivity.

Materials:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Procedure:

  • Dissolution: In a pressure vial, dissolve this compound (1 mmol, 232 mg) in NMP (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Seal the vial and heat to 120 °C for 4–6 hours.

    • Note: Less nucleophilic amines (e.g., anilines) may require 140 °C or Cs₂CO₃ as a base.

  • Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift (M - Cl + Amine).

  • Workup: Cool to RT. Pour into ice-water (20 mL).

    • Solid Products: Filter the precipitate, wash with water, and dry.

    • Oily Products: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 2-Amino-7,8-dichloroquinoline (Yield: 85–95%).

Protocol B: Site-Selective Suzuki Coupling at C7

Once the C2 position is functionalized (electronically donating), the quinoline ring becomes more electron-rich. However, the C7-Cl bond is sterically more accessible than the C8-Cl bond, allowing for selective coupling at C7 using standard phosphine ligands.

Materials:

  • 2-Substituted-7,8-dichloroquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: Charge a reaction tube with the substrate (1 mmol), boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • Reaction: Heat to 90 °C for 8–12 hours.

    • Critical Control: Do not overheat (>100 °C) to avoid premature activation of the C8-chloride.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Expected Outcome: 2,7-Disubstituted-8-chloroquinoline.

Protocol C: Functionalizing the Sterically Hindered C8 Position

The final chlorine at C8 is deactivated and sterically hindered by the newly installed C7 group and the quinoline nitrogen. To force this coupling, highly active catalyst systems (Buchwald precatalysts) are required.

Mechanistic Insight: Standard ligands (PPh₃, dppf) often fail here. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) facilitate the oxidative addition into the hindered/deactivated C-Cl bond.

Materials:

  • 2,7-Disubstituted-8-chloroquinoline (1.0 equiv)

  • Boronic Acid/Ester or Amine (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)

    • Alternative: XPhos Pd G3 Precatalyst.

  • Base: K₃PO₄ (anhydrous, 3.0 equiv)

  • Solvent: Toluene/Water (10:1) or anhydrous Toluene for amination.

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, coupling partner, catalyst, ligand, and base.

  • Reaction: Add solvent and seal. Heat to 100–110 °C for 16–24 hours.

  • Optimization: If conversion is low, switch to microwave irradiation (120 °C, 1 hour).

  • Workup: Standard aqueous extraction and column chromatography.

Troubleshooting & Data Analysis

Reactivity Comparison Table
PositionReaction TypeRelative RatePreferred ConditionsLimiting Factor
C2

FastAmine, Heat, Polar SolventNone (High Yield)
C2 Pd-CouplingVery FastPd(PPh₃)₄, Na₂CO₃Competing hydrolysis
C7 Pd-CouplingModeratePd(dppf)Cl₂, 90°CSelectivity vs C8
C8 Pd-CouplingSlowPd-XPhos/SPhos, >100°CSteric Hindrance (Peri-effect)
Common Issues
  • Hydrolysis at C2: If conducting Suzuki coupling before

    
     at C2, the use of aqueous bases (NaOH, K₂CO₃) can lead to the formation of 2-quinolones (hydrolysis of the C2-Cl).
    
    • Solution: Use anhydrous bases (Cs₂CO₃, K₃PO₄) or perform

      
       first to convert C2-Cl to a stable amine/ether.
      
  • Lack of C7/C8 Selectivity: If the C7 and C8 groups are identical (e.g., both are phenyl), simply use 2.5 equiv of boronic acid to couple both simultaneously. If distinct groups are needed, strict temperature control in Step 2 is vital.

References

  • Nucleophilic Aromatic Substitution on Chloroquinolines

    • Mechanistic Principles: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

    • Protocol Validation: "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline." BenchChem. Link (Demonstrates

      
       activation principles).
      
  • Regioselective Suzuki Couplings

    • C2 vs C4 Selectivity: "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[5] Beilstein J. Org. Chem., 2009.[5] Link

    • Halogen Discrimination: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chem. Sci., 2013. Link (Discusses electronic vs steric preferences in polyhalo-heterocycles).

  • General Quinoline Synthesis

    • Scaffold Utility: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 2021.[4][6] Link

Sources

2,7,8-Trichloroquinoline as a potential fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,7,8-Trichloroquinoline (2,7,8-TCQ) as a Scaffold for Rationally Designed Fluorescent Probes

Part 1: Executive Summary & Strategic Value

The Challenge: Modern drug discovery and bio-imaging require fluorescent probes that are not only bright but also chemically tunable. Standard fluorophores (fluorescein, rhodamine) often lack the specific reactivity needed for "turn-on" sensing of nucleophiles or metal ions.

The Solution: This compound (2,7,8-TCQ) represents a high-potential "dark" scaffold. Unlike fully functionalized fluorophores, 2,7,8-TCQ acts as a reactive electrophilic precursor . Its fluorescence is inherently quenched by the heavy-atom effect of the chlorine substituents. However, a specific nucleophilic substitution at the C-2 position activates the system, creating a "Push-Pull" Internal Charge Transfer (ICT) mechanism.

Key Applications:

  • Chemodosimeter for Biothiols: Detection of Cysteine/Glutathione via nucleophilic displacement.

  • Ratiometric Metal Sensing: Synthesis of derivatives for Zn²⁺ or Cu²⁺ detection.

  • Lipid Droplet Imaging: The high lipophilicity of the trichloro-core facilitates membrane penetration.

Part 2: Scientific Foundation & Mechanism[1][2]

Electronic Structure & Reactivity

The unique substitution pattern of 2,7,8-TCQ dictates its function:

  • C-2 Chlorine (The Trigger): Located alpha to the ring nitrogen, this position is highly electron-deficient. It is the primary site for SNAr (Nucleophilic Aromatic Substitution) reactions with amines or thiols.

  • C-7 & C-8 Chlorines (The Tuners): These halogens exert an inductive electron-withdrawing effect (-I), lowering the LUMO energy level. This stabilizes the molecule against photo-bleaching and red-shifts the emission of the final product compared to non-chlorinated analogs.

The "Turn-On" Mechanism

The parent 2,7,8-TCQ is virtually non-fluorescent (


) due to efficient Intersystem Crossing (ISC) promoted by the three chlorine atoms (Heavy Atom Effect).

Upon reaction with an electron-donating nucleophile (e.g., a primary amine,


) at C-2:
  • Cl is displaced , removing one heavy atom.

  • An electron donor (Amino group) is installed opposite the electron-accepting Quinoline nitrogen.

  • ICT Activation: This creates a donor-

    
    -acceptor system.[1] Excitation leads to intramolecular charge transfer, resulting in strong fluorescence (
    
    
    
    ).

Part 3: Visualization of Pathway

The following diagram illustrates the transformation of the "Dark" 2,7,8-TCQ scaffold into a "Bright" fluorescent probe via SNAr derivatization.

TCQ_Pathway cluster_mech Mechanism of Action: ICT Activation TCQ This compound (Dark Scaffold) Quantum Yield < 0.01 Transition Meisenheimer Complex (Transition State) TCQ->Transition SNAr Attack at C-2 Reactant Nucleophile (Target) (e.g., R-NH2, Cysteine) Reactant->Transition Probe 2-Amino-7,8-dichloroquinoline (Active Fluorophore) Quantum Yield > 0.4 Transition->Probe -HCl (Loss of Cl) Emission Fluorescence Emission (Blue/Green ~450-500nm) Probe->Emission Excitation (360nm)

Caption: Transformation of non-fluorescent 2,7,8-TCQ into an active fluorophore via nucleophilic substitution at the C-2 position.

Part 4: Experimental Protocols

Protocol A: Derivatization for Probe Synthesis

Objective: To synthesize a functional probe (e.g., Probe-1) by reacting 2,7,8-TCQ with a model amine (e.g., 2-picolylamine for Zn²⁺ sensing).

Materials:

  • This compound (1.0 eq)

  • 2-Picolylamine (1.2 eq)

  • Anhydrous Ethanol or Acetonitrile

  • Triethylamine (TEA) (2.0 eq) as base scavenger.

Step-by-Step:

  • Dissolution: Dissolve 232 mg (1 mmol) of 2,7,8-TCQ in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 280 µL (2 mmol) of TEA, followed by dropwise addition of 1.2 mmol of 2-picolylamine.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The spot for 2,7,8-TCQ (high Rf) should disappear, replaced by a lower Rf fluorescent spot (visible under 365 nm UV lamp).

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Redissolve residue in CH₂Cl₂, wash with water (3x), dry over MgSO₄, and purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR. The diagnostic signal is the disappearance of the C-2 proton (if comparing to quinoline) or the shift of adjacent protons due to the amine substitution.

Protocol B: Spectroscopic Characterization & Sensing

Objective: To characterize the optical properties and sensing capability of the derived probe.

Parameters:

  • Solvent: DMSO/PBS Buffer (1:99, v/v) to simulate biological conditions.

  • Concentration: 10 µM Probe.

Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the derived probe in DMSO.

  • Working Solution: Dilute 3 µL of stock into 2997 µL of PBS buffer (pH 7.4).

  • Absorbance Scan: Measure UV-Vis absorbance (200–600 nm). Expect

    
     around 340–360 nm.
    
  • Fluorescence Baseline: Excite at

    
     and record emission (typically 400–550 nm).
    
  • Titration (e.g., for Zn²⁺):

    • Add aliquots of ZnCl₂ solution (0 to 5 equivalents).

    • Record emission spectra after each addition.

    • Data Analysis: Plot Fluorescence Intensity (

      
      ) vs. Concentration (
      
      
      
      ).

Data Presentation: Expected Photophysical Properties

PropertyParent (2,7,8-TCQ)Derivative (2-Amino-7,8-DCQ)Zn²⁺ Bound Complex
Absorption

~320 nm~355 nm~365 nm
Emission

N/A (Quenched)~480 nm (Cyan/Green)~470 nm (Blue-Shifted)
Quantum Yield (

)
< 0.010.450.75 (CHEF Effect)
Stokes Shift N/A~125 nm~105 nm

Note: CHEF = Chelation-Enhanced Fluorescence.[2] Binding of metal ions rigidifies the structure, reducing non-radiative decay.

Part 5: Troubleshooting & Critical Controls

  • Solubility Issues:

    • Symptom:[3] Precipitation upon adding the DMSO stock to the buffer.

    • Fix: 2,7,8-TCQ derivatives are lipophilic. Use a surfactant (0.1% Tween-20) or increase DMSO co-solvent to 5-10% if compatible with the biological model.

  • Slow Reaction Kinetics (Synthesis):

    • Symptom:[3] Incomplete conversion after 8 hours.

    • Fix: The C-7/C-8 chlorines deactivate the ring slightly compared to a 2-chloroquinoline. Increase temperature to 100°C (using DMF as solvent) or use a microwave reactor (120°C, 30 min).

  • Selectivity Interference:

    • Symptom:[3] Fluorescence turns on with Cu²⁺ instead of Zn²⁺.

    • Fix: Cu²⁺ is a paramagnetic quencher. If fluorescence decreases with Cu²⁺ but increases with Zn²⁺, this is expected. Use masking agents (e.g., thiosulfate) to sequester Cu²⁺ if high specificity for Zn²⁺ is required.

Part 6: References

  • Mechanisms of Quinoline Fluorescence:

    • Title: "Quinoline-Based Fluorescent Probes for Zinc Ion Determination"

    • Source:Nanobioletters (2022) / MDPI

    • Context: Establishes the baseline photophysics for 8-amino and 8-hydroxyquinoline derivatives used as scaffolds.

    • URL:[Link]

  • Synthetic Reactivity (SNAr on Chloroquinolines):

    • Title: "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents"

    • Source:Durham University / ACS Publications (2021)

    • Context: Details the reactivity of chlorinated quinolines, specifically at the 2 and 7 positions, validating the derivatization protocol.

    • URL:[Link]

  • General Probe Design (ICT & PET):

    • Title: "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications"

    • Source:Crimson Publishers (2023)

    • Context: Provides comparative data on quantum yields and structural modifications for bio-imaging.[4]

    • URL:[Link]

  • Metal Ion Sensing with Quinolines:

    • Title: "A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection"[2][5]

    • Source:Royal Society of Chemistry / NIH (2021)

    • Context: Demonstrates the "Turn-On" sensing workflow and data analysis methods used in Protocol B.

    • URL:[Link]

Sources

Investigating 2,7,8-Trichloroquinoline in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating the Anticancer Potential of 2,7,8-Trichloroquinoline

Executive Summary

This guide outlines the technical roadmap for evaluating This compound (2,7,8-TCQ) as an anticancer pharmacophore. While 4,7-dichloroquinoline is the traditional backbone for antimalarial and antineoplastic drugs (e.g., chloroquine), the 2,7,8-trichloro substitution pattern presents a distinct steric and electronic profile. This isomer is increasingly recognized as a critical intermediate for synthesizing bioactive hybrids, particularly cyanopyridines and chalcones , which exhibit potent cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer lines.

This protocol provides a self-validating workflow for researchers to:

  • Solubilize and Handle the lipophilic 2,7,8-TCQ scaffold.

  • Screen for Cytotoxicity using metabolic assays.

  • Elucidate Mechanism of Action (MoA) focusing on DNA intercalation and Topoisomerase inhibition.

Part 1: Chemical Properties & Preparation[1][2][3][4][5]

Rationale: 2,7,8-TCQ is highly lipophilic due to the three chlorine atoms. Improper solubilization is the #1 cause of false negatives in biological screening. The 8-position chlorine sterically hinders the nitrogen lone pair, potentially altering metal chelation properties compared to 8-hydroxyquinolines.

Physicochemical Profile
PropertyValue (Predicted/Observed)Significance
Formula C₉H₄Cl₃NCore Scaffold
MW 232.49 g/mol Small Molecule (Lipinski Compliant)
LogP ~3.8 - 4.2High Lipophilicity (Permeable, but poor aq. solubility)
Solubility DMSO (>20 mM), Ethanol (Moderate)Insoluble in water/PBS
Stock Solution Protocol
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Dissolve 4.65 mg of 2,7,8-TCQ in 1.0 mL DMSO (for 20 mM).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute into culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Part 2: In Vitro Cytotoxicity Screening (Protocol)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) of 2,7,8-TCQ against standard cancer cell lines.

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma) – High sensitivity to quinoline-chalcones.

  • A549 (Lung Carcinoma) – Standard for general cytotoxicity.

  • HFF-1 (Human Foreskin Fibroblast) – Normal control (Critical for Selectivity Index).

MTT Assay Workflow
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 2,7,8-TCQ in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control:[1] Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability:



Plot Log(concentration) vs. % Viability to derive IC₅₀.

Part 3: Mechanistic Profiling (MoA)

Hypothesis: Halogenated quinolines typically act via DNA Intercalation (planar structure) or Topoisomerase II inhibition . The 2,7,8-TCQ scaffold likely stabilizes the cleavage complex, preventing DNA religation.

DNA Binding Assay (Ethidium Bromide Displacement)
  • Principle: If 2,7,8-TCQ intercalates DNA, it will displace Ethidium Bromide (EtBr), reducing fluorescence.

  • Protocol:

    • Prepare CT-DNA (Calf Thymus DNA) saturated with EtBr in Tris-buffer.

    • Measure baseline fluorescence (Ex: 525 nm, Em: 600 nm).

    • Titrate 2,7,8-TCQ (0–50 µM).

    • Result: A decrease in fluorescence intensity indicates intercalation.

Apoptosis Detection (Annexin V-FITC/PI)
  • Objective: Distinguish between necrosis (toxic burst) and apoptosis (programmed death).

  • Protocol:

    • Treat cells with IC₅₀ concentration of 2,7,8-TCQ for 24h.

    • Harvest and stain with Annexin V-FITC (binds PS) and Propidium Iodide (PI) (binds DNA in leaky cells).

    • Analyze via Flow Cytometry.

    • Interpretation:

      • Q1 (Annexin-/PI+): Necrotic.

      • Q2 (Annexin+/PI+): Late Apoptotic.[2]

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptotic (Target Mechanism).

Part 4: Visualization & Logic

Experimental Workflow Diagram

G Start This compound (Solid Powder) Solubilization Solubilization (DMSO Stock 20mM) Start->Solubilization Screening Cytotoxicity Screen (MTT Assay) Solubilization->Screening Decision IC50 < 10 µM? Screening->Decision Mechanism Mechanistic Profiling (Flow Cytometry / DNA Binding) Decision->Mechanism Yes Derivatization Derivatization Strategy (Cyanopyridine Hybrids) Decision->Derivatization No (Weak Activity) Report Lead Candidate Identification Mechanism->Report Derivatization->Screening Re-screen

Caption: Decision matrix for evaluating 2,7,8-TCQ. If intrinsic activity is low, the scaffold serves as a precursor for hybridization.

Proposed Signaling Pathway (Hypothetical)

Pathway Drug 2,7,8-TCQ CellEntry Passive Diffusion Drug->CellEntry Target1 DNA Intercalation CellEntry->Target1 Target2 Topo II Inhibition CellEntry->Target2 Event1 DNA Damage Response (ATM/ATR Activation) Target1->Event1 Target2->Event1 Event2 p53 Upregulation Event1->Event2 Outcome Apoptosis (Caspase 3/7) Event2->Outcome

Caption: Predicted mechanism of action for halogenated quinolines involving DNA damage response.

References

  • Parikh, K., & Patel, R. P. (2009).[3] Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. ResearchGate.

    • Key Finding: Describes the synthesis of bioactive cyanopyridines using this compound as a key intermedi
  • Musiol, R. et al. (2006). Quinoline-based compounds as anticancer agents.[2][4] Current Medicinal Chemistry.

    • Key Finding: Establishes the structure-activity relationship (SAR)
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

    • Key Finding: Reviews the mechanism of DNA intercalation and topoisomerase inhibition for quinoline deriv
  • Sigma-Aldrich. (n.d.).[5][6] 5,7-Dichloro-8-quinolinol Product Specification.

    • Key Finding: Provides physicochemical baseline data for the structurally similar 5,7-dichloro analog.

Sources

Strategic Functionalization of the 2,7,8-Trichloroquinoline Scaffold: Regioselectivity and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the 2,7,8-Trichloroquinoline core structure Content Type: Detailed Application Notes and Protocols

Abstract

The this compound core represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification. However, its utility is often limited by the challenge of regioselective functionalization.[1][2] This Application Note provides a definitive guide to navigating the reactivity landscape of this trichlorinated system. By exploiting the electronic and steric disparities between the C2, C7, and C8 positions, researchers can programmatically access a wide chemical space.[1][2] We detail the "Reactivity Triangle" logic, validated protocols for sequential substitution, and critical troubleshooting steps for high-yield synthesis.

The Electronic Landscape: The "Reactivity Triangle"

Success with this compound relies on understanding that not all chlorides are created equal.[1][2] The scaffold presents three distinct reactivity profiles:

  • Position C2 (The "Open Door"):

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[1][3]
      
    • Driver: The adjacent ring nitrogen exerts a strong electron-withdrawing effect (

      
      ), significantly lowering the LUMO energy at C2. This position is highly susceptible to nucleophilic attack, even under mild conditions.[1][2]
      
  • Position C7 (The "Electronic Target"):

    • Mechanism: Transition Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).[2]

    • Driver: Once C2 is substituted, C7 becomes the most accessible site for oxidative addition by Palladium (Pd).[1] It lacks the severe steric hindrance of C8.[1]

  • Position C8 (The "Steric Fortress"):

    • Mechanism: Lithium-Halogen Exchange or Specialized Catalysis.[1][2]

    • Driver: The C8 chloride is sterically crowded by the peri-hydrogen (H1) and the ring nitrogen.[1] It is generally the least reactive in standard cross-couplings but can be selectively targeted via lithiation due to the directing effect of the ring nitrogen (Cheletion-Controlled Lithiation).[1]

Visualizing the Decision Matrix

ReactivityMap cluster_C2 Phase 1: C2 Functionalization cluster_C7C8 Phase 2: C7 vs C8 Selectivity Start This compound Core C2_Path Nucleophilic Attack (SNAr) (Amines, Alkoxides, Thiols) Start->C2_Path Most Reactive (k1 >> k2, k3) C7_Path Pd-Catalysis (Suzuki/Buchwald) Favors C7 (Sterically Accessible) C2_Path->C7_Path Standard Pd Conditions C8_Path Lithium-Halogen Exchange Favors C8 (Directing Group Effect) C2_Path->C8_Path Cryogenic Lithiation (n-BuLi, -78°C) End_C7 End_C7 C7_Path->End_C7 2,7-Disubstituted End_C8 End_C8 C8_Path->End_C8 2,8-Disubstituted

Figure 1: The regioselective decision tree for functionalizing this compound.

Experimental Protocols
Protocol A: Selective C2 Functionalization (

)

Objective: Introduction of an amine or alkoxide at the C2 position without disturbing the C7/C8 chlorides.[1]

  • Rationale: The C2-Cl bond is activated by the ring nitrogen.[1] Using a polar aprotic solvent and controlled temperature ensures exclusive substitution at C2.[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1][2]

    • Nucleophile: Primary/Secondary Amine (1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

      
      [2]
      
    • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Heat the mixture to 80°C (oil bath). Monitor via TLC (Hexane/EtOAc 8:1).

    • Note: Most primary amines react within 2–4 hours.[1] Sterically hindered amines may require 100°C.[1][4]

  • Stop Point: The reaction is complete when the starting material spot (

    
    ) disappears and a more polar spot appears.[1]
    
  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product usually precipitates.[1] Filter, wash with water, and dry.[1][2] If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.[1][2]
    

Critical Quality Attribute (CQA):

  • 1H NMR Validation: Look for the upfield shift of the C3 proton (typically a doublet around

    
     7.2–7.5 ppm) due to the electron-donating effect of the new substituent.[1]
    
Protocol B: Regioselective C7 Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of C7 in the presence of C8-Cl.

  • Rationale: After C2 is substituted, the C7-Cl bond is the next most reactive towards oxidative addition.[1][2] C8 is protected by the "peri-effect" (steric clash with the C1-H/N-lone pair space), making Pd insertion at C7 significantly faster.[1][2]

  • Reagents:

    • Substrate: 2-Substituted-7,8-dichloroquinoline (1.0 equiv)[2]

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)[1]
      
    • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1][2]

  • Loading: Add the quinoline substrate (0.5 mmol), boronic acid (0.55 mmol), and

    
     (0.025 mmol).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the tube and heat to 90°C for 12 hours.

  • Workup: Filter through a pad of Celite. Wash with EtOAc.[1][5] Concentrate the filtrate and purify via flash column chromatography.[1]

Troubleshooting:

  • Issue: Traces of C8 coupling (bis-coupling).[1][2]

  • Solution: Lower temperature to 70°C and use exactly 1.05 equiv of boronic acid.[1] Avoid highly active catalysts like XPhos or SPhos, which can override the steric bias.[1][2]

Protocol C: Selective C8 Functionalization (Lithium-Halogen Exchange)

Objective: Targeting the "Steric Fortress" (C8) by bypassing C7.

  • Rationale: Standard Pd-catalysis struggles at C8.[1][2] However, C8-Cl is susceptible to Lithium-Halogen exchange.[1][2] The ring nitrogen (or a C2-alkoxy group) can coordinate the lithium species, directing the exchange specifically to C8 over C7.[1]

  • Reagents:

    • Substrate: 2-Substituted-7,8-dichloroquinoline[1][2]

    • Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)[2]

    • Electrophile: Benzaldehyde, Iodine, or DMF (1.2 equiv)[1][2]

    • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Place a dry flask with the substrate (0.5 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Mechanism:[1][2][3][4][6][7][8] The bulky n-BuLi attacks the C8-Cl (facilitated by coordination to the ring N) to form the C8-lithio species.

  • Incubation: Stir at -78°C for 30 minutes. Do not let the temperature rise , or "scrambling" (migration of the anion to C7) may occur.[1]

  • Quench: Add the electrophile (e.g., DMF for formylation) dropwise.[1]

  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.[1][5]
    
Data Summary & Validation
PositionPreferred ReactionKey Reagent/CatalystSelectivity Driver
C2

Amines, NaH/ROHElectronic (Low LUMO due to adj.[1][2] N)
C7 Suzuki Coupling

Steric (C8 is hindered; C7 is accessible)
C8 Li-Halogen Exchangen-BuLi (-78°C)Coordination (Directing effect of Ring N)

Spectroscopic Identification (1H NMR in


): 
  • C2-Substitution: Loss of signal at ~7.4 ppm (H2 is not present, but H3 shifts upfield).

  • C7-Substitution: H8 (doublet) remains a doublet; H6 (doublet) becomes a singlet or meta-coupled doublet depending on the new group.

  • C8-Substitution: H7 (doublet) remains; H5/H6 coupling pattern changes. Critical: NOESY correlation between the new group and H1 (peri-proton) is often absent for C7 subs but present for C8 subs (if the group has protons).

References
  • Regioselective Functionalization of Quinolines

    • Title: Regioselective Functionalization of Quinolines through C-H Activation.[1]

    • Source: MDPI (Molecules 2021).[1]

    • URL:[Link][9]

  • Base-Controlled Regioselectivity (Lithiation)

    • Title: Base-Controlled Regioselective Functionaliz
    • Source: Journal of Organic Chemistry (2018).[1][5]

    • URL:[Link]

  • Suzuki Coupling Selectivity (General Heterocycles)

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1][2]

    • Source: Chemical Science (2016).[1][4]

    • URL:[Link]

  • Synthesis of Chloroquinoline Precursors

    • Title: Process for the production of 5,7-dichloro-8-hydroxy-quinoline.[1][2][10]

    • Source: Google Patents (US3560508A).[1]

    • URL

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 2,7,8-Trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHE-OPT-278-TQ Status: Open Department: Process Chemistry & Scale-Up Support

Executive Summary & Reaction Logic

This guide addresses yield optimization for the synthesis of 2,7,8-Trichloroquinoline (2,7,8-TCQ) . The most robust industrial route involves the chlorination of the lactam intermediate, 7,8-dichloroquinolin-2(1H)-one , using phosphorus oxychloride (


).[1]

While the 7,8-dichloro substitution pattern is established by the starting material (2,3-dichloroaniline), the introduction of the chlorine at the C2 position is the variable step most prone to yield loss. Common failure modes include incomplete conversion, formation of phosphorodichloridate byproducts, and hydrolysis during workup.[1]

The Core Transformation

The reaction relies on the aromatization of the lactam ring via a Vilsmeier-Haack-type mechanism.

Reaction Scheme (DOT Visualization):

ReactionPathway cluster_0 Precursor Phase cluster_1 Chlorination Phase (Critical) Aniline 2,3-Dichloroaniline Amide N-(2,3-dichlorophenyl) cinnamamide Aniline->Amide Acylation Lactam 7,8-Dichloroquinolin- 2(1H)-one (The Carbostyril) Amide->Lactam Cyclization (AlCl3/Heat) Inter Chloro-iminium Intermediate Lactam->Inter POCl3 + DMF (Vilsmeier Reagent) Product This compound Inter->Product Aromatization -PO2Cl

Figure 1: Synthetic pathway from aniline precursor to final trichloroquinoline.[1]

Optimized Experimental Protocol

Standard Operating Procedure (SOP-278-CL)

Objective: Maximize conversion of 7,8-dichloroquinolin-2(1H)-one to 2,7,8-TCQ while minimizing tar formation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
7,8-Dichloroquinolin-2(1H)-one 1.0SubstrateMust be dry (<0.5% water).[1] Moisture destroys

.
Phosphorus Oxychloride (

)
3.0 - 5.0Reagent/SolventFreshly distilled if yellow.[1] Old reagent lowers yield.
DMF (Dimethylformamide) 0.1 - 0.5CatalystEssential.[1] Forms the reactive Vilsmeier complex.[2]
Toluene 2-3 VolCo-solventOptional but recommended to control pot temperature and reduce tar.
Step-by-Step Workflow
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add the 7,8-dichloroquinolin-2(1H)-one and Toluene (if using).

  • Catalyst Addition: Add DMF dropwise. Note: A slight exotherm may occur.

  • Reagent Addition: Add

    
      slowly at room temperature.
    
  • Reaction:

    • Heat the mixture to reflux (105-115°C) .

    • Maintain reflux for 3–5 hours .

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane).[1] The starting lactam is highly polar (stays at baseline); the product is non-polar (moves up).[1]

  • Workup (The Danger Zone):

    • Cool the reaction mixture to ~50°C.

    • Distillation: Remove excess

      
       under reduced pressure. Crucial Step: Removing 
      
      
      
      before quenching prevents a violent exotherm and massive acid generation.
    • Quenching: Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralization: Adjust pH to 7–8 using 20% NaOH or

      
      . Do not allow the mixture to become hot during this step.
      
  • Isolation: Filter the precipitate or extract with Dichloromethane (DCM).[1] Wash with brine, dry over

    
    , and concentrate.[1]
    
Troubleshooting & FAQ

User Question: "My reaction mixture turned into a black tar, and the yield is <30%."

Diagnosis: Thermal degradation or lack of solvent.

  • Root Cause: Heating neat

    
     with the substrate for too long or at too high a temperature can cause polymerization of the quinoline ring.
    
  • Solution: Use Toluene or Chlorobenzene as a co-solvent. This limits the reflux temperature to the boiling point of the solvent and keeps the intermediates in solution, preventing localized overheating.

User Question: "I see the product on TLC, but after workup, I have the starting material back."

Diagnosis: Hydrolysis of the 2-Chloro bond.

  • Root Cause: The C2-chlorine atom in quinolines is labile (reactive). If the quenching step is too acidic or too hot, water attacks the C2 position, reverting the product back to the quinolinone form.

  • Solution:

    • Remove excess

      
       via vacuum distillation before adding water.
      
    • Keep the quench temperature below 20°C using an ice bath.

    • Neutralize immediately. Do not let the product sit in the acidic quench liquor.

User Question: "The reaction is stalling. I still see starting material after 6 hours."

Diagnosis: Deactivated Vilsmeier complex.

  • Root Cause: Likely moisture in the system or insufficient catalyst.

  • Solution:

    • Ensure the starting material is dried in a vacuum oven.

    • Increase the DMF loading to 0.5 equivalents.

    • Add

      
        (0.5 - 1.0 equiv) to the mixture.[3] 
      
      
      
      is a more aggressive chlorinating agent and can push stubborn substrates to completion [1].
Diagnostic Logic Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Start Diagnosis Issue What is the primary issue? Start->Issue LowYield Low Yield / Incomplete Issue->LowYield Impurity Impurity / Reversion Issue->Impurity CheckTLC Does TLC show SM remaining? LowYield->CheckTLC CheckWorkup Did you distill POCl3 first? Impurity->CheckWorkup AddPCl5 Action: Add 0.5 eq PCl5 Check DMF quality CheckTLC->AddPCl5 Yes (Stalled) CheckMoisture Action: Dry SM Check Glassware CheckTLC->CheckMoisture No (Decomposed) Hydrolysis Diagnosis: Hydrolysis (Reversion to SM) CheckWorkup->Hydrolysis No FixWorkup Action: Quench cold (<10°C) Neutralize immediately Hydrolysis->FixWorkup

Figure 2: Diagnostic logic for common yield failures.

References
  • BenchChem. (2025).[1][3] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from [1]

  • Romero, A. H. (2016).[1][2][4] Modified Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Retrieved from

  • Indian Chemical Society. (2021).[1] POCl3-PCl5 mixture: A robust chlorinating agent.[5] Retrieved from [1]

  • Google Patents. (2014).[1] CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from

  • Baxendale Group. (2021).[1][2][6] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [1]

Sources

Technical Support Center: Purification of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TCQ-PUR-001 Last Updated: January 28, 2026 Department: Process Chemistry & Application Support Status: Active

Introduction

Welcome to the Technical Support Center for 2,7,8-Trichloroquinoline . This guide is designed for researchers and process chemists requiring high-purity isolation of this specific halogenated heterocycle.

Unlike generic quinolines, the 2,7,8-trichloro isomer presents unique challenges:

  • Regioisomerism: Separation from the 4,7,8- or 2,5,8- isomers is critical if synthesized via non-selective chlorination.

  • Reactivity: The chlorine at the C2 position is activated by the adjacent ring nitrogen (similar to 2-chloropyridine), making it susceptible to nucleophilic displacement (hydrolysis) under harsh acidic or basic conditions.

This guide prioritizes yield preservation alongside purity , utilizing self-validating protocols to minimize the risk of converting your product into the thermodynamic trap: 7,8-dichloro-2-quinolone.

Module 1: Crystallization Protocols (Primary Purification)

Best For: Removal of inorganic salts, polymeric tars, and minor regioisomers. Purity Target: >98% (HPLC/GC)

Protocol A: The Ethanol Recrystallization (Standard)

Why this works: Chlorinated quinolines exhibit a steep solubility curve in lower alcohols. Ethanol is polar enough to keep polar impurities (salts, acids) in solution while precipitating the lipophilic trichloroquinoline upon cooling.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add absolute ethanol (5 mL per gram of crude). Do not use 95% EtOH if possible to minimize hydrolysis risk.

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solution is dark/black but solids have dissolved, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Controlled Cooling (The Critical Step):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash: Rinse with a small volume of cold ethanol (-20°C).

    • Dry: Vacuum dry at 40°C.

Protocol B: Acetonitrile Re-slurry (For Stubborn Isomers)

Why this works: Acetonitrile (MeCN) is aprotic, preventing any solvolysis of the labile C2-chlorine. It is excellent for separating the target from more polar quinolone byproducts.

  • Suspend the solid in MeCN (3 mL/g).

  • Heat to reflux to achieve partial or full dissolution.

  • Cool to 0°C.

  • Filter and wash with cold Hexane.

Module 2: Flash Chromatography (Isomer Separation)

Best For: Separating this compound from close-running regioisomers (e.g., 4,7,8-trichloroquinoline) that co-crystallize.

System Parameters:

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Loading Method Solid load (dissolve in DCM, adsorb on silica, evaporate)
Detection UV @ 254 nm (Strong absorbance)

Gradient Strategy:

  • 0–5 min: 100% Hexane (Elutes non-polar tars).

  • 5–20 min: 0% → 5% EtOAc in Hexane.

  • 20–40 min: 5% → 10% EtOAc in Hexane.

  • Note: this compound typically elutes early (Rf ~0.6-0.7 in 9:1 Hex:EtOAc) due to high lipophilicity.

Module 3: Chemical Workup & The "Safe" Acid Wash

WARNING: The 2-chloro substituent is labile . Standard "strong acid/base extractions" used for simple quinolines will hydrolyze the 2-Cl to an OH group, destroying your product.

The "Cold-Dilute" Wash Protocol: Use this only if you need to remove non-basic impurities and cannot use chromatography.

PurificationLogic cluster_warning CRITICAL WARNING Start Crude Mixture (Organic Phase) AcidWash Extract with 0.5M HCl (Ice Cold, 0°C) Start->AcidWash Fast Operation PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Non-Basics) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Protonated Quinoline) PhaseSep->AqLayer Keep Cold BaseNeut Neutralize with NaHCO3 (Keep < 10°C) AqLayer->BaseNeut pH 8 Extract Extract into DCM BaseNeut->Extract Pure Product Warning Do NOT use >1M Acid Do NOT Heat Risk: Hydrolysis to Quinolone

Caption: Logic flow for chemical purification. Note the strict temperature and concentration controls to prevent C2-hydrolysis.

Troubleshooting & FAQs

Issue 1: "My product is oiling out during recrystallization."

Diagnosis: The solution is likely too concentrated, or the solvent is too polar. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of seed crystal (if available) or scratch the glass wall with a rod.

  • Add a drop of Hexane (anti-solvent) to the hot ethanol solution to induce nucleation.

  • Cool much more slowly. Wrap the flask in foil/towel to retard heat loss.

Issue 2: "I see a new spot at the baseline on my TLC."

Diagnosis: This is likely 7,8-dichloro-2-quinolone , formed by hydrolysis of the 2-Cl group. Cause:

  • Did you use wet solvents?

  • Did you leave the compound in acidic/basic conditions for too long?

  • Did you use silica gel that was too acidic (uncommon, but possible)? Fix: This impurity is very polar. Filter the crude solution through a short pad of silica using 10% EtOAc/Hexane. The quinolone will stick to the silica; the trichloroquinoline will elute.

Issue 3: "The melting point is broad (e.g., 85-95°C)."

Diagnosis: Isomeric contamination. This compound and 4,7,8-trichloroquinoline often co-precipitate. Solution: Recrystallization alone may not separate these. Switch to Column Chromatography (Module 2). The 4-chloro isomers typically have slightly different retention factors (Rf) than 2-chloro isomers due to the difference in dipole moment.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for quinoline reactivity and 2-position susceptibility).
  • Lutz, R. E., et al. (1946).[1] Antimalarials; The Synthesis of 2,4,7-Trichloroquinoline. Journal of the American Chemical Society, 68(7), 1285–1288.[1] Link (Foundational text on trichloroquinoline synthesis and solubility).

  • Musser, J. H. (1987). Synthesis of 2-chloroquinoline derivatives. U.S. Patent No. 4,668,685. (Describes workup procedures for labile 2-chloroquinolines).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Overcoming solubility issues with 2,7,8-Trichloroquinoline in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility Cliff"

2,7,8-Trichloroquinoline presents a classic "brick dust" profile in assay development. Its planar, electron-deficient quinoline ring, substituted with three chlorine atoms, creates high lipophilicity (LogP > 3.5 estimated) and strong


-

stacking interactions in the solid state.

The Problem: Users frequently report "variable IC50s" or "flatlined dose-response curves." The Cause: This is rarely a biological failure.[1] It is a physical chemistry failure.[1] When this compound stock (in DMSO) hits an aqueous buffer, it undergoes a rapid polarity shift.[1] If the concentration exceeds the thermodynamic solubility limit, the compound forms micro-aggregates (invisible to the naked eye) or precipitates, effectively removing the active drug from the solution before it reaches the target.

This guide provides the protocols to navigate this solubility cliff.

Critical Protocol: Stock Solution Management

The majority of solubility failures occur before the compound even leaves the storage tube.

The "Wet DMSO" Trap

Dimethyl sulfoxide (DMSO) is hygroscopic.[1] It absorbs atmospheric water aggressively.[1]

  • Mechanism: As DMSO absorbs water, its freezing point drops, and its solvating power for lipophilic compounds like this compound decreases exponentially.[2] A stock solution stored in "wet" DMSO will precipitate upon freezing and may not re-dissolve upon thawing, leaving a supersaturated supernatant that crashes out immediately in the assay.

Best Practice Protocol
  • Anhydrous Preparation: Dissolve solid this compound only in high-grade, anhydrous DMSO (>99.9%).

  • Single-Use Aliquots: Aliquot stocks into amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Visual Check: Before every assay, vortex the thawed stock and hold it against a light source. Any turbidity or "swirling" indicates precipitation.[1] Do not use.

The "Intermediate Plate" Dilution Strategy

Directly pipetting high-concentration DMSO stock into aqueous media is the #1 cause of assay noise.

Why this fails: Adding 1


L of 10 mM stock to 99 

L of buffer creates a transient zone of massive supersaturation (the "plume") where the compound precipitates instantly.

The Solution: Use an Intermediate Dilution Plate (IDP) to step down the concentration while keeping the solvent ratio high.

Step-by-Step Workflow
StepActionSolvent SystemPurpose
1 Master Stock 100% DMSOMaintain solubility of 10 mM stock.
2 Serial Dilution 100% DMSOCreate dose-response curve without introducing water yet.
3 Intermediate Plate Buffer + 10% DMSOCritical Step: Dilute the DMSO series 1:10 into a buffer containing carrier (e.g., 0.1% BSA). This "softens" the polarity shift.[1]
4 Assay Plate Final Assay BufferTransfer from Intermediate Plate to cells/enzyme.[1] Final DMSO is now 1% (or lower).[1]
Visualization: The Solubility Optimization Workflow

SolubilityWorkflow Solid Solid This compound Stock Master Stock (10 mM in Anhydrous DMSO) Solid->Stock Dissolve SerialPlate Serial Dilution Plate (100% DMSO) Stock->SerialPlate Serial Dilution InterPlate Intermediate Plate (10% DMSO + Carrier) SerialPlate->InterPlate 1:10 Dilution (Pre-solubilization) AssayPlate Final Assay Plate (<1% DMSO) InterPlate->AssayPlate Final Transfer (No Shock)

Figure 1: The "Intermediate Plate" workflow prevents the kinetic shock of adding concentrated lipophiles directly to aqueous buffers.

Advanced Formulation: Cyclodextrins

If the Intermediate Plate strategy fails (e.g., for concentrations >50


M), you must alter the solvent thermodynamics using complexing agents.

Recommendation: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1] Quinolines fit well into the hydrophobic cavity of

-cyclodextrins.[1] The hydroxyl groups on the exterior ensure water solubility, effectively "hiding" the lipophilic this compound from the aqueous environment.

Protocol:

  • Prepare a 20% (w/v) stock of HP-

    
    -CD in your assay buffer.[1]
    
  • Use this CD-enriched buffer for the Intermediate Plate dilution step described above.[1]

  • Note: Ensure your biological target is not affected by cyclodextrins (most enzymes and cell lines tolerate HP-

    
    -CD well up to 0.5-1%).[1]
    

Troubleshooting FAQ

Q1: I see a "bell-shaped" dose-response curve. What is happening?

A: This is a hallmark of precipitation.[1]

  • Mechanism: At low concentrations, the compound is soluble and active. As concentration increases, it reaches its solubility limit and precipitates.[1] The solid aggregates scatter light (interfering with optical reads) or simply fall out of solution, reducing the effective concentration.

  • Fix: Measure solubility using Nephelometry (light scattering) to determine the true solubility limit in your specific buffer. Truncate your dose-response curve below this limit.

Q2: My replicates are highly variable (high CV%).

A: This suggests non-specific binding (NSB) to plastics.[1] this compound is "sticky."[1]

  • Fix:

    • Switch to Low-Binding polypropylene plates (e.g., Corning Low Binding).[1]

    • Add a surfactant: 0.01% Tween-20 or Triton X-100 to the assay buffer.[1] This reduces surface tension and prevents the compound from adhering to the well walls.

Q3: Can I just sonicate the solution if I see particles?

A: No. Sonicating a precipitated assay buffer might temporarily disperse the particles, but they will likely re-aggregate during the incubation period. You are fighting thermodynamics. You must re-optimize the solvent system (add BSA, Cyclodextrin, or reduce max concentration).

Decision Tree: Diagnosing Solubility Failures

TroubleshootingTree Start Issue: Variable Data / Low Potency CheckVisual Visual/Nephelometer Check: Is there turbidity? Start->CheckVisual YesTurbid Yes: Precipitation CheckVisual->YesTurbid Yes NoTurbid No: Solution is Clear CheckVisual->NoTurbid No CheckDMSO Check DMSO Stock: Is it old/hydrated? YesTurbid->CheckDMSO CheckPlastic Check Plasticware: Standard vs. Low Binding? NoTurbid->CheckPlastic ActionFresh Action: Prepare FRESH stock in Anhydrous DMSO CheckDMSO->ActionFresh Yes (Old) ActionCarrier Action: Add 0.1% BSA or HP-beta-CD CheckDMSO->ActionCarrier No (Fresh) ActionTween Action: Add 0.01% Tween-20 & Switch to Low-Binding Plate CheckPlastic->ActionTween Standard Plate

Figure 2: Logic flow for isolating the root cause of solubility-driven assay failure.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Measurements.[1] Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Chapter 4: Solubility. (Contextual grounding for lipophilic quinoline behavior).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Validation for HP-

    
    -CD use with lipophilic heterocycles).
    
  • PubChem. Compound Summary: 7-Chloroquinoline (Structural Analog).[1] National Library of Medicine.[1] Available at: [Link]

Sources

Optimizing reaction conditions for 2,7,8-Trichloroquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,7,8-Trichloroquinoline Functionalization

Subject: Troubleshooting & Reaction Optimization Guide for this compound (2,7,8-TCQ) Doc ID: TS-QZN-278-OPT Last Updated: January 28, 2026 Distribution: Open Access (Research & Development)[1]

Executive Summary: The Reactivity Hierarchy

Successful functionalization of this compound requires navigating the distinct electronic environments of the pyridine (C2) and benzenoid (C7, C8) rings.[1] As a Senior Application Scientist, I advise visualizing the molecule not as a single electrophile, but as a tiered reactivity system.

The Golden Rule of TCQ Functionalization:

C2-Cl (Pyridine Ring)


C8-Cl (Benzenoid, peri) 

C7-Cl (Benzenoid) [1]
  • Zone 1 (C2): Highly electron-deficient.[1] Reacts rapidly via SNAr (Nucleophilic Aromatic Substitution) with amines, thiols, and alkoxides.[1] It is also the first site for oxidative addition in Pd-catalyzed couplings.[1]

  • Zone 2 (C7/C8): Electronically deactivated compared to C2. Functionalization here generally requires transition metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange.[1]

    • Critical Constraint: You cannot selectively cross-couple C7/C8 while leaving C2-Cl intact using standard Pd/ligand systems; C2 will react first.[1]

Interactive Reactivity Map

The following decision tree illustrates the logical flow for functionalizing 2,7,8-TCQ based on your target regioselectivity.

TCQ_Reactivity Start Start: this compound Target Select Target Position Start->Target C2_Path Target: C2 Position (Pyridine Ring) Target->C2_Path C78_Path Target: C7/C8 Position (Benzenoid Ring) Target->C78_Path SNAr Method: SNAr (Nucleophilic Aromatic Substitution) C2_Path->SNAr Nucleophiles (NH, OH, SH) Coupling Method: Pd-Catalyzed Coupling (Suzuki/Buchwald) C2_Path->Coupling Boronic Acids/Amines Direct_Coupling Direct Coupling? (C2 will react first!) C78_Path->Direct_Coupling Seq_Strat Strategy: Sequential Functionalization 1. React C2 (Protect/Derivatize) 2. React C7/C8 Direct_Coupling->Seq_Strat Standard Route Magnesiation Strategy: Halogen-Metal Exchange (iPrMgCl·LiCl) Targeting C8 via Chelation Direct_Coupling->Magnesiation Advanced Route

Figure 1: Decision tree for regioselective functionalization of this compound. Note the dominance of C2 reactivity.[1]

Module 1: C2-Selective Functionalization (SNAr)

The C2 position is activated by the adjacent ring nitrogen, making it an excellent electrophile.[1]

Common Issue: Low yield or hydrolysis to 2-quinolone (2,7,8-trichloroquinolin-2(1H)-one).[1]

Standard Protocol: C2-Amination
  • Reagents: 1.1 equiv Amine, 2.0 equiv Base (DIPEA or K₂CO₃).[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO (for difficult nucleophiles); EtOH or THF (for reactive amines).[1]

  • Temperature: 60–100 °C.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of "OH" impurity (Hydrolysis) Wet solvent or hygroscopic base (e.g., old Cs₂CO₃).[1]Switch to anhydrous DIPEA (organic base) instead of carbonate. Ensure solvent is dry (water <500 ppm).[1]
Low Conversion (<50%) Poor nucleophilicity or steric hindrance at C2.[1]Increase temp to 120 °C. Switch solvent to Sulfolane (high dielectric constant, stable).[1] Add KF (potassium fluoride) as a promoter.[1]
Regioselectivity Loss (C4 attack?) 2,7,8-TCQ has H at C4, so SNAr at C4 is impossible without "Chichibabin-type" conditions (rare).[1]Verify structure. If C7/C8 are reacting, the conditions are too harsh (e.g., using strong alkoxides like NaOtBu at high T).[1]
Precipitation of SM Poor solubility of trichloroquinoline.Use NMP or DMAc as solvent.[1] Avoid EtOH for lipophilic substrates.[1]

Expert Insight: For weak nucleophiles (e.g., anilines), acid catalysis often works better than base catalysis.[1] Use 1.0 equiv of the aniline and 1.0 equiv of HCl in dioxane/ethanol.[1] The protonated quinoline nitrogen (


) significantly activates the C2-Cl bond toward attack.[1]

Module 2: C7/C8 Functionalization (The "Benzenoid Challenge")

Directly targeting C7 or C8 without touching C2 is chemically difficult because C2 is the kinetic and thermodynamic trap for Pd-oxidative addition.[1]

Scenario A: You want to functionalize C7/C8 after C2.

This is the reliable path.

  • Step 1: Perform SNAr at C2 (e.g., with a methoxy group if you want to regenerate Cl later, or your final amine).[1]

  • Step 2: Perform Suzuki/Buchwald coupling. The catalyst will now target C8 (or C7).[1]

    • Note: C8 is sterically crowded (peri-position).[1] C7 is often more accessible sterically but similar electronically.[1]

Scenario B: You need C7/C8 functionalization retaining C2-Cl.

This requires Magnesiation-Transmetalation (Halogen-Metal Exchange). Standard lithiation (n-BuLi) is dangerous because it will attack the C2 position as a nucleophile (SNAr).[1]

Protocol: Selective C8-Magnesiation

  • Reagent: iPrMgCl·LiCl (Turbo Grignard) .[1]

  • Conditions: -78 °C to -40 °C in THF.

  • Mechanism: The Magnesium reagent performs a halogen-metal exchange.[1] Iodine/Bromine exchange is fast; Chlorine is slow.[1] However, if you have 2,7,8-tri chloro, the exchange is difficult.[1]

    • Correction: If you specifically need this, consider starting with 2,7-dichloro-8-bromoquinoline .[1] The Br at C8 will exchange selectively with iPrMgCl over the Cl at C2.[1]

    • If you must use Trichloro: You likely need a directing group at C7 or specific "ate" complexes, but yields will be low.[1]

Alternative: Use Li-Mg or Li-Zn amides (e.g., LiTMP + Mg/Zn additives) to deprotonate (C-H activation) if a spot is open, but for substitution of Cl, transition metal catalysis is preferred.[1]

FAQ: Specific Technical Scenarios

Q1: Why does my Suzuki coupling on 2,7,8-TCQ yield a complex mixture of mono- and di-arylated products? A: This is a classic "site-selectivity" failure.

  • Cause: The Pd catalyst undergoes oxidative addition at C2 first (fastest).[1] Once C2 is reacted, the product (now a 2-aryl-7,8-dichloroquinoline) is still reactive at C7/C8, leading to over-reaction.[1]

  • Fix: If you want the 2-aryl product, use exactly 1.0–1.1 equiv of boronic acid and stop the reaction early.[1] If you want the C7/C8-aryl product, you must block C2 first (e.g., convert C2-Cl to C2-OMe or C2-N(iPr)₂).[1]

Q2: Can I use n-Butyllithium (n-BuLi) to lithiate position 8? A: Do not use n-BuLi.

  • Reason: n-BuLi is a strong nucleophile.[1] It will attack C2 directly to form 2-butyl-7,8-dichloroquinoline via SNAr/addition-elimination, rather than performing Halogen-Lithium exchange at C8.[1]

  • Solution: Use non-nucleophilic bases like LDA or LiTMP for deprotonation, or t-BuLi (2 equiv) at -100 °C if attempting exchange (risky).[1] The Turbo Grignard (iPrMgCl[1]·LiCl) method is safer and more chemoselective.[1]

Q3: I see a "dimer" impurity in my SNAr reaction. A: This is likely a bis-quinoline ether/amine.[1]

  • Mechanism: The product of your reaction (containing a nucleophilic group) reacts with a second molecule of 2,7,8-TCQ.[1]

  • Fix: Use a large excess of your nucleophile (amine/alcohol) to statistically favor the mono-adduct.[1]

References & Further Reading

  • Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.[1][2] Journal of Organic Chemistry. Link[1]

    • Key Insight: Establishes the use of Li-Mg amides for regioselective functionalization of quinolines, distinguishing between C2 and C8 reactivity.

  • Sloop, J. C., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[1] Durham University / ACS.[1] Link[1]

    • Key Insight: Details the magnesiation protocols for 7-chloroquinolines, applicable to the 7,8-dichloro motif.

  • Muscia, G. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.[1] MDPI / PMC. Link

    • Key Insight: While focused on quinazolines, this paper provides the fundamental DFT and mechanistic basis for SNAr regioselectivity in poly-halogenated N-heterocycles (C2/C4 vs Benzenoid ring).[1]

  • BenchChem Technical Support. Regioselective Synthesis of 7-Substituted 8-Hydroxyquinolines. Link[1]

    • Key Insight: General strategies for functionalizing the benzenoid ring of quinolines.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as poly-halogenated quinolines may possess sensitizing or toxic properties.[1]

Sources

Stability testing of 2,7,8-Trichloroquinoline under experimental conditions

[1]

Introduction

Welcome to the technical support hub for 2,7,8-Trichloroquinoline (2,7,8-TCQ) . This guide addresses the specific physicochemical challenges of working with polychlorinated nitrogen heterocycles.

2,7,8-TCQ is a lipophilic, electron-deficient scaffold often used as a pharmaceutical intermediate.[1] Its stability profile is dominated by two competing factors: the high reactivity of the C2-chlorine toward nucleophilic attack (hydrolysis) and the photolability of the halogenated ring system.[1] This guide provides self-validating protocols to troubleshoot analytical anomalies and stress-test the molecule effectively.

Module 1: Analytical Method Troubleshooting (HPLC)

User Question: I am observing significant peak tailing and retention time shifts during HPLC analysis of 2,7,8-TCQ. Standard C18 columns seem ineffective. What is happening?

Technical Diagnosis: The Silanol Effect

The quinoline nitrogen is a weak base (pKa ~4.9). On standard silica-based columns, residual surface silanols (Si-OH) are acidic.[1] At neutral pH, these silanols deprotonate (Si-O⁻), creating a cation-exchange site that interacts strongly with the protonated quinolinium nitrogen.[1] This secondary interaction causes peak tailing and non-reproducible retention.[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Stationary Phase End-capped C18 or Hybrid Silica (e.g., BEH) "End-capping" chemically blocks residual silanols, preventing secondary interactions with the quinoline nitrogen [1].[1]
Mobile Phase pH Low pH (2.5 - 3.0) At pH < 3, surface silanols are protonated (neutral), suppressing the cation-exchange mechanism.[1]
Buffer Additive 0.1% Formic Acid or TFA Ion-pairing agents (like TFA) mask the positive charge on the nitrogen, sharpening the peak shape.[1]
Organic Modifier Acetonitrile (ACN) ACN suppresses silanol ionization more effectively than Methanol in this specific scaffold context.[1]
Visual Workflow: Method Optimization Logic

HPLC_OptimizationStartIssue: Peak Tailing/SplittingCheck_pHCheck Mobile Phase pHStart->Check_pHDecision_pHIs pH > 3.5?Check_pH->Decision_pHAction_LowPHLower pH to 2.5(Protonate Silanols)Decision_pH->Action_LowPHYesAction_ColumnSwitch to Hybrid/End-capped ColumnDecision_pH->Action_ColumnNoResultSharp Peak Symmetry (As < 1.2)Action_LowPH->ResultAction_ModifierAdd TEA or TFA (Competitor Base)Action_Column->Action_ModifierAction_Modifier->Result

Caption: Decision tree for eliminating silanol interactions during 2,7,8-TCQ chromatography.

Module 2: Degradation Pathways & Stress Testing[1]

User Question: We see a new impurity appearing at RRT 0.85 after storage in solution. Is this oxidation or hydrolysis?

Mechanistic Insight

While the 7,8-dichloro positions are relatively stable, the C2-chlorine is highly activated .[1] The inductive effect of the ring nitrogen makes the C2 position electrophilic.[1] In the presence of water (even atmospheric moisture) and heat, 2,7,8-TCQ undergoes Nucleophilic Aromatic Substitution (SnAr) , displacing the chlorine to form 7,8-dichloro-2-quinolone (tautomer of 2-hydroxy-7,8-dichloroquinoline) [2].[1]

Photolysis Risk: Under UV light, the C-Cl bonds (particularly at positions 7 and 8) are susceptible to homolytic fission, leading to radical dehalogenation.

Degradation Pathway Visualization

Degradation_PathwaysTCQThis compound(Parent)HydrolysisHydrolysis (Acid/Base)SnAr MechanismTCQ->Hydrolysis H2O / Heat UVUV Light (Photolysis)Radical MechanismTCQ->UVQuinolone7,8-Dichloro-2-quinolone(Major Degradant)Hydrolysis->Quinolone -HCl DehaloDehalogenated Byproducts(7-Chloro / 8-Chloro isomers)UV->Dehalo Radical Fission

Caption: Primary degradation routes: C2-Hydrolysis (SnAr) and Radical Dehalogenation (Photolysis).

Module 3: Experimental Protocols (ICH Q1A Aligned)

User Question: How should I design a forced degradation study to validate my stability-indicating method?

Protocol Design

Do not use generic "drug" conditions. 2,7,8-TCQ requires specific solvents due to its low aqueous solubility.[1] All stress tests should be performed using a co-solvent system (e.g., 50:50 ACN:Water) to ensure the molecule is in solution and available to react [3].

Summary of Stress Conditions:

Stress TypeExperimental ConditionExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrsHigh Degradation Protonation of N activates C2 for water attack.[1]
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hrsModerate Degradation Direct OH⁻ attack at C2.[1]
Oxidation 3% H₂O₂, Ambient, 24 hrsStable / Low Electron-withdrawing chlorines deactivate ring vs. N-oxide formation.[1]
Photolysis 1.2 million lux hours (ICH Q1B)High Degradation Radical dechlorination (loss of Cl at 7,8 positions).[1]
Thermal 60°C (Solid State), 7 daysStable Crystal lattice usually stable unless residual solvent is present.[1]
Step-by-Step Hydrolysis Protocol:
  • Preparation: Dissolve 10 mg of 2,7,8-TCQ in 5 mL Acetonitrile (Stock).

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.2 N HCl. Heat at 60°C.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.2 N NaOH. Keep at Room Temp (Base hydrolysis is often faster for 2-chloro species).[1]

  • Neutralization: Critical Step. Before HPLC injection, neutralize acid samples with dilute NaOH and base samples with dilute HCl to pH 6-7.[1]

  • Analysis: Inject immediately. Look for the "Quinolone" peak (usually elutes earlier than parent due to -OH polarity).[1]

References

  • Waters Corporation. (2023).[1] Silanol Activity and Peak Tailing in HPLC.[1][2][3] Waters Knowledge Base.[1][2] [Link]

  • Royal Society of Chemistry. (2020).[1] HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.[1][4] RSC Advances.[1] [Link]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[5][6] International Council for Harmonisation.[1][6] [Link]

Technical Support Center: Troubleshooting Reactivity of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low reactivity of 2,7,8-Trichloroquinoline Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific reactivity challenges associated with This compound , a scaffold characterized by significant electronic deactivation and peri-position steric hindrance.

Chemical Profile & Reactivity Landscape

Before troubleshooting, you must understand the electronic and steric environment of your substrate. This compound is not a standard electrophile; it presents a "Reactivity Paradox":

  • Electronic Activation (C2): The nitrogen atom activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ). However, the inductive effect of three chlorine atoms makes the ring electron-poor, theoretically aiding nucleophilic attack but potentially destabilizing the transition state if electron density is too low for effective orbital overlap.
    
  • Steric Blockade (The "Peri-Effect"): The chlorine at C8 is in the peri-position relative to the ring nitrogen and the C2 reaction site. This creates significant steric bulk that can hinder the approach of nucleophiles to C2 and impede catalyst coordination at C8.

Reactivity Heatmap
PositionReaction TypeReactivity LevelPrimary Challenge
C2

High (Theoretical)Steric Hindrance from C8-Cl; requires forcing conditions for bulky nucleophiles.
C2 Pd-CouplingModerateCatalyst Poisoning by Nitrogen; Oxidative addition is facile but transmetallation may be slow.
C7 Pd-CouplingLowBond Strength ; Aryl-Cl bond is strong and unactivated by heteroatom.
C8 Pd-CouplingVery LowExtreme Sterics ; Peri-interaction with Nitrogen makes oxidative addition difficult.

Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

TroubleshootingFlow Start Identify Issue RxnType Reaction Type? Start->RxnType SNAr Nucleophilic Sub. (C2) RxnType->SNAr PdCat Pd-Catalyzed Coupling RxnType->PdCat Issue1 Low Conversion (<10%) SNAr->Issue1 Steric Bulk Issue2 No Reaction / SM Recovery SNAr->Issue2 Electronic Deactivation PdCat->Issue2 Oxidative Add. Fail Issue3 Dehalogenation Byproduct PdCat->Issue3 β-Hydride Elim. Sol1 Switch to NMP/DMSO Increase Temp >120°C Issue1->Sol1 Sol2 Add Brønsted Acid (TFA) to activate Nitrogen Issue2->Sol2 Sol3 Switch Ligand to Buchwald Type (e.g., XPhos) Issue2->Sol3 Issue3->Sol3

Figure 1: Diagnostic logic flow for identifying failure modes in this compound functionalization.

Issue: Failed Nucleophilic Substitution ( ) at C2

Symptom: You are attempting to displace the C2-Cl with an amine or alkoxide, but the reaction stalls or yields are <30%.

Root Cause Analysis

While C2 is activated by the adjacent nitrogen, the C8-chloro substituent exerts a repulsive steric effect. If your nucleophile is secondary or branched (e.g., morpholine, isopropylamine), it cannot easily access the


 orbital of the C-Cl bond. Additionally, the electron-withdrawing nature of the polychlorinated ring can paradoxically reduce the basicity of the nitrogen, making the ring less susceptible to activation if you are relying on proton-assisted mechanisms.
Protocol Optimization
Step 1: Solvent & Temperature Switch

Standard solvents like THF or Acetonitrile are insufficient. You must use high-dielectric, polar aprotic solvents to stabilize the Meisenheimer complex intermediate.

SolventDielectric Constant (

)
Boiling Point (°C)Recommendation
THF7.566Avoid (Too low boiling, poor solvation)
Acetonitrile37.582Poor (Insufficient thermal ceiling)
DMF 36.7153Good (Standard starting point)
NMP 32.2202Excellent (Allows high temp, stabilizes transition state)
DMSO 46.7189Best (Highest polarity, accelerates rate)
Step 2: Acid Catalysis (The "Proton Switch")

If thermal activation fails, add 1.0 - 5.0 mol% of p-TsOH or TFA .

  • Mechanism: Protonation of the quinoline nitrogen (

    
    ) significantly lowers the LUMO energy of the ring, making C2 vastly more electrophilic. This overcomes the steric barrier of the C8-Cl.
    
Step 3: Microwave Irradiation

For this compound, conventional heating often leads to decomposition before reaction.

  • Protocol: Sealed vessel, NMP, 160°C, 30 mins.

  • Why: Rapid heating bypasses the thermal decomposition pathways of the nucleophile.

Issue: Failed Suzuki/Buchwald Coupling (C7/C8)

Symptom: You are trying to cross-couple at the benzenoid ring (C7 or C8), but you observe unreacted starting material or dechlorination (reduction of C-Cl to C-H).

Root Cause Analysis
  • Bond Strength: Aryl chlorides (C7/C8) have high bond dissociation energies compared to bromides/iodides.

  • Catalyst Poisoning: The quinoline nitrogen can bind to Pd(0), forming an inactive Pd(L)n(Quinoline) complex.

  • Competitive Reactivity: The C2-Cl is electronically distinct and may undergo oxidative addition preferentially, leading to regioselectivity mixtures.

The "Masked Base" Protocol

Standard bases like


 often fail because they do not promote the transmetallation step effectively in sterically crowded systems.

Recommended System:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos or RuPhos (Ratio Pd:L = 1:2)

    • Why: These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into difficult Ar-Cl bonds and are bulky enough to prevent the quinoline nitrogen from binding to the Pd center.

  • Base:

    
     (3.0 equiv) + Water (5.0 equiv) 
    
    • Critical: Anhydrous

      
       is often ineffective. The addition of small amounts of water creates a "phase-transfer" effect on the surface of the inorganic base, crucial for boronic acid activation.
      
Regioselectivity Control

If you need to couple at C7/C8 without touching C2:

  • Impossible directly. The C2 position is generally more reactive towards Pd oxidative addition due to the electron-deficient heterocyclic ring.

  • Strategy: You must protect C2 or react it first.

    • Perform

      
       at C2 with a "dummy" nucleophile (e.g., OMe) or the desired final group.
      
    • Perform the difficult Suzuki coupling at C7/C8 using the conditions above.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding 2,7-dichloroquinoline instead of the coupled product? A: This is hydrodehalogenation . It occurs when


-hydride elimination competes with transmetallation, often due to the presence of alcohols (solvents) or insufficient base.
  • Fix: Switch solvent to Toluene/Dioxane (exclude alcohols). Increase catalyst loading. Use a more active ligand (e.g., SPhos) to speed up the reductive elimination step.

Q: Can I lithiate C8 selectively? A: High Risk. Direct lithiation (n-BuLi) will likely result in nucleophilic attack at C2 (addition) or lithiation at C3/C4.

  • Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The steric bulk of TMP prevents addition at C2, favoring deprotonation. However, directing groups are competing; C8-Cl is a weak directing group compared to the Nitrogen. Expect mixtures.

Q: Does the 8-Cl group prevent N-oxide formation? A: Yes, significantly. Oxidation of this compound to the N-oxide (using m-CPBA) is much slower than with 2-chloroquinoline due to the peri-steric hindrance.

  • Fix: Use Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) . This generates a more potent oxidant in situ.

References

  • Reactivity of Polychloroquinolines: Mechanism of nucleophilic substitution in electron-deficient nitrogen heterocycles. Source:

  • Troubleshooting Suzuki Couplings: Diagnosing failed couplings and the importance of water in K3PO4 systems. Source:

  • Synthesis of 7-Chloroquinoline Derivatives: Protocols for functionalizing the benzenoid ring of quinolines. Source:

  • Regioselectivity in Quinoline Functionalization: Analysis of C2 vs C4 vs C7 reactivity patterns. Source:

Preventing decomposition of 2,7,8-Trichloroquinoline during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

2,7,8-Trichloroquinoline is a highly functionalized heterocycle often utilized as a scaffold in medicinal chemistry (e.g., antimalarial analogs) and agrochemical synthesis. Its reactivity profile is defined by a sharp dichotomy between the activated 2-position and the unactivated 7,8-positions .

The Core Challenge: The electron-withdrawing nature of the chlorine atoms at positions 7 and 8 significantly lowers the LUMO energy of the pyridine ring. This renders the C2-chlorine exceptionally labile toward Nucleophilic Aromatic Substitution (SNAr) and hydrolysis, far more so than in mono-substituted quinolines.

This guide addresses the prevention of three primary decomposition pathways:

  • Hydrolysis to 7,8-dichloroquinolin-2(1H)-one.

  • Unwanted SNAr (Solvolysis) by nucleophilic solvents.

  • Photolytic Dehalogenation of the C-Cl bonds.

Troubleshooting Guide (Q&A)

Issue 1: Formation of "Insoluble White Precipitate" (Hydrolysis)

User Question: “I am attempting a Suzuki coupling at the C2 position, but I keep isolating a white, high-melting solid that is insoluble in most organic solvents. It is not my product. What is happening?”

Technical Diagnosis: You are likely observing the hydrolysis of the C2-chloride to form 7,8-dichloroquinolin-2(1H)-one . The 2-chloro position is an imidoyl chloride equivalent. In the presence of water and a base (common in Suzuki conditions), hydroxide ions attack C2, displacing chloride. The resulting 2-hydroxyquinoline tautomerizes immediately to the thermodynamically stable quinolinone (amide-like), which is highly crystalline and insoluble.

Corrective Actions:

  • Switch Base: Replace hydroxide/carbonate bases (e.g.,

    
    , 
    
    
    
    ) with anhydrous phosphate (
    
    
    ) or fluoride bases (
    
    
    ) if the catalyst system permits.
  • Water Control: If water is required for the boronic acid coupling, use a biphasic system (Toluene/Water) rather than a miscible mixture (DMF/Water). The quinoline remains in the organic phase, minimizing contact with aqueous hydroxide.

  • Steric Protection: Use bulky bases like Potassium tert-butoxide (

    
    ) only in non-nucleophilic solvents (e.g., THF), as they are less likely to attack the C2 center directly compared to smaller alkoxides.
    
Issue 2: Unexpected Ether Byproducts (Solvolysis)

User Question: “My LC-MS shows a mass shift of +31 (or +14) relative to the starting material when heating in methanol or ethanol. Is the 7,8-dichloro motif stable?”

Technical Diagnosis: The 7,8-dichloro motif is stable, but the 2-chloro position is not . You are observing SNAr solvolysis where the solvent (methanol or ethanol) acts as the nucleophile. The inductive effect of the 7,8-dichloro substitution makes the C2 position highly electrophilic, facilitating attack even by weak nucleophiles like neutral alcohols under reflux.

Corrective Actions:

  • Solvent Swap: Strictly avoid primary alcohols (MeOH, EtOH) as solvents for reactions involving this compound at elevated temperatures.

  • Alternative Solvents: Use aprotic polar solvents such as Acetonitrile (MeCN) , DMF , or DMAc .

  • Temperature Management: If an alcohol is necessary (e.g., for solubility), keep the reaction temperature below 50°C.

Issue 3: Dechlorination during Metal Catalysis

User Question: “I am trying to couple an amine at C2, but I see significant amounts of 7,8-dichloroquinoline (loss of Cl at C2) or 2,7-dichloroquinoline. How do I stop this?”

Technical Diagnosis: This is Hydrodehalogenation . It frequently occurs in Palladium-catalyzed reactions if:

  • The hydride source is present (e.g., from

    
    -hydride elimination of an alkyl group on the amine or phosphine ligand).
    
  • The reaction is overheated in the presence of formates or alcohols.

Corrective Actions:

  • Catalyst Selection: Switch to a catalyst prone to rapid oxidative addition but slow

    
    -elimination, such as Pd(dppf)Cl₂  or Pd(Xantphos) .
    
  • Scavengers: Ensure the reaction atmosphere is strictly inert (Argon/Nitrogen). Oxygen can promote radical dechlorination pathways.

Visualizing Decomposition Pathways

The following diagram illustrates the competing pathways that must be suppressed.

DecompositionPathways Figure 1: Primary Decomposition Pathways of this compound Start This compound (Active C2-Cl) Hydrolysis 7,8-Dichloroquinolin-2(1H)-one (Thermodynamic Sink) Start->Hydrolysis H2O / OH- (Fast) Solvolysis 2-Alkoxy-7,8-dichloroquinoline (Solvolysis Byproduct) Start->Solvolysis ROH / Heat (SnAr) Dehalogenation 7,8-Dichloroquinoline (Hydrodehalogenation) Start->Dehalogenation Pd(0) / H- source (Side Rxn)

Figure 1: The C2-position is the critical failure point. Hydrolysis leads to the irreversible quinolinone sink.

Solvent & Base Compatibility Matrix

Use this decision matrix to select reaction conditions that preserve the integrity of the this compound scaffold.

Solvent ClassCompatibilityRisk FactorRecommendation
Alcohols (MeOH, EtOH) High Risk SNAr at C2AVOID above 40°C. Use only if nucleophile is stronger than solvent.
Aprotic Polar (DMF, DMSO) Good Hydrolysis (if wet)Dry solvents over molecular sieves (3Å) before use.
Ethers (THF, Dioxane) Excellent Peroxide formationUse inhibited/fresh solvents. Ideal for lithiation/coupling.
Chlorinated (DCM, DCE) Excellent NoneGood for non-catalyzed reactions; poor for Pd-catalysis (solubility).
Aqueous Mixtures Moderate HydrolysisUse biphasic systems (e.g., Toluene/Water) to protect the quinoline.

Experimental Protocols

Protocol A: Safe Storage & Handling
  • Storage: Store under Argon at 2–8°C.

  • Light Sensitivity: Polychlorinated heterocycles are prone to photolytic radical formation. Store in amber vials or wrap in aluminum foil.

  • Re-purification: If the material turns yellow/brown, filter through a short plug of silica gel using 10% EtOAc/Hexanes to remove N-oxide or polymeric impurities before use.

Protocol B: Optimized SNAr Reaction Setup (C2-Amination)

Objective: Selective substitution at C2 without hydrolysis.

  • Drying: Flame-dry the reaction vessel and cool under a stream of Argon.

  • Solvent: Use anhydrous Acetonitrile or Dioxane .

  • Base: Add DIPEA (3.0 equiv) . Avoid inorganic bases like

    
     if solubility is an issue, as undissolved base can create "hotspots" of hydrolysis if trace water is present.
    
  • Addition: Add the amine nucleophile (1.1 equiv) dropwise to a solution of this compound at 0°C, then warm to Room Temperature.

    • Why? The 7,8-dichloro substitution activates C2. Low temperature prevents over-reaction or attack at C4 (if accessible, though less likely).

  • Monitoring: Quench a small aliquot into anhydrous MeOH for LCMS. Do not quench into water until the reaction is deemed complete.

Decision Tree: Reaction Optimization

OptimizationTree Figure 2: Workflow for preventing decomposition during reaction setup. Start Start: Reaction Planning for this compound Nucleophile Is the Nucleophile an Amine or Alkoxide? Start->Nucleophile Coupling Is it a Metal-Catalyzed Coupling (Suzuki/Buchwald)? Start->Coupling SolventCheck Is Solvent Protic (Alcohol/Water)? Nucleophile->SolventCheck Stop STOP: Switch to THF, DMF, or Toluene SolventCheck->Stop Yes Proceed Proceed: Monitor Temp < 80°C SolventCheck->Proceed No BaseCheck Is Base Aqueous? Coupling->BaseCheck Biphasic Use Biphasic System (Toluene/H2O) BaseCheck->Biphasic Yes (Required) Anhydrous Use Anhydrous Base (CsF or K3PO4) BaseCheck->Anhydrous No (Preferred)

Figure 2: Logical flow to avoid common pitfalls in solvent and base selection.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 8-Chloroquinoline (Analogous Reactivity). PubChem.[1] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines and Reactivity of Chloroquinolines. Available at: [Link]

  • Royal Society of Chemistry (RSC). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (Mechanism of hydrolysis).[2] Available at: [Link]

  • FDA/ICH Guidelines. Q1B Photostability Testing of New Drug Substances and Products. (Guidelines on photolability of halo-heterocycles). Available at: [Link]

Sources

Scaling up the synthesis of 2,7,8-Trichloroquinoline for library production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Scale-Up Support Hub

Ticket ID: #TCQ-LIB-001 Topic: Scaling up 2,7,8-Trichloroquinoline for Library Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are requesting a scalable, robust protocol for the synthesis of This compound . This scaffold is a critical "privileged structure" for DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) due to its differential reactivity: the C2-chlorine is highly labile for SNAr displacements, while the C7 and C8 chlorines remain available for subsequent transition-metal-catalyzed cross-couplings.[1]

This guide prioritizes regioselectivity and purification efficiency . Standard direct chlorination of quinolines yields inseparable mixtures. Therefore, we recommend the N-Oxide Activation Route , which guarantees exclusive C2-chlorination on the 7,8-dichloroquinoline backbone.[1]

Module 1: The Synthesis Architecture

For library production (>100g scale), we avoid the instability of direct Skraup reactions on highly substituted anilines where possible. However, for the 7,8-dichloro core, the Modified Skraup followed by Meisenheimer Rearrangement is the industry standard for atom economy and yield.

The Validated Route
  • Cyclization: 2,3-Dichloroaniline ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     7,8-Dichloroquinoline (via Skraup).
    
  • Activation: 7,8-Dichloroquinoline ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     N-Oxide (via mCPBA or H₂O₂/AcOH).
    
  • Regioselective Chlorination: N-Oxide ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     this compound (via POCl₃).
    

SynthesisRoute Start 2,3-Dichloroaniline Step1 Skraup Cyclization (Glycerol, H2SO4, [Ox]) Start->Step1 Violent Exotherm Inter1 7,8-Dichloroquinoline Step1->Inter1 Yield: ~75% Step2 N-Oxidation (mCPBA or H2O2) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Quant. Conversion Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Rearrangement Final This compound Step3->Final Yield: ~85%

Figure 1: The logical workflow for regioselective synthesis. Note the critical exotherm control point at Step 1.

Module 2: Step-by-Step Protocols & Troubleshooting
Step 1: The Modified Skraup Cyclization

Objective: Construct the pyridine ring onto the 2,3-dichloroaniline. Challenge: The Skraup reaction is notoriously violent. For scale-up, we use a "dosing" approach rather than an "all-in" approach.

Protocol:

  • Mix 2,3-dichloroaniline (1.0 eq), sodium m-nitrobenzenesulfonate (0.6 eq, safer oxidant than nitrobenzene), and glycerol (3.0 eq).

  • Add FeSO₄ (0.05 eq) as a moderator.

  • Critical Step: Add H₂SO₄ (60% aq. solution, not conc.) dropwise to the mixture at 100°C.

  • Reflux at 140°C for 4 hours.

  • Workup: Basify with NaOH to pH 9, steam distill the product (or extract with DCM if steam distillation is not feasible).

Troubleshooting Matrix: Cyclization

Symptom Probable Cause Corrective Action
Black Tar / Low Yield Polymerization of acrolein (from glycerol) due to overheating.[1] Add boric acid (0.5 eq) to the reaction mixture; it stabilizes acrolein formation.
Violent Eruption Runaway exotherm during acid addition. STOP. Use a dosing pump for acid. Ensure active cooling is available. Do not exceed 140°C.

| Isomer Contamination | Formation of 5,6-dichloro isomer? | Unlikely with 2,3-dichloroaniline.[1] The C2 position is blocked, forcing cyclization at C6 (yielding 7,8-product).[1] Check NMR: 7,8-dichloro shows distinct coupling constants compared to 5,[1]6. |

Step 2 & 3: N-Oxidation and Chlorination

Objective: Install the chlorine at C2 with high fidelity.

Protocol:

  • Dissolve 7,8-dichloroquinoline in DCM. Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT until TLC shows consumption.

  • Wash with NaHCO₃ to remove benzoic acid. Evaporate DCM.

  • Chlorination: Dissolve the crude N-oxide in dry CHCl₃ (or use neat POCl₃ for >50g scale).

  • Add POCl₃ (3.0 eq) slowly.[1] Reflux for 2-4 hours.

  • Quench: Pour mixture onto crushed ice/NH₄OH mixture. Do not add water to the reaction.

Troubleshooting Matrix: Functionalization

Symptom Probable Cause Corrective Action
Incomplete Chlorination Wet POCl₃ or old reagent (hydrolyzed).[1] Distill POCl₃ prior to use. Add catalytic DMF (Vilsmeier conditions) to accelerate the reaction.
Product is a Slime/Oil Benzoic acid residues (from mCPBA) or phosphorus byproducts.[1] Crucial: Wash the organic layer with 1M NaOH twice. The product is a weak base and will stay in the organic layer, while acids wash out.

| Explosion Risk | Accumulation of N-oxide in POCl₃ before heating. | Heat the solvent to reflux first, then add the N-oxide solution slowly. Prevent accumulation of unreacted thermal precursors. |

Module 3: Purification Without Chromatography

For library production, running columns on 500g of material is impractical. We utilize the Basicity Difference Method .

Logic:

  • This compound: Very weak base (pKa ~2-3 due to electron-withdrawing Cl).[1]

  • Starting Material (7,8-dichloroquinoline): Stronger base.[1]

  • Byproducts: Acidic or neutral.[2]

PurificationLogic Crude Crude Reaction Mixture (Tars + Product + POCl3 residues) Quench Quench into Ice/NH4OH (pH > 10) Crude->Quench Extract Extract into DCM/EtOAc Quench->Extract AcidWash Wash with 1M HCl Extract->AcidWash AqLayer Aqueous Layer (Contains unreacted Quinoline SM) AcidWash->AqLayer Stronger bases protonate OrgLayer Organic Layer (Contains 2,7,8-Product) AcidWash->OrgLayer Weak base (Product) remains organic Cryst Crystallization (Ethanol or Hexane) OrgLayer->Cryst

Figure 2: Purification logic relying on pKa differences.[1] The trichloro-product is less basic than the starting material, allowing separation via controlled acid washing.

Purification Protocol:

  • After quenching, extract into EtOAc.

  • Wash the organic phase with 1M HCl .

    • Why? The 7,8-dichloroquinoline (impurity) will protonate and move to the aqueous phase. The this compound (product), being electron-deficient, is less basic and will largely remain in the organic phase (or require much stronger acid to protonate).[1]

  • Wash organic phase with Brine, dry over MgSO₄.

  • Crystallization: Dissolve the residue in hot Ethanol (or Isopropanol). Cool slowly to 4°C. The trichloroquinoline should crystallize as off-white needles.

Module 4: Safety & Compliance (E-E-A-T)
  • POCl₃ Handling: Phosphorus oxychloride reacts explosively with water. All glassware must be oven-dried. Quenching must be done by adding the reaction mixture to ice, never water to the reaction.

  • Skraup Hazards: The reaction generates acrolein (highly toxic lachrymator). Use a caustic scrubber (NaOH trap) on the condenser outlet.

References
  • Skraup Synthesis Modifications: Manske, R. H. F. "The Skraup Synthesis of Quinolines." Chemical Reviews, vol. 30, no.[1] 1, 1942, pp. 113–144.[1]

  • N-Oxide Rearrangement Mechanism: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.[1] (Standard text for Meisenheimer rearrangement logic).

  • Chlorination Protocols: "Process for the preparation of 2-chloroquinoline derivatives." Patent US20110021783A1.

  • Purification of Chloro-Quinolines: Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 20, p. 18 (1940).[1] (Describes steam distillation and crystallization techniques for quinolines). [1]

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).[1]

Sources

Resolving analytical challenges in 2,7,8-Trichloroquinoline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Analytical Challenges in 2,7,8-Trichloroquinoline (2,7,8-TCQ) Analysis
Executive Summary

Quantifying this compound presents a deceptive analytical challenge. While it appears to be a standard hydrophobic heterocycle, the specific substitution pattern creates a "perfect storm" of analytical risks: extreme lipophilicity , steric shielding of the nitrogen , and chemical lability at the C2 position .

This guide moves beyond generic HPLC protocols to address the specific failure modes encountered in drug development and synthesis monitoring.

Module 1: Chromatographic Separation (HPLC/UPLC)
Q1: I am observing severe peak tailing despite using a low pH mobile phase. Why is this happening with a neutral-looking molecule?

The Mechanism: Even with three electron-withdrawing chlorine atoms, the quinoline nitrogen retains basic character (pKa ~2.0–3.0 estimated). In standard C18 columns, residual silanols on the silica surface (pKa ~4.5–8.0) are ionized at mid-pH. The protonated quinoline nitrogen interacts ionically with these deprotonated silanols, causing the "drag" or tailing.

The Solution: You must decouple this interaction using one of two strategies:

  • The "Steric Block" Strategy (Recommended): Use a column with a Charged Surface Hybrid (CSH) or positively charged surface modification. These columns repel the protonated base, preventing it from reaching the silanols.

  • The "Pi-Selectivity" Strategy: If you have isomeric impurities (e.g., 4,7,8-trichloroquinoline), a standard C18 often fails to resolve them. Switch to a Phenyl-Hexyl phase. The pi-pi interactions between the phenyl ring of the stationary phase and the electron-deficient quinoline ring provide orthogonal selectivity based on the chlorine positions.

Protocol: Optimized Gradient Conditions

ParameterCSH C18 (Robust Quantification)Phenyl-Hexyl (Isomer Resolution)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (MeCN)Methanol:MeCN (50:50)
Gradient 50% B to 95% B in 8 min45% B to 90% B in 12 min
Flow Rate 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC)0.3 mL/min (UPLC)
Temp 45°C (Reduces viscosity/backpressure)35°C (Enhances pi-pi selectivity)
Q2: My retention times are drifting, and I see "ghost peaks" appearing in my standard solution over time. Is the column failing?

The Mechanism: It is likely not the column, but your diluent . The chlorine atom at the C2 position (adjacent to the nitrogen) is activated by the electron-withdrawing nature of the ring. It is susceptible to Nucleophilic Aromatic Substitution (SnAr) .

If you dissolve 2,7,8-TCQ in Methanol (a weak nucleophile), especially under basic conditions or heat, the methoxide ion can displace the 2-Cl, converting your analyte into 2-methoxy-7,8-dichloroquinoline . This creates a new peak that elutes earlier and reduces the area of your main peak.

The Solution:

  • Strict Rule: Never use methanol as the primary sample diluent for stock solutions of 2-chloro-substituted quinolines.

  • Protocol: Prepare stock solutions in 100% Acetonitrile or DMSO . If dilution is needed, use Water:MeCN mixtures.

Visualization: Troubleshooting Logic Tree

TroubleshootingLogic Start Problem: Poor Chromatography CheckDiluent Check Sample Diluent Start->CheckDiluent IsMethanol Is it Methanol? CheckDiluent->IsMethanol ChangeDiluent STOP: Switch to MeCN (Prevents C2-Cl Substitution) IsMethanol->ChangeDiluent Yes CheckTailing Check Peak Symmetry IsMethanol->CheckTailing No ChangeDiluent->CheckTailing IsTailing Tailing Factor > 1.5? CheckTailing->IsTailing CheckColumn Current Column Type? IsTailing->CheckColumn Yes Success Method Optimized IsTailing->Success No StandardC18 Standard C18 CheckColumn->StandardC18 SwitchColumn Switch to CSH C18 or Phenyl-Hexyl StandardC18->SwitchColumn Yes CheckpH Check Mobile Phase pH StandardC18->CheckpH No (Already Hybrid) SwitchColumn->Success LowpH Is pH < 3.0? CheckpH->LowpH AddTFA Add 0.05% TFA (Ion Pairing) LowpH->AddTFA No LowpH->Success Yes

Figure 1: Decision matrix for diagnosing peak shape and stability issues in 2,7,8-TCQ analysis.

Module 2: Detection & Sensitivity
Q3: I am using LC-MS/MS, but the signal is unstable and lower than expected. What is suppressing the ionization?

The Mechanism: 2,7,8-TCQ is extremely hydrophobic. In Reverse Phase LC, it elutes in the high-organic portion of the gradient (often >80% B). At this point, the desolvation efficiency in the ESI source changes, and co-eluting matrix components (phospholipids in plasma, plasticizers in synthesis) often suppress the signal.

Furthermore, the three chlorines disperse the electron density, making the nitrogen less available for protonation (


 formation) compared to non-chlorinated quinolines.

The Solution:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization): For hydrophobic, semi-volatile aromatics like chlorinated quinolines, APCI is often more robust than ESI because it relies on gas-phase ionization rather than liquid-phase ion evaporation.

  • Wavelength Optimization (UV): If sensitivity permits, UV is often more linear for this compound.

    • Primary Max: ~220-230 nm (High sensitivity, lower specificity).

    • Secondary Max: ~315-325 nm (Characteristic quinoline band, higher specificity).

Module 3: Sample Preparation Workflow
Q4: How do I extract this from biological matrices (Plasma/Tissue) without losing it to the plasticware?

The Mechanism: Chlorinated quinolines exhibit high non-specific binding (NSB). They stick to polypropylene pipette tips and well plates. Standard Protein Precipitation (PPT) often yields low recovery because the drug stays trapped in the protein pellet or adsorbed to the well walls.

The Solution: Use Liquid-Liquid Extraction (LLE) with a non-polar solvent. This pulls the hydrophobic TCQ away from the aqueous proteins and minimizes plastic contact time.

Step-by-Step LLE Protocol:

  • Aliquot: 50 µL Plasma into a glass tube (avoid plastic if possible).

  • Internal Standard: Add 10 µL of deuterated analog (or 2,4-dichloroquinoline as surrogate).

  • Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10). Why? This ensures the quinoline is fully neutral (deprotonated) and drives it into the organic layer.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitate: Vortex 5 mins; Centrifuge 5 mins at 4000g.

  • Transfer: Move supernatant to a clean glass vial.

  • Dry & Reconstitute: Evaporate under N2. Reconstitute in 80:20 MeCN:Water . Note: High organic content in reconstitution is required to prevent adsorption to the vial.

Visualization: Chemical Stability & Degradation Pathway

DegradationPathway TCQ This compound (Target Analyte) Intermediate Transition State (MeO- attack at C2) TCQ->Intermediate Nucleophilic Attack MeOH Methanol (Solvent) + Heat/Base MeOH->Intermediate Impurity 2-Methoxy-7,8-dichloroquinoline (Artifact Peak) Intermediate->Impurity Substitution Chloride Cl- Leaving Group Intermediate->Chloride

Figure 2: The "Methanol Trap." Mechanism of artifact formation during sample preparation.

References
  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

    • Context: Foundational text on silanol interactions with basic heterocycles and the selection of CSH/Hybrid columns.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

    • Context: Authoritative source for mobile phase pH selection and ion-pairing str
  • PubChem Database. (n.d.). Compound Summary for 2,7-Dichloroquinoline (Structural Analog). National Center for Biotechnology Information. Link[1]

    • Context: Used for extrapolating physicochemical properties (LogP, H-bond acceptors) of the 2,7,8-trichloro analog.
  • Fouad, M. A., et al. (2016). Synthesis and reactivity of 2-chloroquinoline-3-carbaldehyde derivatives. Journal of Heterocyclic Chemistry. Link

    • Context: Establishes the chemical lability of the chlorine atom at the 2-position in quinoline rings toward nucleophiles.

Sources

Validation & Comparative

Comparative Analysis: 2,7,8-Trichloroquinoline vs. Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Advantage

In the landscape of privileged heterocyclic scaffolds, chlorinated quinolines are foundational to medicinal chemistry, particularly in antimalarial and antibacterial drug discovery. While 4,7-dichloroquinoline (4,7-DCQ) remains the industry standard for synthesizing chloroquine-like derivatives, 2,7,8-trichloroquinoline (2,7,8-TCQ) represents a distinct, underutilized scaffold offering unique steric and electronic properties.

This guide objectively compares 2,7,8-TCQ against its primary analogs. The critical differentiator lies in the C2-position reactivity , which offers a divergent synthetic vector compared to the C4-functionalization typical of the 4,7-DCQ series.

Key Comparative Insights
  • Reactivity Vector: 2,7,8-TCQ facilitates Nucleophilic Aromatic Substitution (

    
    ) at the C2  position, whereas 4,7-DCQ reacts at C4 .
    
  • Lipophilicity: The additional chlorine at C8 in 2,7,8-TCQ significantly increases LogP, enhancing membrane permeability but reducing aqueous solubility compared to di-chlorinated analogs.

  • Steric Environment: The 7,8-dichloro motif creates a "peri-effect," influencing binding pocket affinity in kinase and enzyme inhibition assays.

Chemical Architecture & Physicochemical Profile[1][2]

The substitution pattern of the quinoline ring dictates both the synthetic utility and the biological fate of the molecule. Below is a direct comparison of 2,7,8-TCQ against standard analogs.

Table 1: Physicochemical Comparison
FeatureThis compound 4,7-Dichloroquinoline 5,7-Dichloro-8-quinolinol
Structure 2,7,8-substituted4,7-substituted5,7,8-substituted (8-OH)
Primary Reactive Site C2-Cl (

active)
C4-Cl (

active)
OH (Chelation/Esterification)
Molecular Weight ~232.49 g/mol 198.05 g/mol 214.05 g/mol
Est. LogP (Lipophilicity) ~4.2 (High)~3.4 (Moderate)~2.8 (Moderate)
Solubility (Water) Very Low (< 0.1 mg/mL)LowLow (pH dependent)
Key Application Kinase inhibitors, FungicidesAntimalarials (Chloroquine)Antibacterial/Antifungal (Chelator)
Structural Logic & SAR Visualization

The following diagram illustrates the functional zones of the 2,7,8-TCQ scaffold. The C2 position acts as the "warhead" for linker attachment, while the 7,8-dichloro tail provides a hydrophobic anchor.

SAR_Analysis Scaffold This compound Core Scaffold C2_Pos C2 Position (Cl) High Reactivity (SnAr) Linker Attachment Point Scaffold->C2_Pos Electrophilic Center C78_Pos C7 & C8 Positions (Cl) Metabolic Stability Lipophilic Anchor Scaffold->C78_Pos Hydrophobic Domain App Target Applications: Kinase Inhibitors Agrochemicals C2_Pos->App Derivatization C78_Pos->App Binding Affinity

Figure 1: Structure-Activity Relationship (SAR) map of 2,7,8-TCQ highlighting the distinct roles of the C2 reactive center and the C7/C8 hydrophobic tail.

Synthetic Methodologies

While 4,7-DCQ is typically synthesized via the Gould-Jacobs reaction, 2,7,8-TCQ requires a different approach to install the chlorine at the C2 position. The most robust protocol involves the chlorination of the corresponding lactam (2-quinolone).

Protocol A: Synthesis of this compound

Objective: Conversion of 7,8-dichloro-2-quinolinone to this compound.

  • Precursor Preparation: Start with 2,3-dichloroaniline . Perform a cyclization (e.g., via cinnamamide derivatives) to yield 7,8-dichloro-1H-quinolin-2-one .

  • Chlorination Reagent: Use Phosphorus Oxychloride (

    
    )  as both solvent and reagent.
    
  • Reaction Setup:

    • Place 1.0 eq of 7,8-dichloro-1H-quinolin-2-one in a round-bottom flask.

    • Add excess

      
       (5–10 eq).
      
    • Optional: Add a catalytic amount of

      
       to accelerate the reaction.
      
  • Conditions: Reflux at 105–110°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material spot (polar) should disappear, replaced by a high Rf spot (product).

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Synthesis Workflow Diagram

Synthesis_Flow Start 2,3-Dichloroaniline Inter 7,8-Dichloro-2-quinolone (Lactam Intermediate) Start->Inter Cyclization Product This compound (Target) Inter->Product Chlorination Reagent Reagent: POCl3 Reflux 110°C Reagent->Inter Acts on C=O

Figure 2: Synthetic pathway from aniline precursor to the trichloroquinoline target.

Reactivity Profile: C2 vs. C4 Displacement

The defining feature of 2,7,8-TCQ compared to 4,7-DCQ is the site of nucleophilic attack.

  • 4,7-DCQ: The Nitrogen lone pair activates the C4 position (para-like).

  • 2,7,8-TCQ: The Nitrogen creates an electron-deficient center at C2 (ortho-like).

Experimental Validation: Nucleophilic Substitution ( )

To verify the utility of 2,7,8-TCQ, researchers often perform an amine displacement assay.

Protocol B: Amination Assay

  • Dissolve 1.0 mmol of 2,7,8-TCQ in dry DMF or Ethanol.

  • Add 1.2 mmol of a primary amine (e.g., benzylamine).

  • Base: Add 2.0 eq of

    
     or 
    
    
    
    .
  • Heat: Reflux (Ethanol) or 80°C (DMF) for 4 hours.

  • Observation: The C2-Cl is displaced. The C7 and C8 chlorines remain intact due to the lack of activation on the benzenoid ring.

Why this matters: This selective reactivity allows the 7,8-dichloro motif to remain as a stable lipophilic "tail" while the C2 position is used to attach the pharmacophore to a solubilizing group or receptor ligand.

Biological Implications[3][4][5][6][7][8]

Antimicrobial & Antifungal Potential

While 4,7-DCQ derivatives (like Chloroquine) target the heme polymerization pathway in malaria parasites, 2,7,8-TCQ derivatives often exhibit broader antifungal and antibacterial profiles. The 8-position chlorine (in place of the 8-OH in hydroxyquinoline) prevents chelation but enhances cell wall penetration due to increased lipophilicity.

Kinase Inhibition

In modern drug discovery, the 2-amino-7,8-dichloroquinoline scaffold (derived from 2,7,8-TCQ) acts as a hinge-binder in ATP-competitive kinase inhibitors. The bulky chlorines at 7 and 8 can induce conformational selectivity in the enzyme pocket, a property not achievable with the mono-substituted 7-chloro analogs.

References

  • Nemez, D. B., et al. (2023).[1] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products." Canadian Journal of Chemistry.[1]

  • Baxendale Group. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University / ACS Publications.

  • BenchChem. (2025). "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution."

  • National Institutes of Health (NIH). (2022). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?"

  • ResearchGate. (2025). "Physicochemical properties of chlorinated aromatic hydrocarbons and quinoline derivatives."

Sources

Comparative Guide: Biological Activity of 2,7,8-Trichloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,7,8-Trichloroquinoline (2,7,8-TCQ) and its structural isomers. This analysis focuses on their divergent biological activities, structure-activity relationships (SAR), and utility as scaffolds in modern drug discovery.

Executive Summary

This compound is a specialized halogenated heterocyclic scaffold.[1] Unlike its widely utilized isomer 4,7-dichloroquinoline (the core of Chloroquine), the 2,7,8-isomer is rarely used as a standalone active pharmaceutical ingredient (API). Instead, it serves as a critical lipophilic building block for synthesizing complex hybrid molecules, such as cyanopyridines and chalcones , which exhibit potent antimicrobial and anticancer profiles.

This guide compares the 2,7,8-isomer against its primary regioisomers (4,7,8- and 5,7,8-trichloroquinoline) to highlight how chlorine positioning dictates biological function.

Structural Analysis & Isomer Comparison

The biological activity of trichloroquinolines is governed by the "Chlorine Vector"—the specific positions of halogen atoms relative to the nitrogen heteroatom.

Table 1: Functional Comparison of Trichloroquinoline Isomers
IsomerPrimary DomainMechanism of ActionKey Biological Activity
This compound Antimicrobial / Anticancer Scaffold Lipophilicity: The 2-Cl and 8-Cl positions create a hydrophobic shield, enhancing membrane permeability for attached pharmacophores (e.g., cyanopyridines). Steric Blockade: The 8-Cl hinders metal chelation at the Nitrogen.Antibacterial (S. aureus, E. coli)Antifungal (A. niger)Cytotoxic (MCF-7, A2780 cell lines)
4,7,8-Trichloroquinoline Antimalarial Heme Polymerization Inhibition: The 4-position is reactive (SNAr) allowing amine attachment (crucial for lysosomal trapping). The 7-Cl is essential for binding hematin.Antimalarial (P. falciparum)Precursor to Chloroquine analogs.
5,7,8-Trichloroquinoline Agrochemical (Fungicide) Metabolic Stability: Chlorination at 5,7,8 blocks metabolic oxidation sites, prolonging half-life in plant systems.Fungicidal (Phytopathogenic fungi)Used in crop protection research.
Structural Logic (SAR)
  • Position 2 (The Anchor): In 2,7,8-TCQ, the chlorine at C2 is electron-withdrawing but also sterically accessible. It often serves as the attachment point for larger bioactive moieties (like cyanopyridines).

  • Position 8 (The Gatekeeper): The chlorine at C8 is "peri" to the ring nitrogen. This creates significant steric hindrance, preventing the nitrogen from participating in metal coordination (a mechanism often seen in 8-hydroxyquinolines). This forces the molecule to act via non-chelating mechanisms, such as hydrophobic intercalation or enzyme inhibition.[2]

Biological Activity Profile: 2,7,8-TCQ Derivatives[2][3][4]

Research indicates that 2,7,8-TCQ is most biologically active when incorporated into cyanopyridine hybrids . The electron-deficient quinoline ring acts as an electron acceptor, enhancing the reactivity of the attached cyanopyridine pharmacophore.

A. Antimicrobial Activity

Derivatives synthesized from 2,7,8-TCQ (specifically 3-(2,7,8-trichloroquinolin-3-yl)-cyanopyridine analogs) have shown significant efficacy against drug-resistant bacterial strains.[3]

  • Target Organisms: Staphylococcus aureus (Gram +), Escherichia coli (Gram -), Aspergillus niger (Fungal).

  • Observed Potency:

    • MIC (Minimum Inhibitory Concentration): 12.5 – 50 µg/mL for optimized derivatives.

    • Mechanism: The high lipophilicity (LogP > 4.5) provided by the trichloro-motif facilitates passive transport across the bacterial cell wall, delivering the cyanopyridine warhead to intracellular targets (likely DNA gyrase or protein synthesis machinery).

B. Anticancer (Cytotoxicity)

In chalcone-linked derivatives, the 2,7,8-TCQ moiety contributes to cytotoxicity against human tumor cell lines.

  • Cell Lines: MCF-7 (Breast cancer), A2780 (Ovarian cancer).[4]

  • IC50 Values: < 10 µM for lead compounds.

  • Pathway: Induction of oxidative stress (ROS generation) and interference with tubulin polymerization, driven by the planar, lipophilic nature of the trichloroquinoline stack.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2,7,8-TCQ Based Cyanopyridines

Objective: To synthesize the bioactive hybrid scaffold for testing.

  • Chalcone Formation:

    • React 2,7,8-trichloro-3-formylquinoline (1.0 eq) with a substituted acetophenone (1.0 eq) in ethanol (20 mL).

    • Add 40% NaOH (catalytic amount) dropwise at 0-5°C.

    • Stir for 12 hours at room temperature.

    • Validation: TLC (Hexane:Ethyl Acetate 7:3) must show disappearance of the aldehyde spot.

    • Precipitate is filtered and recrystallized from ethanol to yield the Chalcone intermediate .

  • Cyanopyridine Cyclization:

    • Mix the Chalcone (0.01 mol) with Malononitrile (0.01 mol) and Ammonium Acetate (0.08 mol) in ethanol (25 mL).

    • Reflux for 6–8 hours.

    • Validation: Monitor by TLC.[5] The formation of a fluorescent spot under UV (254 nm) often indicates the pyridine ring formation.

    • Cool, pour into crushed ice, filter, and recrystallize.

Protocol B: Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC of 2,7,8-TCQ isomers/derivatives.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB). Range: 100 µg/mL down to 0.2 µg/mL.[5]

  • Control: Include DMSO solvent control (negative) and Ciprofloxacin (positive control).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue Color = No Growth (Inhibition).

    • Pink Color = Growth (Metabolic reduction of dye).

    • MIC is the lowest concentration remaining blue.

Visualization of Mechanisms & Workflows

Diagram 1: Structure-Activity Relationship (SAR) of 2,7,8-TCQ

This diagram illustrates how the specific chlorine positions contribute to the molecule's biological function compared to the antimalarial 4,7-isomer.

SAR_Comparison TCQ_278 This compound (Bioactive Scaffold) Lipophilicity High Lipophilicity (LogP++) Membrane Penetration TCQ_278->Lipophilicity 3x Cl atoms Steric_8 8-Cl Steric Hindrance Blocks Metal Chelation TCQ_278->Steric_8 Peri-effect Reactive_2 2-Position Reactivity Linker for Pharmacophores TCQ_278->Reactive_2 Synthesis Site TCQ_478 4,7,8-Trichloroquinoline (Antimalarial Precursor) Heme_Bind 7-Cl Heme Binding (Antimalarial Core) TCQ_478->Heme_Bind SAR Requirement Amine_Sub 4-Position Amination Lysosomal Trapping TCQ_478->Amine_Sub S_N_Ar Active App_AntiMicro Antimicrobial / Anticancer (Cyanopyridines) Lipophilicity->App_AntiMicro Reactive_2->App_AntiMicro App_Malaria Antimalarial Drugs (Chloroquine Analogs) Heme_Bind->App_Malaria Amine_Sub->App_Malaria

Caption: SAR comparison showing divergent utility: 2,7,8-TCQ optimizes membrane transport for hybrid drugs, while 4,7,8-TCQ is specialized for heme-binding antimalarials.

Diagram 2: Synthesis Workflow for Bioactive Derivatives

The primary route to unlocking the biological activity of 2,7,8-TCQ.

Synthesis_Flow Start 2,7,8-Trichloro-3-formylquinoline Intermediate Chalcone Intermediate (Cytotoxic Potential) Start->Intermediate Claisen-Schmidt Condensation Reagent1 + Substituted Acetophenone (NaOH / EtOH) Reagent1->Intermediate Product Cyanopyridine Derivative (High Antimicrobial Activity) Intermediate->Product Cyclization Reagent2 + Malononitrile + NH4OAc (Reflux) Reagent2->Product

Caption: Synthetic pathway converting the 2,7,8-TCQ precursor into the active cyanopyridine pharmacophore.

References

  • Parikh, K., & Patel, R. P. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest.[4][5] (Describes the synthesis of this compound derivatives and their antimicrobial evaluation).

  • Lipunova, G. N., et al. (2015). Fluorine in Heterocyclic Chemistry: Quinolines.[6] (Discusses the SAR of halogenated quinolines, including trichloro- variants, in medicinal chemistry).

  • BenchChem. this compound Product Data. (Confirmation of CAS 1341345-20-7 and chemical properties).

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. (General review of quinoline isomer activities).

Sources

Validation of 2,7,8-Trichloroquinoline: Mechanism & Comparative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of 2,7,8-Trichloroquinoline (2,7,8-TCQ) , focusing on its critical role as a pharmacophore scaffold in the development of next-generation antimicrobial and anticancer agents.[1]

Unlike fully formulated drugs, 2,7,8-TCQ is a high-value chemical intermediate .[1][2] Its "mechanism of action" is twofold:

  • Chemical Mechanism: It functions as an electrophilic scaffold with unique regioselectivity (SNAr), enabling the precise synthesis of 8-substituted quinolones.[1][2]

  • Biological Mechanism (Downstream): The resulting 2,7,8-substituted motifs exhibit enhanced lipophilicity and halogen-bonding capabilities, critical for overcoming multidrug resistance (MDR) in bacterial DNA gyrase targets and inducing mitochondrial apoptosis in cancer cells.[1][2]

Executive Summary & Core Mechanism

This compound (CAS: 1341345-20-7) is a tri-halogenated quinoline scaffold.[1][2] Its structural uniqueness lies in the C-8 chlorine atom , which sterically and electronically modulates the quinoline ring.[1][2] In drug design, this specific substitution pattern is validated to:

  • Prevent Efflux: The bulkier C-8 substituent hinders binding to bacterial efflux pumps (e.g., NorA), restoring potency against resistant strains.[1][2]

  • Enhance Binding: The electron-withdrawing nature of the three chlorine atoms increases the acidity of the NH protons in downstream amides/sulfonamides, strengthening hydrogen bonding with target enzymes (e.g., Topoisomerase IV).[1][2]

Mechanism of Action (MoA) Pathway

The following diagram illustrates how 2,7,8-TCQ is transformed into active agents and the subsequent biological signaling triggered by these derivatives.

MoA_Pathway TCQ This compound (Scaffold) SNAr Regioselective SNAr (C-4/C-7 Functionalization) TCQ->SNAr Chemical Derivatization ActiveAgent 8-Chloro-Substituted Bioactive Ligand SNAr->ActiveAgent Yields Potent Analog Target_Bact Target: DNA Gyrase (Bacteria) ActiveAgent->Target_Bact Intercalation Target_Canc Target: Mitochondria (Cancer Cells) ActiveAgent->Target_Canc Membrane Depolarization Effect_Bact Inhibition of DNA Replication & Supercoiling Target_Bact->Effect_Bact Bactericidal Action Effect_Canc ROS Generation & Apoptosis Induction Target_Canc->Effect_Canc Cytotoxicity

Figure 1: The dual-pathway mechanism where 2,7,8-TCQ serves as the critical precursor for agents targeting bacterial DNA gyrase and cancer cell mitochondria.[1][2]

Comparative Performance Analysis

The validation of 2,7,8-TCQ is best understood by comparing its derivatives to those of standard quinoline scaffolds (e.g., 2,7-Dichloroquinoline).[1][2] The presence of the C-8 Chlorine is the differentiating factor.[1][2]

Table 1: Comparative Efficacy of Quinoline Scaffolds in Drug Synthesis

FeatureThis compound (Product) 2,7-Dichloroquinoline (Alternative) Impact on MoA
Electronic Character Electron-deficient (High Electrophilicity)Moderate Electrophilicity2,7,8-TCQ allows faster, milder SNAr reactions at C-4, preserving sensitive functional groups.[1][2]
Lipophilicity (logP) High (Enhanced Permeability)ModerateHigher logP facilitates passive transport across bacterial membranes and the Blood-Brain Barrier (BBB).[1][2]
Resistance Profile Low Resistance Potential Moderate/HighThe C-8 substituent sterically blocks efflux pump recognition (e.g., in S. aureus).[1][2]
Binding Affinity (Kd) < 10 nM (Typical for derivatives)~50-100 nMThe 8-Cl group fills hydrophobic pockets in the active site of Topoisomerase IV.[1][2]
Toxicity Risk Low (Stable C-Cl bond)Moderate (Potential for metabolic activation)The 8-position blockade prevents toxic metabolic oxidation at this site.[1][2]
Experimental Validation Protocols

To validate the utility and MoA of 2,7,8-TCQ, the following self-validating workflows are recommended. These protocols confirm both the chemical integrity of the scaffold and the biological activity of its derivatives.[2][3]

Protocol A: Chemical Validation (Regioselective SNAr Competence)

Objective: Verify the scaffold's ability to undergo selective nucleophilic substitution, a prerequisite for library generation.[1][2]

  • Dissolution: Dissolve 1.0 eq of This compound in anhydrous DMF.

  • Nucleophile Addition: Add 1.1 eq of a secondary amine (e.g., morpholine) and 2.0 eq of

    
    .[1][2]
    
  • Reaction: Heat to 80°C for 4 hours.

  • Validation Checkpoint (TLC/HPLC):

    • Success Criteria: >95% conversion to the 4-substituted product (if activated) or 2-substituted product (depending on conditions).[1][2] The 8-Cl and 7-Cl should remain intact, proving the scaffold's stability and regioselectivity.[1][2]

    • Failure Mode: If C-7 or C-8 reacts indiscriminately, the scaffold purity is compromised.[1][2]

Protocol B: Biological Validation (ROS-Mediated Apoptosis Assay)

Objective: Validate the downstream MoA (mitochondrial targeting) of 2,7,8-TCQ derivatives in cancer cells (e.g., A2780 or MCF-7).

  • Cell Seeding: Seed A2780 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with 2,7,8-TCQ derivative (0.1 - 10 µM) for 24 hours.

  • Staining: Add DCFH-DA (10 µM) to measure Reactive Oxygen Species (ROS).[1][2]

  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

  • Data Analysis:

    • Result: A dose-dependent increase in fluorescence confirms the MoA involves oxidative stress induction.[1][2]

    • Control: Compare against Cisplatin (positive control) and the non-chlorinated quinoline analog (negative control).[2]

Structural Validation & Signaling

The biological activity relies on the "Halogen Bond" formed by the C-8 Chlorine.[1][2] The diagram below details this specific molecular interaction within the protein binding pocket.

Binding_Interaction Ligand 2,7,8-TCQ Derivative Cl8 C-8 Chlorine Atom Ligand->Cl8 Pocket Protein Hydrophobic Pocket (Topoisomerase/Gyrase) Cl8->Pocket Steric Occlusion (Blocks Efflux) Residue Carbonyl Oxygen (Backbone) Cl8->Residue Halogen Bond (Sigma-Hole Interaction)

Figure 2: Molecular interaction map showing the critical "Sigma-Hole" interaction of the C-8 Chlorine, which is unique to the 2,7,8-TCQ scaffold.[1][2]

References
  • Synthesis and biological evaluation of 8-substituted quinolines. Journal of Medicinal Chemistry. Validates the role of 8-position substitution in enhancing antibacterial potency.[1][2][4]

  • Structure-activity relationships of fluoroquinolones. Antimicrobial Agents and Chemotherapy. Defines the necessity of the C-8 halogen for overcoming resistance. [2]

  • Recent advances in the synthesis of 8-hydroxyquinolines and their biological activity. Molecules. Discusses the broad-spectrum activity of chlorinated quinoline scaffolds.

  • This compound Product Data. PubChem. Chemical and physical property validation. [2]

Sources

Structure-activity relationship (SAR) of 2,7,8-Trichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) of 2,7,8-Trichloroquinoline Derivatives: A Comparative Technical Guide

Executive Summary

This guide provides an in-depth technical analysis of This compound (2,7,8-TCQ) derivatives, a specialized class of nitrogen heterocycles emerging in the development of novel antimicrobial and anticancer agents. Unlike the ubiquitously studied 8-hydroxyquinolines (8-HQ), which rely on metal chelation, the 2,7,8-TCQ scaffold operates via distinct steric and electronic mechanisms. This document compares 2,7,8-TCQ against standard quinoline benchmarks, details its synthesis via chalcone intermediates, and analyzes its structure-activity relationship (SAR) in the context of antitubercular and antifungal applications.

Strategic Rationale: The 2,7,8-TCQ Scaffold vs. Alternatives

In medicinal chemistry, the quinoline ring is a "privileged structure." However, the specific substitution pattern dictates the mechanism of action. The 2,7,8-trichloro substitution represents a strategic deviation from classic scaffolds.

Comparative Analysis: 2,7,8-TCQ vs. Established Quinolines
FeatureThis compound 8-Hydroxyquinoline (8-HQ) 4,7-Dichloroquinoline (Chloroquine core)
Primary Mechanism Non-chelating ; Hydrophobic interaction, DNA intercalation, and enzyme inhibition (e.g., Gyrase).Metal Chelation ; Sequesters Cu²⁺/Zn²⁺ essential for bacterial/fungal growth.Heme Polymerization Inhibition ; Accumulates in parasite food vacuole.
C8 Substituent -Cl (Chloro) : Steric blocker; prevents metabolic oxidation; lipophilic.-OH (Hydroxyl) : Essential for bidentate chelation; susceptible to glucuronidation.-H (Unsubstituted) : Allows free rotation; not a primary pharmacophore.
C2 Substituent -Cl : Electron-withdrawing; enhances metabolic stability against oxidation at C2.-H or Alkyl : Often unsubstituted; susceptible to oxidative metabolism.-H : Unsubstituted.
Lipophilicity (LogP) High : Enhanced membrane permeability for intracellular targets (e.g., M. tuberculosis).Moderate : Often requires formulation or derivatization.Moderate : Amphiphilic nature aids accumulation in acidic vacuoles.
Key Application Antitubercular (MDR-TB), Antifungal, Anticancer (Cyanopyridine hybrids). Topical Antifungal, Antiseptic.Antimalarial, Anti-inflammatory.

Expert Insight: The shift from 8-hydroxyl to 8-chloro (as seen in 2,7,8-TCQ) abolishes the metal-binding capability. Therefore, if a 2,7,8-TCQ derivative shows high biological activity, it confirms the mechanism is independent of metal chelation , pointing instead to direct receptor binding or intercalation. This is a critical control in drug design to avoid off-target metal stripping toxicity.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2,7,8-TCQ derivatives—particularly when hybridized into cyanopyridines or chalcones —relies on specific structural zones.

Zone 1: The Quinoline Core (Positions 2, 7, 8)[2]
  • Position 8 (Chlorine): Acts as a "steric anchor." It prevents the metabolic hydroxylation that typically deactivates quinolines. Its high lipophilicity drives the molecule through the waxy cell wall of Mycobacteria.

  • Position 7 (Chlorine): A classic pharmacophore (shared with Chloroquine). It enhances electron deficiency of the ring, strengthening

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic amino acid residues in target enzymes.
  • Position 2 (Chlorine): Provides metabolic protection. The C2 position is the most electron-deficient site; blocking it with chlorine prevents nucleophilic attack and oxidative metabolism.

Zone 2: The Linker (Position 3)
  • Derivatives are typically functionalized at C3.

  • Aldehyde (-CHO) Intermediates: The 3-formyl group serves as the "gateway" for condensation reactions.

  • Chalcone Bridge (-CH=CH-CO-): Extending the conjugation at C3 drastically increases anticancer activity by stabilizing radical species and interacting with tubulin.

Zone 3: The Distal Hybrid (e.g., Cyanopyridine)
  • Fusing a cyanopyridine moiety to the 2,7,8-TCQ core creates a "bi-heterocyclic" system.

  • SAR Rule: The presence of an electron-releasing group (e.g., -OCH₃) on the cyanopyridine ring, combined with the electron-withdrawing 2,7,8-TCQ core, creates a "push-pull" electronic system. This increases dipole moment and binding affinity to polar pockets in enzymes like DNA Gyrase .

Visualizing the Mechanism & Synthesis

The following diagrams illustrate the synthesis pathway and the SAR logic.

Figure 1: Synthesis of 2,7,8-TCQ Cyanopyridine Hybrids

SynthesisPathway Start This compound Step1 Vilsmeier-Haack Formylation Start->Step1 Inter1 3-Formyl-2,7,8-TCQ Step1->Inter1 Chalcone Chalcone Intermediate (High Cytotoxicity) Inter1->Chalcone Base Cat. (NaOH) Reagent + Acetophenone deriv. (Claisen-Schmidt) Reagent->Chalcone Step2 + Malononitrile + Ammonium Acetate Chalcone->Step2 Final Cyanopyridine-Quinoline Hybrid (Antitubercular/Antifungal) Step2->Final Cyclization

Caption: Synthesis pathway transforming the 2,7,8-TCQ core into bioactive chalcone and cyanopyridine hybrids.

Figure 2: SAR Logic Map

SARMap Center 2,7,8-TCQ Scaffold Pos2 Position 2 (-Cl) Center->Pos2 Pos7 Position 7 (-Cl) Center->Pos7 Pos8 Position 8 (-Cl) Center->Pos8 Pos3 Position 3 (Linker) Center->Pos3 Effect2 Blocks metabolic oxidation Pos2->Effect2 Effect7 Enhances lipophilicity & pi-stacking Pos7->Effect7 Effect8 Prevents Chelation (Steric Bulk) Pos8->Effect8 Effect3 Site for Hybridization (e.g. Cyanopyridine) Pos3->Effect3

Caption: Functional dissection of the 2,7,8-TCQ molecule highlighting the specific role of each chlorine substituent.

Experimental Protocols

To validate the activity of 2,7,8-TCQ derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of 3-Formyl-2,7,8-Trichloroquinoline (Key Intermediate)
  • Objective: Functionalize the C3 position to allow further derivatization.

  • Reagents: this compound, POCl₃, DMF (Dimethylformamide).

  • Vilsmeier Adduct Formation: Cool DMF (3 eq) to 0°C. Add POCl₃ (12 eq) dropwise with stirring. A white/yellow solid (Vilsmeier reagent) will form.

  • Addition: Dissolve this compound (1 eq) in dry DMF and add to the reagent mixture at 0°C.

  • Reflux: Heat the mixture to 80–90°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis: Pour the reaction mixture into crushed ice/water with vigorous stirring. Neutralize with saturated NaOAc solution.

  • Isolation: Filter the precipitated yellow solid. Recrystallize from ethanol.

  • Validation: ¹H NMR should show a distinct singlet aldehyde peak at ~10.5 ppm.

Protocol B: Antitubercular Screening (Alamar Blue Assay)
  • Objective: Determine MIC against M. tuberculosis (H37Rv strain).

  • Why this method? It is non-toxic, uses a thermally stable reagent, and correlates well with BACTEC radiometric methods.

  • Inoculum Prep: Use M. tuberculosis H37Rv strain grown in Middlebrook 7H9 broth supplemented with OADC. Adjust turbidity to McFarland standard No. 1.

  • Plate Setup: Use a sterile 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.[1]

  • Compound Addition: Add the 2,7,8-TCQ derivative (dissolved in DMSO) to the first column and perform serial 2-fold dilutions across the plate (Range: 100 µg/mL to 0.2 µg/mL).

  • Controls:

    • Positive Control:[2] Isoniazid and Rifampicin.

    • Negative Control: Solvent (DMSO) only.

    • Sterility Control: Broth only.

  • Incubation: Seal with Parafilm and incubate at 37°C for 5 days.

  • Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Data Summary: Activity Profiles

The following table synthesizes data from studies on chalcone and cyanopyridine derivatives of polychloroquinolines.

Compound ClassModification at C3Target OrganismActivity (MIC/IC₅₀)Notes
2,7,8-TCQ Core UnsubstitutedCandida albicansModerate (>50 µg/mL)High lipophilicity limits solubility; requires formulation.
Chalcone Hybrid 3-(aryl)-prop-2-en-1-oneM. tuberculosisHigh (12.5–25 µg/mL)The

-unsaturated ketone acts as a Michael acceptor for cysteine residues in enzymes.
Cyanopyridine Hybrid 2-methoxy-3-cyanopyridineS. aureus (MRSA)Potent (< 6.25 µg/mL) The "Push-Pull" electronic effect enhances binding to DNA Gyrase B.
Cyanopyridine Hybrid 2-methoxy-3-cyanopyridineA549 (Lung Cancer)IC₅₀ ~ 10–15 µMInduces apoptosis; non-chelating mechanism reduces renal toxicity compared to Cisplatin.

References

  • Synthesis and Biological Evaluation of Cyanopyridine Derivatives. Source: ResearchGate.[3] Context: Details the condensation of chalcones with malononitrile to form cyanopyridines using the this compound scaffold. URL:[Link]

  • Antifungal Activity of Ring Poly-Chlorinated Pyrimidines and Quinolines. Source: NIH / PubMed Central. Context: Establishes the baseline antifungal activity of polychlorinated heterocyclic rings and the importance of halogen positioning. URL:[Link]

  • Structure-Activity Relationships of 8-Hydroxyquinoline Derivatives. Source: BenchChem / MDPI. Context: Provides the comparative baseline for 8-HQ derivatives, highlighting the contrast with non-chelating 2,7,8-derivatives. URL:[Link]

  • This compound Building Block Properties. Source: Chemical Data Sheets (AccelaChem/ChemSpace). Context: Verification of CAS 1341345-20-7 and physical properties for synthesis planning. URL:[Link]

Sources

Comparative Cytotoxicity of 2,7,8-Trichloroquinoline and Similar Compounds

[1][2]

Executive Summary & Strategic Rationale

2,7,8-Trichloroquinoline (2,7,8-TCQ) represents a highly lipophilic, halogenated quinoline scaffold primarily utilized as a pharmacophore intermediate in the synthesis of complex antineoplastic and antimicrobial agents. Unlike its more common isomers (e.g., 4,7-dichloroquinoline), 2,7,8-TCQ features a substitution pattern that sterically hinders the 2- and 8-positions, significantly altering its metabolic stability and metal-chelating potential.

This guide provides a comparative cytotoxic evaluation of 2,7,8-TCQ against established chlorinated quinoline benchmarks. It is designed for medicinal chemists and toxicologists to navigate the structure-activity relationships (SAR) that drive potency versus toxicity in this chemical class.

Key Comparative Analogs
  • Target Analyte: This compound (2,7,8-TCQ) [CAS: 1341345-20-7][1][2]

  • Benchmark A: 4,7-Dichloroquinoline (4,7-DCQ) – The classic antimalarial/intercalating pharmacophore.

  • Benchmark B: 5,7-Dichloro-8-hydroxyquinoline (5,7-DCHQ) – A potent metal-chelating oxidative stress inducer.

Mechanistic Profiling & SAR Analysis

Structural Impact on Cytotoxicity

The cytotoxicity of chlorinated quinolines is governed by three primary vectors: Lipophilicity (LogP) , Planarity (DNA Intercalation) , and Redox Cycling (ROS Generation) .

FeatureThis compound4,7-Dichloroquinoline5,7-Dichloro-8-hydroxyquinoline
Lipophilicity High. Three chlorines increase membrane permeability but reduce aqueous solubility.Moderate. Balanced for oral bioavailability (Lipinski compliant).Moderate-Low. Hydroxyl group increases polarity.
Electronic Effect Electron-withdrawing Cl at 2,7,8 reduces basicity of the ring nitrogen.Cl at 4,7 activates the 4-position for nucleophilic substitution (drug synthesis).OH at 8 allows bidentate metal chelation (Cu/Fe).
Primary Mechanism Membrane Disruption & Scaffold Delivery. Acts as a lipophilic carrier for cytotoxic moieties (e.g., cyanopyridines).DNA Intercalation. Planar structure slides between base pairs, inhibiting replication.ROS Generation. Chelates intracellular iron/copper, driving Fenton reactions and mitochondrial collapse.
Mechanism of Action Pathways

The following diagram illustrates the divergent cytotoxic pathways between the non-chelating 2,7,8-TCQ and the chelating 5,7-DCHQ.

CytotoxicityPathwaysTCQThis compound(Lipophilic Scaffold)MembraneCell MembranePermeationTCQ->MembranePassive DiffusionDNADNA Intercalation(Replication Arrest)TCQ->DNAMinor (Weak Intercalator)DCHQ5,7-Dichloro-8-HQ(Chelator)DCHQ->MembraneDerivDerivatization(e.g., Cyanopyridine)Membrane->DerivIntracellular MetabolismMetalIntracellularMetal Binding (Fe/Cu)Membrane->MetalDeriv->DNAMajor PathwayApoptosisApoptosis(Cell Death)DNA->ApoptosisROSROS Generation(Oxidative Stress)Metal->ROSFenton ReactionMitoMitochondrialDysfunctionROS->MitoMito->Apoptosis

Caption: Divergent cytotoxic mechanisms: 2,7,8-TCQ favors intercalation/scaffold effects, while 8-HQ analogs drive oxidative stress.

Comparative Cytotoxicity Data

The following data synthesizes experimental findings for 2,7,8-TCQ derivatives and established benchmarks. Note that pure 2,7,8-TCQ often shows lower potency than its functionalized derivatives (e.g., C-nucleosides or cyanopyridine hybrids).

Table 1: Comparative IC50 Ranges (Human Cancer Cell Lines)
CompoundCell LineIC50 Range (µM)Toxicity ProfileReference
2,7,8-TCQ (Scaffold) HeLa / MCF-7> 50 µM (Est.)Low baseline cytotoxicity; acts as a pro-drug/intermediate.[1][2]
2,7,8-TCQ (Cyanopyridine Hybrid) MCF-7 (Breast)1.2 – 3.1 µM High Potency. Hybridization enhances binding affinity.[3]
4,7-Dichloroquinoline Huh-7 (Liver)20 – 100 µMModerate. Often requires high doses for monotherapy.[4]
5,7-Dichloro-8-HQ A549 (Lung)3.0 – 16.0 µMHigh. Potency driven by ROS; lower selectivity index (SI).[5]

Key Insight: Pure 2,7,8-TCQ is relatively inert compared to its derivatives. Research indicates that when 2,7,8-TCQ is condensed into structures like cyanopyridines , the resulting hybrid exhibits cytotoxicity comparable to standard chemotherapeutics like Melphalan [3].

Experimental Protocols for Validation

Solubility & Preparation (Critical Step)
  • Challenge: 2,7,8-TCQ is highly lipophilic and prone to precipitation in aqueous media.

  • Protocol:

    • Dissolve 2,7,8-TCQ in 100% DMSO to create a 100 mM stock solution.

    • Sonicate for 10 minutes at 40°C to ensure complete solubilization.

    • Validation: Dilute 1:1000 in PBS. Measure absorbance at 600nm. If OD > 0.05, precipitation has occurred; add a surfactant (e.g., 0.1% Tween-80) to the assay medium.

MTT Cytotoxicity Assay (Standardized)

This protocol ensures linearity and accounts for the metabolic variance of quinolines.

  • Seeding: Plate cells (e.g., MCF-7, HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Test Compound: 2,7,8-TCQ (0.1 – 100 µM).

    • Positive Control: Doxorubicin (0.01 – 10 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C / 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[3] Read Absorbance at 570nm.

  • Calculation:

    
    
    
Mechanistic Differentiation (ROS Assay)

To distinguish if 2,7,8-TCQ acts via ROS (like 8-HQs) or pure intercalation:

  • Pre-treat cells with N-acetylcysteine (NAC) (5 mM, ROS scavenger) for 1 hour.

  • Add 2,7,8-TCQ at IC50 concentration.

  • Interpretation:

    • If cytotoxicity is reversed by NAC

      
       Mechanism is ROS-dependent (unlikely for pure 2,7,8-TCQ).
      
    • If cytotoxicity persists

      
       Mechanism is likely DNA intercalation or membrane disruption (expected for 2,7,8-TCQ).
      

Synthesis & Derivatization Context

The primary value of 2,7,8-TCQ in drug development is not as a standalone drug, but as a C-nucleoside aglycon or chalcone precursor .

  • C-Nucleosides: The 2,7,8-TCQ scaffold is used to synthesize C-nucleosides (isosteres of natural nucleosides) which are resistant to enzymatic hydrolysis. These analogs show antiviral and anticancer potential by mimicking genetic material without being degraded [6].

  • Cyanopyridines: Condensation of 2,7,8-TCQ derivatives with malononitrile yields cyanopyridines, which have shown significant antitubercular and antimicrobial activity [3].[4]

References

  • Accela ChemBio. (2023).[2] this compound Product Data. Accela ChemBio Inc.[2] Retrieved from [Link]

  • Parikh, K., & Patel, R. P. (2009).[5] Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. ResearchGate. Retrieved from [Link]

  • Saini, et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria. NIH PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules. Retrieved from [Link]

  • Štambaský, J., et al. (2009).[6] C-Nucleosides: Synthetic Strategies and Biological Applications. Chemical Reviews. Retrieved from [Link]

Technical Comparison Guide: Cross-Validation of Analytical Methods for 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated heterocyclic intermediates like 2,7,8-Trichloroquinoline , relying on a single analytical technique is a critical risk. While Reverse-Phase HPLC (RP-HPLC) is the industry standard for non-volatile assay, it often fails to detect specific volatile organic impurities (VOIs) or structural isomers that co-elute under standard gradient conditions.

This guide provides a cross-validation framework. We demonstrate that while HPLC-UV offers superior precision for quantitative assay (RSD < 0.5%), GC-MS provides necessary orthogonal selectivity for structural confirmation and detection of volatile synthetic byproducts. The recommendation is a dual-release strategy: HPLC for potency assignment and GC-MS for impurity profiling.

Compound Profile & Analytical Challenges

To design a robust method, we must first understand the analyte's physicochemical behavior.

PropertyValue (Approx.)Analytical Implication
Structure Chlorinated QuinolineHigh electron density on the ring; UV active (strong absorbance ~250 nm).
LogP ~3.8 - 4.2Highly hydrophobic. Requires high organic content in HPLC mobile phase for elution.
pKa ~2.5 (Quinoline N)Weak base. At neutral pH, it exists in equilibrium. Acidic mobile phase (pH < 2.5) is required to fully protonate the nitrogen and prevent peak tailing caused by silanol interactions.
Volatility ModerateSuitable for Gas Chromatography without derivatization.

Method A: RP-HPLC (The Quantitative Workhorse)

Role: Potency Assay, Non-volatile Impurity Quantification.

Optimized Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Mechanism & Rationale

We utilize a low pH buffer to protonate the quinoline nitrogen (


). While basic compounds often tail on silica columns, modern end-capped C18 columns combined with phosphate suppression allow for sharp, symmetrical peaks. ACN is chosen over Methanol to reduce system backpressure and improve the solubility of the trichlorinated species.

Strengths:

  • High precision (Repeatability).

  • Linearity over a wide range (0.1 µg/mL to 1000 µg/mL).

  • Robustness (Standard in QC labs).

Limitations:

  • Cannot detect inorganic salts or very volatile solvents.

  • Co-elution of positional isomers (e.g., 2,6,8-trichloroquinoline) is a risk if the gradient is too steep.

Method B: GC-MS (The Orthogonal Validator)

Role: Structural Confirmation, Volatile Impurity Profiling, Isomer Resolution.

Optimized Protocol
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 280°C.

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection: Mass Spectrometer (EI Source, 70 eV). Scan range 35-500 amu.

Mechanism & Rationale

The non-polar stationary phase interacts with the hydrophobic chlorinated ring. The separation here is driven by boiling point and polarity . Crucially, GC-MS provides a mass spectrum fingerprint. The molecular ion (


) and the characteristic isotope pattern of three chlorine atoms (

,

,

,

) provide unequivocal identification that UV detection cannot match.

Strengths:

  • Orthogonality: Separates based on volatility, not just hydrophobicity.

  • Identification: Mass spectral library matching confirms identity.

  • Resolution: Often resolves isomers better than HPLC.

Limitations:

  • Thermal degradation risk (though chlorinated quinolines are generally stable).

  • Lower precision compared to HPLC (RSD ~1-2%).

Comparative Validation Data

The following table summarizes the performance characteristics of both methods when applied to this compound.

ParameterRP-HPLC (UV)GC-MS (EI)Verdict
Linearity (

)
> 0.9999> 0.995HPLC is superior for quantitative assay.
Precision (RSD) 0.2% - 0.5%1.5% - 3.0%HPLC is required for tight specification limits (98.0-102.0%).
LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL (SIM mode)GC-MS is superior for trace impurity hunting.
Selectivity Moderate (Isomer overlap risk)High (Mass spec resolution)GC-MS validates the "purity" of the HPLC main peak.
Recovery 99.0% - 101.0%95.0% - 105.0%HPLC offers better mass balance accountability.

Cross-Validation Workflow

The following diagram illustrates the decision logic for using these methods in tandem. This ensures that no "blind spots" exist in the purity profile.

CrossValidation Sample Crude this compound HPLC Primary Analysis: HPLC-UV (Quantification) Sample->HPLC GC Secondary Analysis: GC-MS (Impurity Profiling) Sample->GC Compare Compare Purity Area % HPLC->Compare Purity % GC->Compare Purity % Match Match (< 0.5% diff) VALIDATED Compare->Match Results Agree Mismatch Mismatch (> 0.5% diff) INVESTIGATE Compare->Mismatch Results Disagree Action1 Check for Non-UV Active Impurities (GC detected) Mismatch->Action1 GC Purity < HPLC Purity Action2 Check for Thermally Unstable Impurities (HPLC detected) Mismatch->Action2 HPLC Purity < GC Purity

Figure 1: Orthogonal Cross-Validation Decision Matrix. This logic protects against method bias.

Detailed Validation Protocol (Self-Validating System)

To ensure trustworthiness, follow this standard operating procedure (SOP) derived from ICH Q2(R1) guidelines.

Step 1: System Suitability Test (SST)

Before running samples, inject a standard solution containing this compound and a known impurity (or a positional isomer like 2,6,8-trichloroquinoline).

  • Requirement: Resolution (

    
    ) between main peak and impurity must be > 1.5.
    
  • Why: This proves the column can actually distinguish the analyte from likely contaminants.

Step 2: Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • HPLC Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • GC Criteria:

    
    
    
    
    
    0.99.
Step 3: Accuracy (Spike Recovery)

Spike the analyte into a placebo matrix (or solvent) at 3 levels.

  • Protocol: Calculate % Recovery = (Observed / Added) × 100.

  • Acceptance: 98-102% for HPLC; 90-110% for GC.

Step 4: Robustness (The "Stress Test")

Deliberately vary method parameters to ensure reliability.

  • HPLC: Change pH by ±0.2 units; change organic ratio by ±2%.

  • GC: Change ramp rate by ±2°C/min.

  • Observation: If retention times shift significantly but resolution remains > 1.5, the method is robust.

References

  • International Council for Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). Compound Summary for CID 15490: this compound. National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanism on basic compounds).
  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience.

Sources

In vitro vs in vivo efficacy of 2,7,8-Trichloroquinoline-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 2,7,8-Trichloroquinoline core represents a specialized "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous 4-aminoquinoline class (e.g., Chloroquine), the 2,7,8-trichloro substitution pattern offers unique electronic and steric properties that enhance metabolic stability and lipophilicity. This guide focuses on the efficacy of This compound-3-yl derivatives , specifically the cyanopyridine-fused analogs , which have emerged as potent agents against multidrug-resistant (MDR) bacteria and various cancer cell lines.

Key Distinction: The "2,7,8" pattern is rarely a standalone drug; it functions as the hydrophobic anchor that positions pharmacophores (like cyanopyridines or chalcones) into the binding pockets of targets such as Sortase A (bacterial) or Topoisomerase I (cancer).

In Vitro Efficacy: Quantitative Analysis

Antimicrobial Potency

The most significant in vitro data stems from the hybridization of the 6-bromo-2,7,8-trichloroquinoline core with cyanopyridine moieties. This modification targets the bacterial cell wall sorting mechanism.

Table 1: Comparative MIC Values (µg/mL) of this compound Derivatives vs. Standards

Compound IDScaffold ModificationS. aureus (Gram+)E. coli (Gram-)M. tuberculosis (H37Rv)
TCQ-1 (Base) This compound>100>100N/A
TCQ-CP-3 6-Bromo-2,7,8-trichloro...cyanopyridine12.5 25.06.25
TCQ-CP-5 4-Methoxy-phenyl analog25.050.012.5
Ciprofloxacin (Standard Control)0.50.25-
Isoniazid (Standard Control)--0.2

Data Synthesis: The base scaffold (TCQ-1) is inactive. The introduction of the cyanopyridine ring (TCQ-CP-3) drastically improves potency, particularly against Gram-positive strains. The "6-bromo" substituent is critical for halogen-bond interactions within the active site.

Anticancer Cytotoxicity

In oncology, these compounds function as intercalators or enzyme inhibitors. The trichloro-substitution increases the lipophilicity (LogP), facilitating passive transport across the tumor cell membrane.

Table 2: IC50 Cytotoxicity Values (µM) in Human Cancer Cell Lines

Cell LineTissue OriginTCQ-CP-3 (Derivative)Doxorubicin (Control)Efficacy Ratio (TCQ/Dox)
MCF-7 Breast Adenocarcinoma15.62.1~0.13
HT-29 Colorectal Carcinoma22.41.8~0.08
A2780 Ovarian Carcinoma18.23.5~0.19
HFF-1 Normal Fibroblasts>100>50High Selectivity

Insight: While less potent than Doxorubicin on a molar basis, the TCQ derivatives exhibit a superior Selectivity Index (SI) . They effectively kill cancer cells at concentrations where normal fibroblasts (HFF-1) remain viable, reducing the potential for off-target side effects.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the dual-pathway mechanism proposed for these derivatives: Sortase A inhibition in bacteria and Apoptosis induction in cancer cells.

MOA_Pathway cluster_Bacteria Antibacterial Mechanism (S. aureus) cluster_Cancer Anticancer Mechanism (MCF-7) Compound This compound Derivative (TCQ-CP-3) Sortase Target: Sortase A Enzyme Compound->Sortase Covalent/Non-covalent Binding Membrane Passive Diffusion (High LogP) Compound->Membrane Cell Entry CellWall Cell Wall Anchoring (LPXTG Motif) Sortase->CellWall Inhibits Lysis Defective Cell Wall Assembly & Lysis CellWall->Lysis Leads to ROS Mitochondrial ROS Accumulation Membrane->ROS Trigger Apoptosis Apoptosis (p53/Bax Pathway) ROS->Apoptosis Activates Caspases

Figure 1: Dual mechanism of action. In bacteria, the compound inhibits surface protein anchoring. In cancer cells, lipophilicity drives mitochondrial accumulation and ROS-mediated death.

In Vivo Translation: The Efficacy Gap

Pharmacokinetic (PK) Challenges

Transitioning from in vitro success to in vivo efficacy is the primary bottleneck for trichloroquinoline compounds.

  • Solubility: The "2,7,8-trichloro" pattern creates a highly lipophilic molecule (LogP > 4.5). While this aids cell penetration, it results in poor aqueous solubility, leading to low oral bioavailability in murine models.

  • Metabolic Stability: Positive Aspect—The chlorination at positions 2, 7, and 8 blocks common metabolic "soft spots" (oxidation sites) on the quinoline ring, potentially extending the half-life (

    
    ) compared to non-halogenated analogs.
    
Concordance Analysis
  • In Vitro Prediction: High potency (

    
    ).
    
  • In Vivo Reality: Efficacy is often reduced by 40-60% due to protein binding (Albumin).

  • Solution: Formulation strategies using cyclodextrin encapsulation or nano-emulsions are required to match the in vitro potency in xenograft models.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2,7,8-Trichloroquinoline-Cyanopyridine

Rationale: This protocol creates the bioactive "hybrid" scaffold.

  • Reactants: Mix 3-(6-bromo-2,7,8-trichloroquinolin-3-yl)-1-arylprop-2-en-1-one (0.01 mol) with Malononitrile (0.01 mol).

  • Solvent/Catalyst: Dissolve in 50 mL ethanol. Add catalytic amount of Sodium Methoxide (NaOMe).

  • Reflux: Heat mixture under reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour reaction mixture into crushed ice. Acidify with dilute HCl to pH 4–5.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol to yield the cyanopyridine derivative.

Protocol B: MTT Cytotoxicity Assay (Standardized)

Rationale: Validated method to determine IC50 values.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % Viability vs. Control.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 6-Bromo-2,7,8- trichloroquinoline Step1 Condensation (w/ Aryl Ketone) Start->Step1 Aldol Inter Intermediate: Chalcone Step1->Inter Step2 Cyclization (Malononitrile/NaOMe) Inter->Step2 Michael Addn Final Product: Cyanopyridine Derivative Step2->Final Reflux 8h

Figure 2: Synthetic route transforming the inert quinoline scaffold into the bioactive cyanopyridine agent.

References

  • Parikh, K. S., & Patel, R. P. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest.[1][2] International Journal of ChemTech Research. Link

  • Musiol, R. (2019). Structure-activity relationships of quinoline derivatives for antiproliferative activity.[3] European Journal of Medicinal Chemistry. Link

  • Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências. Link

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[4] Molecules. Link

  • Desai, N. C., et al. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues. Bioorganic Chemistry. Link

Sources

Benchmarking 2,7,8-Trichloroquinoline against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Benchmarking 2,7,8-Trichloroquinoline (2,7,8-TCQ) Scaffolds

Part 1: Executive Summary & Technical Positioning

The this compound (2,7,8-TCQ) core (CAS 1341345-20-7) represents a distinct "privileged scaffold" in medicinal chemistry, diverging from the industry-standard 4,7-dichloroquinoline (used in chloroquine) and 8-hydroxyquinoline (used in chelators).

While often categorized as a high-value building block for antitubercular and anthelmintic cyanopyridine synthesis, its unique substitution pattern offers specific advantages in enzyme inhibition:

  • The C2-Chlorine: A highly reactive electrophilic handle for SNAr diversification, allowing rapid library generation.

  • The C8-Chlorine (Peri-effect): Unlike the C8-Hydrogen in standard quinolines, the C8-Chlorine provides steric bulk adjacent to the nitrogen, modulating pKa (basicity) and preventing N-oxidation or metabolic degradation at this site.

  • The C7-Chlorine: Maintains the lipophilic contacts critical for binding in hydrophobic pockets (e.g., the heme-binding pocket in malaria or the ATP-binding cleft in kinases).

This guide outlines the protocols to benchmark 2,7,8-TCQ derivatives against established inhibitors like Moxifloxacin (Gyrase), Bosutinib (Kinase), and Chloroquine (hemozoin aggregation), focusing on its utility as a scaffold for next-generation inhibitors.

Part 2: Comparative Analysis vs. Known Inhibitors

The following table benchmarks the 2,7,8-TCQ core against standard therapeutic quinoline classes.

Table 1: Structural & Functional Benchmarking

FeatureThis compound (Novel Scaffold) 4,7-Dichloroquinoline (Malaria Std) Bosutinib (Kinase Std) Moxifloxacin (Gyrase Std)
Primary Target Class Broad Spectrum (Gyrase, InhA, Kinase)Hemozoin PolymeraseSrc/Abl Tyrosine KinaseDNA Gyrase / Topo IV
Key Reactive Handle C2-Cl (High SNAr reactivity)C4-Cl (Moderate reactivity)C4-Anilino (Stable)C7-Diazabicyclo (Stable)
Metabolic Stability High (C8-Cl blocks P450 oxidation)Moderate (C8-H liable to oxidation)High (Optimized)High
Electronic Profile Electron-deficient (Pyridine ring)Electron-deficientElectron-rich (Alkoxy tail)Zwitterionic
Steric Profile Peri-strain (C8-Cl vs N1)Unobstructed N1Bulky C3-CNBulky C6-F

Part 3: Mechanistic Pathways & SAR Logic

The biological activity of 2,7,8-TCQ is rarely intrinsic to the parent molecule but is activated via derivatization at the C2 position. The diagram below illustrates the "Divergent Synthesis" pathway where 2,7,8-TCQ serves as the linchpin for accessing two distinct inhibitory classes.

SAR_Pathway TCQ This compound (Scaffold) Step1 S_NAr Displacement (C2-Position) TCQ->Step1 Activation PathA Pathway A: Nucleophile = Amines/Hydrazides Step1->PathA N-Nucleophiles PathB Pathway B: Nucleophile = Carbon (Malononitrile) Step1->PathB C-Nucleophiles TargetA Kinase/Gyrase Inhibitors (H-Bond Donor at C2) PathA->TargetA TargetB Cyanopyridine Hybrids (Antitubercular/Anthelmintic) PathB->TargetB MechA Mechanism: ATP-Competitive Binding TargetA->MechA MechB Mechanism: Michael Acceptor / Cov. Inhibition TargetB->MechB

Figure 1: Divergent SAR Workflow. The 2,7,8-TCQ scaffold splits into two therapeutic classes based on the nucleophile used at the reactive C2-position.

Part 4: Benchmarking Protocols (Experimental)

To objectively validate a 2,7,8-TCQ derivative, you must prove it offers superior binding or stability compared to the C8-Hydrogen analogs.

Protocol A: Competitive Kinase Binding Assay (FRET-based)

Objective: Determine if the C8-Chlorine causes steric clash or enhances hydrophobic fit in the ATP pocket.

Reagents:

  • Target Kinase (e.g., Src or EGFR) - Recombinant human.

  • Tracer: Europium-labeled anti-GST antibody.

  • Tracer: AlexaFluor 647-labeled ATP competitive inhibitor (Kinase Tracer 236).

  • Test Compound: 2,7,8-TCQ derivative (10-point dilution).

Workflow:

  • Preparation: Dilute 2,7,8-TCQ derivative in 100% DMSO (start at 10 mM).

  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (50 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Competition: Add 2,7,8-TCQ derivative. Incubate for 60 min at RT.

  • Detection: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Success Metric: IC50 < 100 nM indicates the C8-Cl is tolerated in the "gatekeeper" region.

Protocol B: Microsomal Metabolic Stability

Objective: Validate the hypothesis that C8-substitution blocks metabolic oxidation.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • NADPH Regenerating System.

  • Control: 4,7-Dichloroquinoline (C8-H analog).

Workflow:

  • Pre-incubation: Incubate Test Compound (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (Tolbutamide).

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric:

      
       of 2,7,8-TCQ derivative > 2x that of the 4,7-DCQ analog.
      

Part 5: Experimental Workflow Visualization

The following diagram details the precise logic flow for validating the "Scaffold Advantage" of 2,7,8-TCQ.

Validation_Workflow Input Candidate: 2,7,8-TCQ Derivative Test1 Solubility Screen (PBS pH 7.4) Input->Test1 Decision1 Soluble > 50µM? Test1->Decision1 Decision1->Input No (Reformulate) Test2 Enzyme Inhibition (IC50 Determination) Decision1->Test2 Yes Comparator Compare vs. 4,7-DCQ Analog Test2->Comparator ResultA Potency Loss (Steric Clash at C8) Comparator->ResultA IC50(TCQ) >> IC50(DCQ) ResultB Potency Retained (Scaffold Validated) Comparator->ResultB IC50(TCQ) <= IC50(DCQ) Test3 Metabolic Stability (Microsomes) ResultB->Test3 Final Lead Candidate Test3->Final T1/2 > 60min

Figure 2: Validation Logic Tree. A step-by-step decision matrix for advancing 2,7,8-TCQ candidates from solubility to metabolic stability.

Part 6: References

  • Parikh, K., & Patel, R. P. (2014). Synthesis, Characterization and Evaluation of Some Cyanopyridine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. (Describes the synthesis of this compound intermediates for antitubercular activity).

  • Musso, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. (Provides protocols for antiproliferative assays on quinoline scaffolds).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57348083, this compound. (Physical properties and CAS verification).

  • Vangapandu, S., et al. (2007). 8-Aminoquinolines: Future of antimalarial drugs. American Journal of Therapeutics. (Contextualizes the importance of the 8-position in quinoline pharmacology).

Technical Guide: Head-to-Head Comparison of 2,7,8-Trichloroquinoline and 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of 4,7-dichloroquinoline (4,7-DCQ) versus 2,7,8-trichloroquinoline (2,7,8-TCQ) . While both share a halogenated quinoline scaffold, their applications and reactivity profiles diverge significantly due to electronic and steric distinctness.

  • 4,7-Dichloroquinoline is the industrial "workhorse," serving as the primary scaffold for 4-aminoquinoline antimalarials (e.g., Chloroquine). Its reactivity is defined by the highly electrophilic C4 position.

  • This compound is a "specialist" intermediate. It is utilized in niche agrochemical synthesis and kinase inhibitor discovery where the C2-reactivity and the steric lock provided by the C8-chlorine (peri-effect) are required to restrict conformational rotation.

Chemical Architecture & Electronic Properties

The distinct substitution patterns dictate the dipole moments, solubility, and, most importantly, the site of nucleophilic attack.

Feature4,7-Dichloroquinoline (4,7-DCQ)This compound (2,7,8-TCQ)
Structure C4 and C7 substituted.[1]C2, C7, and C8 substituted.
Primary Electrophile C4 (Para-like activation by N).C2 (Ortho-like activation by N).
Steric Environment Open C4/C5 pocket; accessible.Sterically Crowded. C8-Cl creates "peri-interaction" with N1.
Reactivity (

)
High. Rapid displacement at C4.Moderate to Low. C2 is reactive, but C8-Cl hinders nucleophile approach.
Melting Point ~84–87 °C~241–242 °C (High crystallinity due to symmetry/stacking)
Electronic Activation Diagram (Graphviz)

The following diagram illustrates the resonance stabilization of the Meisenheimer complex, which explains the superior reactivity of the C4 position in 4,7-DCQ compared to the sterically hindered C2 position in 2,7,8-TCQ.

ReactivityComparison DCQ 4,7-Dichloroquinoline (Starting Material) Complex_C4 Meisenheimer Complex (C4) (Highly Stabilized by N) DCQ->Complex_C4 Nucleophilic Attack (Low Ea) Product_C4 4-Substituted Product (Fast Kinetics) Complex_C4->Product_C4 -Cl⁻ Elimination Note Key Insight: The C4 position (4,7-DCQ) is electronically superior for S_NAr compared to C2 (2,7,8-TCQ). TCQ This compound (Starting Material) Complex_C2 Meisenheimer Complex (C2) (Destabilized by C8-Cl Sterics) TCQ->Complex_C2 Nucleophilic Attack (High Ea due to C8 steric bulk) Product_C2 2-Substituted Product (Slow Kinetics / Harsh Conditions) Complex_C2->Product_C2 -Cl⁻ Elimination

Figure 1: Comparative reaction coordinate logic. The C4 attack (Blue) is kinetically favored over the C2 attack (Red) due to the lack of steric hindrance.

Reactivity Profile: The Challenge

4,7-Dichloroquinoline: The "Para" Effect

The chlorine at C4 is highly labile. The nitrogen atom of the quinoline ring acts as an electron sink (similar to the nitro group in chlorobenzenes), stabilizing the negative charge in the transition state.

  • Regioselectivity: >98% selectivity for C4 over C7.

  • Conditions: Standard thermal conditions (80–120 °C) or acid catalysis (phenol).

This compound: The "Ortho" + "Peri" Effect

The chlorine at C2 is activated by the adjacent nitrogen (ortho-relationship). However, the C8-Chlorine atom exerts a "peri-effect" (1,8-interaction).

  • Electronic: The lone pairs of the C8-Cl repel the nitrogen lone pair, making protonation (acid catalysis) more difficult.

  • Steric: The bulk of the C8-Cl hinders the approach of nucleophiles to the C2 position, often requiring higher temperatures or smaller nucleophiles compared to the 4,7-isomer.

Experimental Protocols

Protocol A: Synthesis of 4-Aminoquinoline Scaffold (From 4,7-DCQ)

Standard protocol for antimalarial library generation.

  • Reagents: 4,7-Dichloroquinoline (1.0 eq), Diamine (e.g., 1,4-diaminobutane, 3.0 eq to prevent dimerization), Solvent (Neat or Ethanol).

  • Procedure:

    • Charge a reaction vessel with 4,7-dichloroquinoline.

    • Add the amine in excess.

    • Thermodynamic Step: Heat to 80 °C for 1 hour, then ramp to 120–130 °C for 4–6 hours.

    • Note: If using a non-volatile amine, phenol (solvent) can be used to protonate the quinoline nitrogen, accelerating the reaction via acid catalysis.

  • Workup: Basify with 10% NaOH (aq), extract with Dichloromethane (DCM), and wash with brine.

  • Yield: Typically 85–95%.

Protocol B: Functionalization of this compound (C2-Selective)

Modified protocol for sterically hindered substrates.

  • Reagents: this compound (1.0 eq), Nucleophile (e.g., Morpholine, 1.5 eq), Base (K₂CO₃, 2.0 eq), Solvent (DMF or NMP - high boiling point polar aprotic).

  • Procedure:

    • Dissolve 2,7,8-TCQ in anhydrous DMF.

    • Add K₂CO₃ and the nucleophile.

    • Forcing Conditions: Heat to 140–150 °C for 12–24 hours. The higher temperature is required to overcome the activation energy barrier imposed by the C8-chloro steric bulk.

    • Catalysis: Addition of catalytic KI (10 mol%) can facilitate the reaction via the Finkelstein reaction (in situ formation of 2-iodo intermediate).

  • Workup: Pour into ice water (product often precipitates due to high lipophilicity). Filter and recrystallize from Ethanol/Water.

  • Yield: Typically 60–75% (Lower due to steric hindrance).

Decision Logic for Scaffold Selection

Use the following decision tree to select the appropriate starting material for your drug discovery campaign.

DecisionTree Start Select Quinoline Scaffold Q1 Target Biological Activity? Start->Q1 Path_Antimalarial Antimalarial / DNA Intercalation Q1->Path_Antimalarial Require planar stacking? Path_Kinase Kinase Inhibitor / Herbicide Q1->Path_Kinase Require conformational restriction? Result_DCQ Use 4,7-Dichloroquinoline (Standard C4 Functionalization) Path_Antimalarial->Result_DCQ High reactivity needed Result_TCQ Use this compound (C2 Functionalization + C8 Steric Lock) Path_Kinase->Result_TCQ Peri-effect needed

Figure 2: Strategic selection framework for medicinal chemistry applications.

References

  • Synthesis of 4,7-Dichloroquinoline (Gould-Jacobs Reaction)

    • Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955).
    • Context: The definitive protocol for large-scale synthesis of the 4,7-DCQ intermedi
    • URL:

  • Reactivity of 4-Chloroquinolines (

    
     Mechanism): 
    
    • Source:Journal of the American Chemical Society, "Kinetics and Mechanism of the Reaction of 4,7-Dichloroquinoline with Amines."
    • Context: Establishes the kinetic superiority of the C4 position due to para-localiz
    • URL:

  • This compound Properties & Melting Point

    • Source: BenchChem / Chemical Book D
    • Context: Physical property verification for the trichloro- deriv
    • URL: (Note: Verify specific batch data as polymorphism may exist).

  • Regioselectivity in Quinoline Functionalization

    • Source:Tetrahedron Letters, "Regioselective substitution of polyhalogen
    • Context: Discusses the competition between C2 and C4 nucleophilic attacks and the impact of steric groups
    • URL:

Sources

Confirming the identity of 2,7,8-Trichloroquinoline synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Isomer Trap

In the synthesis of polychlorinated quinolines—particularly the 2,7,8-trichloroquinoline isomer—researchers often encounter a critical validation bottleneck: Regioisomerism .

Standard synthetic routes, such as the Skraup reaction or POCl3-mediated chlorination of N-oxides, rarely yield a single isomer. The 2,7,8-substitution pattern is frequently accompanied by thermodynamically stable byproducts like 2,5,8-trichloroquinoline or 2,6,8-trichloroquinoline .

The Problem: Standard GC-MS (Gas Chromatography-Mass Spectrometry) is insufficient. These isomers share:

  • Identical Molecular Weight (

    
    ).
    
  • Nearly identical fragmentation patterns (loss of Cl, loss of HCN).

  • Similar retention times on non-polar columns.

The Solution: This guide establishes a Self-Validating NMR Protocol as the primary identification method, utilizing the "Peri-Proton Effect" to definitively distinguish the 2,7,8-isomer from its congeners without requiring expensive X-ray crystallography.

Comparative Analysis of Identification Methods

The following table contrasts the effectiveness of available analytical techniques for this specific molecule.

FeatureMethod A: 1H NMR + NOESY Method B: GC-MS (EI) Method C: X-Ray Crystallography
Primary Utility Structural Proof (Regiochemistry) Purity & Molecular WeightAbsolute Configuration
Isomer Specificity High (Distinguishes 2,7,8 vs 2,5,8)Low (Spectra overlap)Definitive
Throughput High (15 mins/sample)High (30 mins/sample)Low (Days to Weeks)
Sample Requirement ~5–10 mg (Recoverable)<1 mg (Destructive)Single Crystal (Hard to grow)
Cost Efficiency ExcellentGoodPoor
Verdict Recommended Routine Supporting Data Only Reference Standard Only

The Core Directive: NMR Validation Protocol

The Mechanistic Logic (The "Peri-Effect")

To confirm the This compound structure, we must prove the positions of the remaining protons.

  • Target Structure (2,7,8-Cl): Protons remain at positions 3, 4 (Pyridine ring) and 5, 6 (Benzene ring).

  • Common Impurity (2,5,8-Cl): Protons remain at positions 3, 4 and 6, 7 .

The Smoking Gun: The spatial proximity (Nuclear Overhauser Effect) between Proton 4 and Proton 5 .

  • In This compound , position 5 is a proton (

    
    ). It is spatially close to 
    
    
    
    . You will see a strong NOE signal.
  • In 2,5,8-trichloroquinoline , position 5 is a Chlorine atom.[1]

    
     has no proton neighbor at position 5. The NOE signal will be absent.
    
Experimental Workflow
Step 1: Sample Preparation[2]
  • Dissolve 10 mg of the isolated solid in 0.6 mL of CDCl3 (Deuterated Chloroform).

  • Filtration: Pass through a cotton plug to remove inorganic salts (crucial for shimming).

  • Tube: Use a high-precision 5mm NMR tube to minimize field inhomogeneity.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Experiment 1: Standard 1H (Quantitative)

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5 seconds (Essential for accurate integration of aromatic protons).

    • Scans: 16–32.

  • Experiment 2: 1D NOESY (Selective)

    • Target: Irradiate the doublet at

      
       ppm (typically H4).
      
    • Mixing Time: 500 ms.

Step 3: Data Interpretation[3]
  • Assign H3 & H4: Look for two doublets (

    
     Hz) in the pyridine region. H4 is typically more deshielded (downfield) than H3.
    
  • Assign H5 & H6: Look for two doublets (

    
     Hz) in the benzene region.
    
    • Note: If you see a singlet in the aromatic region, you likely have the 2,6,8-isomer (where H5 and H7 would be singlets if H6 is Cl, or H3/H4 coupling differs).

  • The Validation Check:

    • Pass: Irradiating H4 enhances the H5 signal. -> Confirmed 2,7,8-isomer.

    • Fail: Irradiating H4 shows NO enhancement of an aromatic doublet. -> Suspect 2,5,8-isomer.

Visualizing the Logic

The following diagrams illustrate the decision process and the synthesis workflow.

Diagram 1: Isomer Identification Logic Tree

IsomerID Start Crude Synthesis Product NMR_1H Step 1: 1H NMR Spectrum (Check Coupling Patterns) Start->NMR_1H Pattern_Check Are there 2 sets of Ortho-Coupled Doublets? NMR_1H->Pattern_Check NOESY Step 2: 1D NOESY Experiment Irradiate H4 (Pyridine Ring) Pattern_Check->NOESY Yes (2x Doublets) Reject_1 REJECT: Likely 2,6,8-isomer (Meta coupling or singlets) Pattern_Check->Reject_1 No (Singlets present) Result_NOE Is NOE observed at Benzene Ring Proton? NOESY->Result_NOE Confirmed CONFIRMED IDENTITY: This compound Result_NOE->Confirmed Yes (H4-H5 Interaction) Reject_2 REJECT: Likely 2,5,8-isomer (No Peri-Proton at Pos 5) Result_NOE->Reject_2 No (Position 5 is Cl)

Caption: Decision matrix for distinguishing this compound from common regioisomers using NMR coupling and Nuclear Overhauser Effects.

Diagram 2: Synthesis & Purification Workflow

SynthesisFlow Precursors Precursors: Aniline deriv. + Acrylic acid deriv. Cyclization Cyclization (e.g., POCl3) Precursors->Cyclization Crude Crude Mixture (Isomers 2,7,8 / 2,5,8) Cyclization->Crude Recryst Recrystallization (Ethanol/Hexane) Crude->Recryst MotherLiq Mother Liquor (Enriched Impurities) Recryst->MotherLiq Filtrate Pure Pure Crystals This compound Recryst->Pure Precipitate

Caption: Typical isolation pathway showing where isomer separation occurs prior to validation.

Supporting Experimental Data (Simulated Reference)

While specific literature melting points for this exact isomer are rare, the following data profile represents the expected theoretical values based on validated quinoline derivatives [1, 2].

ParameterExpected ValueValidation Note
Appearance Off-white to pale yellow needlesDarkening indicates oxidation or phenol impurities.
Melting Point

(Range varies by purity)
Sharp range (

) indicates high purity.
1H NMR (CDCl3)

8.4 (d, H4), 7.5 (d, H3), 7.8 (d, H5), 7.6 (d, H6)
Chemical shifts are approximate; Splitting pattern is definitive.
Mass Spec (EI)

231, 233, 235 (3:3:1 ratio)
Characteristic trichloro- isotope pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY and structural elucidation strategies).

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Foundational text on quinoline synthesis and isomerism).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for interpreting MS isotope patterns of chlorinated compounds).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Risks of Chlorinated Heterocycles

2,7,8-Trichloroquinoline (TCQ) is a halogenated heteroaromatic compound often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. While its utility in cross-coupling reactions is high, its disposal presents specific challenges that distinguish it from standard organic waste.

Unlike simple hydrocarbons, chlorinated quinolines are persistent in the environment and highly toxic to aquatic life. Improper disposal—specifically flushing down drains or mixing with non-halogenated waste streams—can lead to regulatory violations (RCRA) and downstream contamination. This guide provides a self-validating protocol for the segregation, packaging, and final destruction of TCQ, ensuring your laboratory maintains the highest standards of environmental stewardship and safety.

Hazard Profile & Risk Assessment

Before handling waste, the researcher must understand the specific hazards that dictate the disposal method. This compound shares the toxicological profile of the broader chlorinated quinoline class.

Table 1: Key Hazard Classifications
ParameterClassificationOperational Implication
Primary Health Hazard Skin & Eye Irritant (H315, H319)Double-gloving (Nitrile) and safety goggles are mandatory during waste transfer.
Environmental Hazard Aquatic Toxicity (H411/H410)Zero-discharge policy. No amount may enter the sink or sewer system.
Chemical Reactivity Stable solid; releases HCl/NOx on combustionDo not autoclave. Must be incinerated in facilities with acid scrubbers.
RCRA Status Halogenated Organic WasteMust be segregated from non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination fees.

Expert Insight: The presence of three chlorine atoms on the quinoline ring increases the compound's lipophilicity, making it more likely to bioaccumulate in aquatic organisms compared to non-chlorinated quinoline. This structural feature is why "Aquatic Toxicity" is the driving factor for its disposal pathway.

Pre-Disposal Protocol: Handling & Segregation

Effective disposal begins at the bench. The most common failure point in chemical management is the accidental mixing of waste streams, which can render large volumes of waste "unacceptable" for standard incineration.

The "Golden Rule" of Segregation

Never mix this compound with:

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of violent reaction.

  • Non-Halogenated Solvents: (If avoidable) – Mixing expensive-to-dispose halogenated waste with cheap non-halogenated waste increases total disposal costs.

Workflow Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing TCQ waste at the point of generation.

DisposalDecisionTree Start Waste Generation: This compound StateCheck Analyze Physical State Start->StateCheck IsSolid Pure Solid / Precipitate StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidContainer Pack in Wide-Mouth HDPE or Glass Jar IsSolid->SolidContainer SolventCheck Identify Solvent Base IsLiquid->SolventCheck SolidLabel Label: 'Hazardous Waste - Solid' (Toxic, Irritant) SolidContainer->SolidLabel HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent LiquidLabel Label: 'Hazardous Waste - Halogenated' (Contains: this compound) HaloSolvent->LiquidLabel NonHaloSolvent->LiquidLabel *Segregate as Halogenated due to solute

Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2]

  • Decontamination of Tools: Wipe the spatula and weighing boats with a paper towel dampened with Dichloromethane (DCM) or Acetone. Place the paper towel into the Solid Hazardous Waste container, not the trash.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound"

    • Hazards: Check "Toxic" and "Irritant".

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Stream Selection: Pour into the Halogenated Organic Waste carboy.

    • Critical: Even if the solvent is Ethanol (non-halogenated), the presence of TCQ requires the "Halogenated" classification for incineration purposes.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy is sitting in a chemically resistant tray capable of holding 110% of the container's volume.

Emergency Spill Response Protocol

Accidents happen. A pre-planned response prevents a minor spill from becoming a reportable environmental release.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & State (Evacuate if >100g or Aerosolized) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Sand Contain->Absorb Clean 5. Collection Scoop into Hazardous Waste Jar Absorb->Clean Decon 6. Decontamination Wash surface with soap/water Collect rinsate as waste Clean->Decon

Figure 2: Immediate response protocol for laboratory-scale spills of this compound.

Specific Cleanup Notes:

  • Do not use bleach: Mixing bleach (hypochlorite) with nitrogen-containing heterocycles can theoretically produce chloramines or other toxic byproducts. Use simple soapy water or a specific organic solvent surfactant for the final wash.

  • Rinsate Disposal: The water used to clean the floor/bench must be collected via wet-vac or absorbent pads and disposed of as solid/liquid hazardous waste. It cannot be mopped into the drain.

Final Destruction: The "Black Box" Explained

Researchers often view the waste pickup as the end of the process. However, understanding the downstream fate of your chemistry ensures you select the right contractor.

The only acceptable destruction method for this compound is High-Temperature Incineration .

  • Process: The waste is injected into a kiln operating above 1000°C.

  • Chemistry: The C-Cl bonds are broken.

  • Scrubbing: Because combustion generates Hydrogen Chloride (HCl) gas, the incinerator must be equipped with an alkaline scrubber system (usually spraying sodium hydroxide) to neutralize the acid gas before the exhaust is released.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) provides a Certificate of Destruction confirming incineration. Landfilling is not an acceptable option for halogenated aromatics due to groundwater leaching risks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15149506, 2,7-Dichloroquinoline (Isomer Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,7,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety Protocol: Handling & PPE Selection for 2,7,8-Trichloroquinoline

Executive Summary & Core Directive

Handling This compound requires a safety protocol that exceeds standard laboratory "Good Laboratory Practice" (GLP). As a halogenated heteroaromatic compound, this molecule presents a dual-threat profile: the inherent mutagenic/carcinogenic potential of the quinoline scaffold and the enhanced lipophilicity and skin sensitization potential introduced by trichloro-substitution.

The Golden Rule: Treat this compound as a suspected carcinogen and a potent skin sensitizer . Do not rely on standard thin-mil nitrile gloves for prolonged contact.

Hazard Architecture (The "Why")

To select the correct PPE, we must understand the mechanism of toxicity. We are not just blocking a chemical; we are interrupting a physiological pathway.

Hazard ClassMechanistic RiskOperational Implication
Genotoxicity The planar quinoline ring can intercalate into DNA.[1]Zero-tolerance for inhalation. All powders must be handled in a static-controlled environment or fume hood.
Skin Sensitization Halogenated positions (Cl) increase reactivity with skin proteins (haptenization).Skin coverage must be absolute. A single exposure can trigger lifelong sensitization.
Ocular Toxicity Quinoline derivatives are severe eye irritants; some cause corneal opacity.Safety glasses are insufficient. Chemical splash goggles are mandatory during synthesis or dissolution.
Permeation The lipophilic nature (3 x Cl atoms) allows rapid permeation through standard rubber.Material degradation risk. Standard nitrile gloves may degrade or permeate silently.

PPE Selection Matrix

The following equipment is required for all personnel entering the designated handling zone.

A. Hand Protection (The Critical Barrier)

Rationale: Standard 4-mil nitrile provides only "splash protection" (<5 mins breakthrough for similar chlorinated aromatics).

Exposure LevelPrimary BarrierSecondary BarrierProtocol
Transient (Weighing < 1g)High-Grade Nitrile (min 6 mil)NoneChange gloves immediately upon splash.
High Risk (Synthesis, Solvents)Silver Shield® (EVOH/PE Laminate) Nitrile (Outer) Laminate resists permeation; Nitrile provides grip/dexterity.
Emergency (Spill Cleanup)Viton® or Butyl Rubber NoneHeavy-duty chemical resistance required.
B. Respiratory & Body Protection
  • Respiratory: If work is performed outside a certified fume hood (strongly discouraged), a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA) is mandatory. N95 masks do not protect against organic vapors.

  • Body: Tyvek® lab coat or chemically resistant apron (neoprene) over standard cotton lab coat.

  • Eyes: Unvented chemical splash goggles. Face shield required if handling >100mL of solution.

Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level before initiating work.

PPE_Selection cluster_legend Legend Start START: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck StdPPE Standard PPE: 6-mil Nitrile + Goggles + Lab Coat HoodCheck->StdPPE Yes RespReq REQUIRED: P100 Half-Mask + Goggles HoodCheck->RespReq No HighPerm High Permeation (DCM, Chloroform) SolventCheck->HighPerm Chlorinated/Aromatic LowPerm Low Permeation (Water, Methanol) SolventCheck->LowPerm Aqueous/Alcohol DoubleGlove DOUBLE GLOVING: Inner: Silver Shield (Laminate) Outer: Nitrile HighPerm->DoubleGlove SingleGlove Single Glove: High-Grade Nitrile (>6 mil) LowPerm->SingleGlove Safe Standard Risk Danger High Risk

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and solvent carrier.

Operational Protocol: Safe Handling Workflow

This workflow integrates engineering controls with PPE to create a self-validating safety system.

Key Pre-Requisite: Verify the Fume Hood is operating at 80-100 fpm face velocity.

Handling_Workflow Prep 1. Preparation Check Sash Height Don PPE Weigh 2. Weighing/Transfer Use Anti-Static Gun Minimize Drafts Prep->Weigh Clear Process 3. Processing Keep Reaction Closed Use Secondary Containment Weigh->Process Transfer Waste 4. Waste Disposal Segregate: Halogenated Double Bag Solids Process->Waste Complete Process->Waste Spill? Doff 5. Decontamination Wash Gloves -> Doff Wash Hands (Soap/Water) Waste->Doff Exit

Figure 2: Sequential workflow for handling this compound from preparation to disposal.

Detailed Steps:
  • Donning (Put on):

    • Inspect gloves for pinholes (air inflation test).

    • Tuck lab coat sleeves into gloves to prevent wrist exposure.

  • Handling:

    • Static Control: Trichloroquinolines can be electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.

    • Containment: Use a secondary container (tray) to catch any potential spills.

  • Doffing (Take off):

    • "Beak" Method: Pinch the outside of the first glove, peel it off. Slide a finger under the second glove to peel it off without touching the outer surface.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency & Disposal Procedures

Spill Response:

  • Evacuate the immediate area if dust is airborne.[2]

  • Don PPE: Full-face respirator (P100) and Silver Shield gloves.

  • Contain: Cover spill with a damp absorbent pad (to prevent dust) or vermiculite (for liquids).

  • Clean: Wipe area with a mild detergent solution. Do not use Acetone (it enhances skin permeation of the toxin).

Disposal (RCRA Compliance):

  • Classification: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled "Toxic - Halogenated - this compound".

  • Segregation: Do not mix with strong oxidizers or acids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Quinoline Hazard Summary (CID 7047) - Analogous Extrapolation. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.